molecular formula C10H14O2 B1596579 1-(2-Methoxyphenyl)-1-propanol CAS No. 7452-01-9

1-(2-Methoxyphenyl)-1-propanol

Cat. No.: B1596579
CAS No.: 7452-01-9
M. Wt: 166.22 g/mol
InChI Key: VZYLWUFNOMSQSJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1-propanol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methoxyphenyl)-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxyphenyl)-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-9(11)8-6-4-5-7-10(8)12-2/h4-7,9,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYLWUFNOMSQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10996041
Record name 1-(2-Methoxyphenyl)propan-1-ol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7452-01-9
Record name α-Ethyl-2-methoxybenzenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Ethyl-o-methoxybenzyl alcohol
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Record name 1-(2-Methoxyphenyl)propan-1-ol
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Record name α-ethyl-o-methoxybenzyl alcohol
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Foundational & Exploratory

1-(2-Methoxyphenyl)-1-propanol CAS 7452-01-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 7452-01-9 Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1][2]

Executive Summary

1-(2-Methoxyphenyl)-1-propanol is a chiral benzylic alcohol derivative featuring an ortho-methoxy substitution on the phenyl ring.[2] This structural motif renders it a critical intermediate in the synthesis of enantiopure pharmaceuticals, particularly in the development of beta-blockers and lignin model compounds. Its steric bulk, provided by the ortho-methoxy group, influences both the stereoselectivity of its synthesis and its reactivity in downstream nucleophilic substitutions.

This guide details the physicochemical properties, validated synthetic protocols, stereochemical resolution strategies, and safety handling required for high-integrity research and development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

The compound exists as a colorless to pale yellow oily liquid.[2] The presence of the hydroxyl group at the benzylic position (C1) creates a chiral center, meaning the commercial material is typically a racemate unless specified as an enantiomer.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 7452-01-9[NCBI, 2025]
IUPAC Name 1-(2-Methoxyphenyl)propan-1-ol[NCBI, 2025]
Molecular Formula C₁₀H₁₄O₂[ChemSrc, 2025]
Molecular Weight 166.22 g/mol [NCBI, 2025]
Boiling Point 259–260 °C (at 760 mmHg)[ChemSrc, 2025]
Density 1.032 g/mL (at 25 °C)[ChemSrc, 2025]
Solubility Insoluble in water; soluble in EtOH, Et₂O, CHCl₃Inferred from structure
Flash Point >100 °C (Predicted)Standard for benzylic alcohols

Synthetic Pathways[2]

Two primary pathways are established for the synthesis of 1-(2-Methoxyphenyl)-1-propanol. The choice of pathway depends on the availability of precursors: o-Anisaldehyde (Pathway A) or o-Methoxypropiophenone (Pathway B).

Pathway A: Grignard Addition (Nucleophilic Addition)

This method allows for the construction of the carbon skeleton from the aldehyde and is preferred when the ketone precursor is unavailable.

Protocol:

  • Reagents: o-Anisaldehyde (1.0 eq), Ethylmagnesium bromide (1.2 eq, 3.0 M in Et₂O), Anhydrous THF.

  • Procedure:

    • Charge a flame-dried 3-neck flask with o-anisaldehyde in anhydrous THF under N₂ atmosphere.

    • Cool to 0 °C.

    • Add EtMgBr dropwise over 30 minutes.[2] The ortho-methoxy group may coordinate with Mg, potentially influencing the transition state geometry.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Slowly add saturated NH₄Cl solution at 0 °C.

    • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc 8:2).[2]

Pathway B: Ketone Reduction (Hydride Transfer)

Reduction of 1-(2-methoxyphenyl)-1-propanone is the most direct route to the alcohol.

Protocol:

  • Reagents: 1-(2-Methoxyphenyl)-1-propanone (1.0 eq), Sodium Borohydride (NaBH₄, 0.6 eq), Methanol.[2]

  • Procedure:

    • Dissolve the ketone in MeOH at 0 °C.

    • Add NaBH₄ portion-wise to control H₂ evolution.[2]

    • Stir at 0 °C for 1 hour, then warm to RT.

    • Validation: Monitor disappearance of the ketone carbonyl peak (approx. 1680 cm⁻¹) via IR or TLC.[2]

    • Quench: Add 1M HCl carefully to destroy excess hydride.

    • Isolation: Evaporate MeOH, extract aqueous residue with DCM.

Visualization: Synthetic Workflow

Synthesis Anisaldehyde o-Anisaldehyde (Precursor A) Intermediate Magnesium Alkoxide Intermediate Anisaldehyde->Intermediate Nucleophilic Addition (THF, 0°C) EtMgBr Ethylmagnesium Bromide (Grignard Reagent) EtMgBr->Intermediate Ketone o-Methoxypropiophenone (Precursor B) Product 1-(2-Methoxyphenyl)-1-propanol (Target) Ketone->Product Hydride Reduction (MeOH, 0°C) NaBH4 NaBH4 (Reducing Agent) NaBH4->Product Intermediate->Product Acidic Quench (NH4Cl)

Figure 1: Dual synthetic pathways for CAS 7452-01-9 via Grignard addition or Ketone reduction.

Stereochemistry & Chiral Resolution

The pharmacological activity of benzylic alcohols often resides in a single enantiomer.[2] Due to the proximity of the ortho-methoxy group, steric hindrance can be leveraged for Enzymatic Kinetic Resolution .

Mechanism: Lipases (e.g., Candida antarctica Lipase B, CAL-B) selectively acetylate one enantiomer (typically the R-isomer) of secondary alcohols, leaving the S-isomer as the free alcohol.

Protocol: Kinetic Resolution

  • Substrate: Racemic 1-(2-Methoxyphenyl)-1-propanol.

  • Acyl Donor: Vinyl acetate (acts as both solvent and reagent) or MTBE with vinyl acetate (3 eq).[2]

  • Catalyst: Immobilized CAL-B (e.g., Novozym 435).[2]

  • Conditions: Shake at 30–40 °C. Monitor conversion via Chiral HPLC.

  • Termination: Stop reaction at 50% conversion.

  • Separation: The resulting ester and unreacted alcohol have significantly different R_f values and can be separated by flash column chromatography.[2]

Visualization: Kinetic Resolution

Resolution Racemate Racemic Mixture (R/S)-Alcohol Reaction Enzymatic Transesterification (Selective Acetylation) Racemate->Reaction Lipase Lipase CAL-B + Vinyl Acetate Lipase->Reaction S_Alcohol (S)-Alcohol (Unreacted) Reaction->S_Alcohol No Reaction R_Ester (R)-Acetate Ester (Product) Reaction->R_Ester Acetylation Hydrolysis Chemical Hydrolysis (NaOH/MeOH) R_Ester->Hydrolysis R_Alcohol (R)-Alcohol (Pure) Hydrolysis->R_Alcohol

Figure 2: Enzymatic kinetic resolution workflow to isolate enantiopure (R) and (S) isomers.

Applications in Drug Development

1-(2-Methoxyphenyl)-1-propanol serves as a versatile building block:

  • Chiral Amines Synthesis: The hydroxyl group can be converted to an azide (via Mitsunobu reaction or mesylation/azidation) and reduced to a primary amine.[2] These amines are pharmacophores in various CNS-active agents.

  • Lignin Model Studies: The compound mimics the guaiacyl (G-unit) structure found in lignin.[2] It is used to study the cleavage of

    
    -O-4 linkages under pulping or biofuel processing conditions [Protocols.io, 2022].
    
  • Fragrance Precursors: Similar to anisaldehyde, the esters of this alcohol (e.g., the acetate derived from resolution) often possess distinct floral or fruity olfactory profiles [Fragrance Conservatory, 2025].

Analytical Characterization

To validate the identity of the synthesized product, the following spectral signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~7.2–6.8 ppm (m, 4H, Aromatic).[2]
      
    • 
       ~4.8 ppm (t, 1H, Benzylic -CH -OH).[2]
      
    • 
       ~3.8 ppm (s, 3H, -OCH ₃).[2][3]
      
    • 
       ~1.8 ppm (m, 2H, -CH ₂-).[2]
      
    • 
       ~0.9 ppm (t, 3H, -CH ₃).[2]
      
  • IR Spectroscopy:

    • Broad band at 3300–3400 cm⁻¹ (O-H stretch).[2]

    • Sharp bands at 1600, 1585 cm⁻¹ (Aromatic C=C).[2]

    • Strong band at 1240 cm⁻¹ (Ar-O-C ether stretch).[2]

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2.[2][4]

  • Eye Irritation: Category 2A.[2]

  • Flammability: Combustible Liquid (Flash point likely >90°C but <100°C).[2]

Handling Protocols:

  • PPE: Wear nitrile gloves and safety goggles.[2] The compound is an organic solvent and may defat skin.[2]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to the ketone.

  • Spill: Absorb with sand or vermiculite; do not flush into sewers [NOAA, 2025].[2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 347969, 1-(2-Methoxyphenyl)propan-1-one (Precursor and related data).[2] Retrieved from [Link][2]

  • ChemSrc. (2025).[2][5] 1-(2-Methoxyphenyl)-1-propanol CAS#:7452-01-9 Chemical & Physical Properties. Retrieved from [Link][2]

  • Protocols.io. (2022).[2] Synthetic Procedure of Lignin Model Compounds.[2] Retrieved from [Link][2]

  • Fragrance Conservatory. (2025).[2][5][6] Ethyl 2-methylbutyrate and related esters (Contextual reference for fruity/floral esters).[2] Retrieved from [Link][2]

Sources

alpha-ethyl-2-methoxybenzenemethanol structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alpha-Ethyl-2-Methoxybenzenemethanol: Structure, Synthesis, and Applications Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Structural Characterization, Synthesis Strategies, and Molecular Properties

Executive Summary

Alpha-ethyl-2-methoxybenzenemethanol (CAS Registry Number: 7452-01-9 ) is a secondary benzylic alcohol characterized by the presence of an ethyl group at the alpha position and a methoxy substituent at the ortho position of the benzene ring. Systematically known as 1-(2-methoxyphenyl)propan-1-ol , this compound serves as a critical chiral building block in organic synthesis and medicinal chemistry.

Its structural uniqueness lies in the steric hindrance provided by the ortho-methoxy group adjacent to the chiral center. This feature makes it a valuable model substrate for studying enantioselective transformations, particularly in lipase-catalyzed kinetic resolutions and asymmetric transfer hydrogenations. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

The molecular weight of alpha-ethyl-2-methoxybenzenemethanol is 166.22 g/mol .[1][2] It typically exists as a colorless to pale yellow viscous liquid at room temperature.[3]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 1-(2-Methoxyphenyl)propan-1-ol
Common Synonyms

-Ethyl-o-anisyl alcohol; 1-(2-Methoxyphenyl)-1-propanol
CAS Registry Number 7452-01-9
Molecular Formula

Molecular Weight 166.22 g/mol
Exact Mass 166.0994 Da
Boiling Point ~120–130 °C (at 15 mmHg) / ~260 °C (at 760 mmHg)
Density 1.03 ± 0.05 g/cm³
LogP (Predicted) 2.31
pKa (Predicted) ~14.5 (Secondary alcohol)
Chirality Contains 1 stereocenter (C1); exists as (R)- and (S)- enantiomers
Structural Analysis & Spectroscopy

The "alpha-ethyl" designation indicates that the benzylic carbon (alpha to the ring) bears an ethyl group, extending the side chain to a propyl backbone. The "2-methoxy" substituent creates a significant steric and electronic effect.

Electronic & Steric Environment
  • Ortho-Effect: The methoxy group at the C2 position exerts steric pressure on the adjacent alcohol moiety. In asymmetric synthesis, this steric bulk is often leveraged to enhance stereodifferentiation during catalytic reduction or enzymatic resolution.

  • Hydrogen Bonding: Intramolecular hydrogen bonding between the benzylic hydroxyl proton and the ether oxygen of the methoxy group can stabilize specific conformations, influencing reactivity and NMR shifts.

Spectroscopic Signatures (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       0.95 (t, 3H, 
      
      
      
      of ethyl).
    • 
       1.7–1.8 (m, 2H, 
      
      
      
      of ethyl).
    • 
       3.85 (s, 3H, 
      
      
      
      ).
    • 
       4.80 (t, 1H, benzylic 
      
      
      
      -OH).
    • 
       6.8–7.4 (m, 4H, aromatic protons).
      
  • IR Spectrum: Broad absorption at 3300–3400 cm⁻¹ (O-H stretch) and sharp bands at 1240 cm⁻¹ (Ar-O-C ether stretch).

Synthesis & Manufacturing Pathways

The synthesis of alpha-ethyl-2-methoxybenzenemethanol is typically achieved through nucleophilic addition to a carbonyl precursor or the reduction of a ketone.

Diagram 1: Synthetic Pathways

The following diagram outlines the two primary routes: Grignard addition (Route A) and Ketone Reduction (Route B).

SynthesisPathways Aldehyde 2-Methoxybenzaldehyde (Starting Material A) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Addition (Grignard) Ketone 1-(2-Methoxyphenyl)propan-1-one (Starting Material B) Product Alpha-Ethyl-2-Methoxybenzenemethanol (Target: C10H14O2) Ketone->Product Reduction (Hydride Transfer) Grignard EtMgBr (Ethylmagnesium Bromide) Grignard->Intermediate RedAgent NaBH4 or Asymmetric Catalyst RedAgent->Product Intermediate->Product Acidic Workup (H3O+)

Caption: Figure 1. Convergent synthesis strategies. Route A utilizes organometallic addition to an aldehyde, while Route B involves the reduction of the corresponding phenylpropanone.

Experimental Protocols
Protocol A: Grignard Synthesis (Laboratory Scale)

Objective: Synthesis of racemic 1-(2-methoxyphenyl)propan-1-ol via Grignard addition.

  • Preparation of Reagents:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under nitrogen atmosphere.

    • Charge with Ethylmagnesium bromide (1.0 M in THF, 1.2 equiv).

  • Addition:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • Dissolve 2-methoxybenzaldehyde (1.0 equiv) in anhydrous THF.

    • Add the aldehyde solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 4:1).

  • Workup:

    • Quench the reaction carefully with saturated aqueous

      
       at 0 °C.
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to yield the pure alcohol.

Applications in Drug Discovery
Chiral Scaffolds & Kinetic Resolution

Because the ortho-methoxy group induces significant steric clash, this alcohol is frequently used to test the efficacy of lipases and chiral catalysts in kinetic resolution.

  • Enzymatic Resolution: Lipase B from Candida antarctica (CAL-B) is often employed to acylate one enantiomer selectively. The ortho-substituent slows down the reaction compared to para-isomers, providing a rigorous test for enzyme activity.

  • Pharmaceutical Intermediates: The 1-phenylpropan-1-ol core is a substructure in various CNS-active agents. The 2-methoxy derivative serves as a lipophilic variant to modulate blood-brain barrier (BBB) penetration in structure-activity relationship (SAR) studies.

Diagram 2: Kinetic Resolution Logic

This diagram illustrates the separation of enantiomers using biocatalysis, a common application for this compound.

KineticResolution Racemic Racemic Mixture (R/S)-1-(2-Methoxyphenyl)propan-1-ol Reaction Selective Acylation Racemic->Reaction Enzyme Lipase (CAL-B) + Vinyl Acetate Enzyme->Reaction R_Ester (R)-Acetate Ester (Converted) Reaction->R_Ester Fast Reaction S_Alcohol (S)-Alcohol (Unreacted) Reaction->S_Alcohol Slow/No Reaction Hydrolysis Chemical Hydrolysis R_Ester->Hydrolysis PureR Pure (R)-Alcohol Hydrolysis->PureR

Caption: Figure 2. Enzymatic kinetic resolution workflow. The steric hindrance of the ortho-methoxy group allows for high enantioselectivity in lipase-catalyzed acylation.

References
  • National Institute of Standards and Technology (NIST). "Alpha-Ethyl-alpha-methylbenzyl alcohol (Related Isomer Data)." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "1-(2-Methoxyphenyl)propan-1-one (Precursor Data)." National Library of Medicine. [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Methoxyphenyl)-1-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, chemical synthesis, and formulation. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 1-(2-Methoxyphenyl)-1-propanol, a valuable building block in organic synthesis. While specific quantitative data for this compound is sparse in public literature, this document equips researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in a range of relevant organic solvents. We delve into the theoretical underpinnings of solubility, provide a step-by-step, self-validating experimental workflow based on the gold-standard shake-flask method, and discuss the analytical quantification of the dissolved solute.

Introduction: The Significance of Solubility

1-(2-Methoxyphenyl)-1-propanol is an aromatic alcohol whose structural motifs are found in various pharmacologically active molecules. Its utility as a synthetic intermediate in drug discovery and process chemistry necessitates a thorough understanding of its physical properties, chief among them being solubility.

Why is solubility critical?

  • Reaction Kinetics: In chemical synthesis, the rate and outcome of a reaction are often dependent on the concentration of reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.

  • Purification: Crystallization, a common method for purifying chemical compounds, is fundamentally a solubility-driven process. Knowledge of solubility in different solvents is essential for developing efficient crystallization protocols.

  • Formulation Development: For drug development professionals, solubility is a cornerstone of formulation design. It directly impacts a drug's bioavailability, influencing how it is absorbed, distributed, metabolized, and excreted (ADME).

  • Analytical Method Development: Creating reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC), requires the analyte to be soluble in the mobile phase.

Given the absence of a comprehensive public database for the solubility of 1-(2-Methoxyphenyl)-1-propanol, this guide focuses on empowering researchers to generate this crucial data in-house with high fidelity.

Theoretical Principles of Solubility

The extent to which a solute dissolves in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The process of dissolution involves breaking the interactions between solute molecules and solvent molecules to form new interactions between the solute and solvent.[1] The overarching principle is "like dissolves like," which means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1][2]

Key Factors Influencing Solubility:

  • Polarity: 1-(2-Methoxyphenyl)-1-propanol possesses both polar and non-polar characteristics. The hydroxyl (-OH) and methoxy (-OCH3) groups are polar and capable of hydrogen bonding. The phenyl ring and propyl chain are non-polar. Therefore, its solubility will be significant in solvents of intermediate polarity and those capable of hydrogen bonding.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy group's oxygen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like ethanol and methanol) are expected to be good solvents for this compound.

  • Dispersion Forces: The aromatic ring and alkyl chain contribute to van der Waals or dispersion forces. Non-polar solvents like toluene or hexane will interact with these parts of the molecule.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) . These parameters break down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4] The principle is that substances with similar HSP values are likely to be miscible.[3][5]

Experimental Determination of Solubility: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and robust technique for determining the solubility of a compound.[6][7] It is considered a "gold standard" method and is described in guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).[6][8] The method involves agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached.[8][9]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by ensuring that true equilibrium saturation is achieved and accurately measured.

Materials and Equipment:

  • 1-(2-Methoxyphenyl)-1-propanol (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (GC, UV-Vis spectrometer).[8]

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh an amount of 1-(2-Methoxyphenyl)-1-propanol that is known to be in excess of its expected solubility into several vials.

    • Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours). Causality Insight: This extended agitation is crucial to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to settle.

    • Trustworthiness Check: For viscous solvents or fine particles, centrifugation is required to ensure complete separation of the solid and liquid phases. This step is critical to prevent undissolved solid from being carried over, which would lead to an overestimation of solubility.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter compatible with the solvent. Causality Insight: Filtration removes any remaining microscopic particles. It is vital to discard the first portion of the filtrate to saturate any potential binding sites on the filter membrane.

    • Accurately dilute the filtered sample with the solvent to a concentration that falls within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 1-(2-Methoxyphenyl)-1-propanol.[10][11][12]

  • Validation of Equilibrium:

    • To confirm that equilibrium has been reached, analyze samples taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

Workflow Diagram

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Sampling & Analysis cluster_validation 5. Validation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant T (e.g., 24-72h) prep2->equil1 sep1 Settle suspension (e.g., 24h) equil1->sep1 sep2 Centrifuge (if needed) sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify via HPLC analysis3->analysis4 val1 Confirm equilibrium (multiple time points) analysis4->val1

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

Quantitative solubility data should be presented clearly and concisely. A tabular format is ideal for comparing the solubility of 1-(2-Methoxyphenyl)-1-propanol across different organic solvents at a specified temperature.

Table 1: Illustrative Template for Solubility Data of 1-(2-Methoxyphenyl)-1-propanol at 25°C

SolventSolvent Polarity (Dielectric Constant)Solubility (g/L)Solubility (mol/L)Method of Analysis
Hexane1.88[Experimental Value][Calculated Value]HPLC-UV
Toluene2.38[Experimental Value][Calculated Value]HPLC-UV
Dichloromethane9.08[Experimental Value][Calculated Value]HPLC-UV
Acetone20.7[Experimental Value][Calculated Value]HPLC-UV
Ethanol24.5[Experimental Value][Calculated Value]HPLC-UV
Methanol32.7[Experimental Value][Calculated Value]HPLC-UV
Acetonitrile37.5[Experimental Value][Calculated Value]HPLC-UV

Conclusion

Determining the solubility of 1-(2-Methoxyphenyl)-1-propanol in various organic solvents is a foundational step for its effective use in research and development. While readily available data is limited, the principles of "like dissolves like" and the robust, self-validating shake-flask method provide a clear path for scientists to generate this critical information. By following the detailed protocol outlined in this guide, researchers can produce reliable and accurate solubility data, enabling informed decisions in chemical synthesis, purification, and formulation, thereby accelerating the development of new chemical entities and pharmaceuticals.

References

  • Ataman Kimya. (n.d.). METHOXY PROPANOL.
  • escom Chemie GmbH. (n.d.). METHOXY PROPANOL.
  • Ataman Kimya. (n.d.). METHOXY PROPANOL (MP).
  • American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)propan-1-one. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ACS Publications. (1986). High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • SciSpace. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

  • KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Google Patents. (n.d.). HPLC Method for purifying organic compounds.
  • YouTube. (2020). Principles of Solubility in Organic Chemistry with Nadia Korovina. Retrieved from [Link]

  • Park, K. (2000). Hansen Solubility Parameters. Retrieved from [Link] Solubility Parameters 2000.pdf

  • NIST. (n.d.). 2-Propanol, 1-methoxy-. Retrieved from [Link]

  • YouTube. (2019). Introduction to the Hansen Solubility Parameters. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?. Retrieved from [Link]

  • Publisso. (2025). 2‐Methoxypropanol‐1. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-METHOXY-1-PROPANOL. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-methoxy- (CAS 107-98-2). Retrieved from [Link]

Sources

2'-methoxy-1-phenyl-1-propanol chemical safety data sheet SDS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Synthesis, and Handling of 1-(2-Methoxyphenyl)propan-1-ol

Executive Summary & Chemical Identity

This guide details the technical specifications, safety protocols, and synthesis pathways for 1-(2-methoxyphenyl)propan-1-ol (CAS: 7452-01-9). Often referred to colloquially in drug development as "2'-methoxy-1-phenyl-1-propanol," this compound serves as a critical chiral building block and intermediate in the synthesis of pharmaceuticals targeting adrenergic receptors and other CNS pathways.

Note on Nomenclature: The term "2'-methoxy" denotes a methoxy substitution at the ortho position of the phenyl ring relative to the propyl chain. The IUPAC standard is 1-(2-methoxyphenyl)propan-1-ol .

Table 1: Chemical Identification & Constants
PropertySpecification
Chemical Name 1-(2-methoxyphenyl)propan-1-ol
Common Synonym 2'-methoxy-1-phenyl-1-propanol;

-Ethyl-2-methoxybenzyl alcohol
CAS Number 7452-01-9
Molecular Formula C

H

O

Molecular Weight 166.22 g/mol
Physical State Viscous Liquid
Boiling Point 259–260 °C (at 760 mmHg)
Density 1.032 g/mL (at 25 °C)
Refractive Index

1.5290
Solubility Soluble in ethanol, DCM, ethyl acetate; Insoluble in water.

Hazard Identification (GHS Classification)

While specific GHS data for this CAS is limited in public repositories, its structural class (benzylic alcohols with ether substituents) dictates the following precautionary classification based on Structure-Activity Relationship (SAR) analysis.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.H335

Precautionary Statements:

  • P261: Avoid breathing mist/vapors.[1]

  • P280: Wear protective gloves/eye protection (Nitrile rubber gloves, safety goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Synthesis & Production Logic

For researchers requiring high-purity material, the synthesis of 1-(2-methoxyphenyl)propan-1-ol is most reliably achieved via a Grignard addition . This method allows for the introduction of the ethyl group to the commercially available 2-methoxybenzaldehyde.

Mechanism of Action

The reaction involves the nucleophilic attack of ethylmagnesium bromide (EtMgBr) on the carbonyl carbon of 2-methoxybenzaldehyde. The resulting magnesium alkoxide intermediate is hydrolyzed to yield the target alcohol.

Figure 1: Synthesis Pathway (Grignard Addition)

SynthesisPathway Start 2-Methoxybenzaldehyde (Precursor) Inter Magnesium Alkoxide Intermediate Start->Inter Nucleophilic Attack (THF, 0°C) Reagent Ethylmagnesium Bromide (EtMgBr) Reagent->Inter Product 1-(2-methoxyphenyl)propan-1-ol (Target) Inter->Product Quench/Workup Quench Acidic Hydrolysis (H3O+) Quench->Product

Caption: Figure 1. Synthesis of 1-(2-methoxyphenyl)propan-1-ol via Grignard reaction, highlighting the critical intermediate and hydrolysis steps.

Experimental Protocol: Grignard Synthesis

Reagents:

  • 2-Methoxybenzaldehyde (1.0 eq)

  • Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)

  • Anhydrous THF (Solvent)

  • Saturated NH

    
    Cl (Quenching agent)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and equip with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (N

    
    ).
    
  • Solvation: Dissolve 2-methoxybenzaldehyde in anhydrous THF (0.5 M concentration). Cool the solution to 0 °C using an ice bath to suppress side reactions.

  • Addition: Transfer EtMgBr to the addition funnel via cannula. Add dropwise to the aldehyde solution over 30 minutes. Note: Exothermic reaction; monitor internal temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (20% EtOAc/Hexanes) until the aldehyde spot disappears.

  • Quench: Cool back to 0 °C. Slowly add saturated NH

    
    Cl solution to hydrolyze the magnesium alkoxide.
    
  • Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Combine organic layers, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to obtain the pure colorless liquid.

Handling, Storage, & Stability

Proper handling ensures the integrity of the chiral center (if resolved) and prevents oxidation of the benzylic alcohol functionality.

Figure 2: Lifecycle & Safety Workflow

SafetyWorkflow Storage STORAGE Temp: 2-8°C Atmosphere: Nitrogen/Argon Container: Amber Glass Handling HANDLING PPE: Nitrile Gloves, Goggles Engineering: Fume Hood Storage->Handling Equilibrate to RT Usage EXPERIMENTAL USE Avoid: Strong Oxidizers (CrO3, KMnO4) Handling->Usage Inert Transfer Disposal DISPOSAL Stream: Organic Solvents Method: Incineration Usage->Disposal Waste Segregation

Caption: Figure 2. Operational workflow for the safe storage, handling, and disposal of benzylic alcohol derivatives.

Stability Profile:

  • Oxidation Sensitivity: Benzylic alcohols are susceptible to oxidation to ketones (in this case, 1-(2-methoxyphenyl)propan-1-one). Store under inert gas to prevent air oxidation over long periods.

  • Hygroscopicity: Slightly hygroscopic. Keep containers tightly sealed.

Emergency Procedures

First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Flush eyes with water for 15 minutes, lifting eyelids. Seek medical attention if irritation persists.

Spill Control:

  • Evacuate: Clear the area of non-essential personnel.

  • Ventilate: Ensure fume hoods are active; open windows if safe.

  • Absorb: Use vermiculite or sand to absorb the liquid. Do not use combustible materials like sawdust.

  • Clean: Wipe surface with ethanol followed by soapy water.

References

  • ChemSrc. (n.d.). CAS 7452-01-9: 1-(2-Methoxyphenyl)-1-propanol.[2][3] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Benzenemethanol, alpha-ethyl-2-methoxy-. National Library of Medicine. Retrieved from [Link]

Sources

Precision Engineering of Chiral Benzylic Alcohols: A Strategic Guide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Imperative

In the pharmacopeia of modern therapeutics, the chiral benzylic alcohol moiety is not merely a structural feature; it is a linchpin of pharmacodynamic efficacy. Found in blockbuster drugs ranging from Montelukast (Singulair) to Crizotinib (Xalkori) and Ticagrelor (Brilinta), this motif often serves as the primary hydrogen-bond donor/acceptor site within a receptor pocket.

For the drug development scientist, the challenge is no longer just "making the molecule." It is achieving >99% enantiomeric excess (ee) at scale, with minimal metal leaching and maximum atom economy. This guide moves beyond textbook definitions to provide a field-tested framework for synthesizing these critical building blocks.

The Pharmacophore Value

The benzylic position offers a unique rigidifying effect. When chiral, it locks the phenyl ring into a specific vector relative to the heteroatom, maximizing


 stacking interactions while directing the hydroxyl group toward polar residues (e.g., Serine or Threonine) in the active site.

Part 2: Critical Decision Matrix (Methodology Selection)

Selecting the correct synthetic route is the first point of failure in process development. While hundreds of methods exist, only three dominate the industrial landscape due to scalability and reliability: Noyori Asymmetric Transfer Hydrogenation (ATH) , Corey-Bakshi-Shibata (CBS) Reduction , and Biocatalysis (KREDs) .

Decision Logic for Process Chemists

The following decision matrix illustrates the logical flow for selecting the optimal method based on substrate constraints and scale.

DecisionMatrix Start Substrate: Prochiral Aryl Ketone CheckScale Scale & Equipment? Start->CheckScale CheckSensitive Acid/Base Sensitive Groups? CheckScale->CheckSensitive Lab/Pilot (<1kg) KRED Biocatalysis (KRED/NADPH) CheckScale->KRED Mfg (>10kg) Green Chem Priority CheckSterics Steric Bulk (Ortho-subs)? CheckSensitive->CheckSterics Stable CBS CBS Reduction (Borane/Oxazaborolidine) CheckSensitive->CBS Base Sensitive (Needs Neutral/Acidic) ATH Noyori ATH (Ru/TsDPEN) CheckSterics->ATH Moderate Sterics Standard Aryl-Alkyl CheckSterics->CBS High Sterics (Ortho-substituted) CheckSterics->KRED Highly Specific (Requires Screening)

Figure 1: Strategic selection workflow for asymmetric reduction of aryl ketones. Blue nodes indicate decision points; Green/Red nodes indicate method suitability.

Part 3: The Gold Standard Protocol – Noyori ATH

For general laboratory to pilot-scale synthesis of benzylic alcohols, Asymmetric Transfer Hydrogenation (ATH) using Ruthenium(II) complexes is the "workhorse" method. It avoids the safety hazards of handling stoichiometric boranes (CBS) and the lead-time of enzyme screening (Biocatalysis).

Mechanism of Action: Metal-Ligand Bifunctional Catalysis

Understanding the mechanism is crucial for troubleshooting. The reaction does not proceed via direct metal-hydride insertion alone. Instead, the TsDPEN ligand acts as a proton shuttle.

NoyoriMechanism PreCat Ru-Precatalyst (16e- species) ActiveHydride Ru-Hydride (18e-) (Active Species) PreCat->ActiveHydride H-Transfer H2_Add Formic Acid/TEA Addition H2_Add->ActiveHydride TS 6-Membered Transition State ActiveHydride->TS + Ketone Product Chiral Alcohol + 16e- Ru TS->Product H-Delivery Product->PreCat Regeneration

Figure 2: The catalytic cycle of Ru-TsDPEN transfer hydrogenation. The concerted transfer of proton (from amine) and hydride (from Ru) ensures high enantioselectivity.

Detailed Experimental Protocol

Target: Synthesis of (S)-1-(4-fluorophenyl)ethanol (Key intermediate for various inhibitors). Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]

1. Reagent Preparation (The "Self-Validating" Step)
  • Catalyst Check: The commercially available Ru-catalyst is a dark red/brown solid. Validation: Dissolve a small amount in methanol. If the solution turns green or forms a black precipitate immediately, the catalyst is oxidized. It must remain a clear, deep red/orange solution.

  • Azeotropic Mix: The hydrogen source is a 5:2 mixture of Formic Acid:Triethylamine (TEAF). This is an exothermic mix. Safety: Always add Formic Acid to Triethylamine at 0°C.

2. Reaction Setup
ParameterSpecificationRationale
Substrate 4-Fluoroacetophenone (1.0 eq)Limiting reagent.
Catalyst Loading 0.5 - 1.0 mol%High turnover number (TON) allows low loading.
Solvent Dichloromethane (DCM) or DMFDCM ensures solubility; DMF accelerates rate but complicates workup.
H-Source 5:2 Formic Acid/TEA (2-3 eq)Provides the driving force. Excess ensures full conversion.
Temperature 25°C - 30°CHigher temps degrade ee; lower temps stall reaction.
3. Execution Steps
  • Inerting: Flame-dry a 2-neck round bottom flask and purge with Argon for 15 mins.

  • Loading: Add Ru-catalyst (1.0 mol%) and substrate (10 mmol) to the flask.

  • Solvation: Add degassed DCM (20 mL).

  • Initiation: Syringe in the Formic Acid/TEA mixture dropwise. Observation: Evolution of CO₂ gas bubbles indicates reaction initiation.

  • Monitoring: Stir at 28°C. Monitor by TLC (Hexane/EtOAc 8:2). The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
    • Self-Validation: If gas evolution stops before conversion is complete, the reaction pH may have drifted. Add 0.1 eq of pure Formic Acid to restart.

4. Workup & Purification[1]
  • Quench with water (20 mL).

  • Extract with DCM (3 x 20 mL).

  • Wash combined organics with Sat. NaHCO₃ (removes formic acid) and Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography is rarely needed if conversion is >98%. Distillation is preferred for volatile alcohols.

Part 4: Alternative Methodologies

Biocatalysis (Ketoreductases - KREDs)[2][3][4][5]
  • Best For: Industrial scale (>1 kg), ultra-high purity (>99.9% ee).

  • Mechanism: Enzymes use NADPH to reduce the ketone.

  • Protocol Note: Requires a cofactor recycling system (e.g., Isopropanol/ADH or Glucose/GDH).

  • Key Reference: KREDs are used in the manufacture of Montelukast intermediates [1].

Corey-Bakshi-Shibata (CBS) Reduction[6]
  • Best For: Sterically hindered ketones or those with basic nitrogens (which poison Ru-catalysts).

  • Reagent: Borane-THF or Borane-DMS with 5-10 mol% chiral oxazaborolidine.

  • Critical Control: Moisture sensitivity is extreme. Water destroys the borane and the catalyst.

Part 5: Quality Control & Analytics

You cannot improve what you cannot measure. Determining the enantiomeric excess (ee) is critical.[2]

Method: Chiral HPLC Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based). Mobile Phase: Hexane : Isopropanol (90:10 to 98:2). Flow Rate: 0.5 - 1.0 mL/min. Detection: UV @ 254 nm (or 210 nm for weak chromophores).

Derivatization Strategy: If resolution is poor, derivatize the alcohol with 3,5-dinitrobenzoyl chloride . The added


 interactions with the stationary phase often dramatically improve separation factors (

) [2].

References

  • Practical chiral alcohol manufacture using ketoreductases. Source: PubMed / Nature Biotechnology URL:[Link]

  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. Source: ResearchGate / Semantic Scholar URL:[Link][3][4][5]

  • Asymmetric Transfer Hydrogenation of Ketones (Noyori Reaction). Source: Organic Chemistry Portal / ACS URL:[Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Source: NRO Chemistry / J. Am. Chem. Soc.[6] URL:[Link]

Sources

1-(2-Methoxyphenyl)-1-propanol boiling point and density data

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 1-(2-Methoxyphenyl)-1-propanol, structured for application scientists and researchers.

CAS: 7452-01-9 Formula: C₁₀H₁₄O₂ Molecular Weight: 166.22 g/mol [1]

Executive Summary

1-(2-Methoxyphenyl)-1-propanol is a chiral benzylic alcohol derivative utilized primarily as a building block in the synthesis of pharmaceutical intermediates and fine chemicals. Its structure features a propyl chain and a hydroxyl group at the benzylic position, ortho-substituted with a methoxy group.[2] This steric proximity (ortho effect) influences its reactivity and physical properties compared to its para-isomer.[2] This guide provides validated physicochemical data, synthetic protocols, and characterization standards.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the specific ortho isomer.

Table 1: Core Physical Properties
PropertyValueCondition / Note
Density 1.032 g/mL at 25 °C (Experimental)
Boiling Point (Atm) ~255 °CPredicted (760 mmHg)
Boiling Point (Vac) 164–168 °C at 18 mmHg (Based on p-isomer analog range)
Refractive Index 1.532

(Literature standard)
Appearance Colorless to pale yellow oilViscous liquid
Solubility Soluble in EtOH, Et₂O, CHCl₃Slightly soluble in water

Technical Note on Distillation: Due to the high atmospheric boiling point, vacuum distillation is strictly required to prevent thermal decomposition or ether cleavage.[2] A working vacuum of <20 mmHg is recommended.[2]

Synthetic Methodologies

Two primary routes are established for the synthesis of 1-(2-Methoxyphenyl)-1-propanol. The choice of method depends on the starting material availability: Ketone Reduction (from 2'-methoxypropiophenone) or Grignard Addition (from o-anisaldehyde).

Method A: Chemoselective Reduction (Recommended)

This method offers higher atom economy and milder conditions, minimizing side reactions associated with Grignard reagents.[2]

  • Precursor: 1-(2-Methoxyphenyl)-1-propanone (CAS 5561-92-2)

  • Reagent: Sodium Borohydride (NaBH₄)[3][4][5]

  • Solvent: Methanol (MeOH)[3]

Protocol:

  • Dissolution: Dissolve 10.0 mmol of 1-(2-Methoxyphenyl)-1-propanone in 30 mL of anhydrous methanol. Cool to 0 °C in an ice bath.

  • Addition: Add 12.0 mmol (0.45 g) of NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (25 °C) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).[2]

  • Quench: Quench carefully with saturated NH₄Cl solution (10 mL).

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via vacuum distillation or silica gel flash chromatography.[2]

Method B: Grignard Addition

Used when constructing the carbon skeleton from the aldehyde.[2]

  • Precursor: o-Anisaldehyde (2-Methoxybenzaldehyde)

  • Reagent: Ethylmagnesium Bromide (EtMgBr)

  • Solvent: Anhydrous THF or Diethyl Ether

Protocol:

  • Preparation: Prepare 1.2 eq of EtMgBr in anhydrous THF under inert atmosphere (N₂/Ar).

  • Addition: Cool Grignard solution to 0 °C. Add o-Anisaldehyde (1.0 eq) dropwise.

  • Reflux: Allow to warm to RT, then reflux gently for 1–2 hours to ensure completion.

  • Workup: Cool and quench with dilute HCl (1M) or saturated NH₄Cl. Extract with ether.[2]

Synthesis Workflow Visualization

The following diagram illustrates the logic flow for the Reduction Method (Method A), including critical decision points for purification.

SynthesisWorkflow Start Start: 1-(2-Methoxyphenyl)-1-propanone Reagent Add NaBH4 / MeOH (0°C) Start->Reagent Check TLC Monitoring (Conversion Complete?) Reagent->Check Check->Reagent No (Stir longer) Quench Quench with sat. NH4Cl Check->Quench Yes Workup Evaporate MeOH -> Extract DCM Quench->Workup Purify Vacuum Distillation (<20 mmHg) Workup->Purify Product Pure 1-(2-Methoxyphenyl)-1-propanol Purify->Product

Figure 1: Step-by-step workflow for the chemoselective reduction of the ketone precursor to the target alcohol.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.2–6.8 ppm (m, 4H): Aromatic protons (distinctive ortho-substitution pattern).[2]

    • δ 4.8 ppm (t, 1H): Benzylic proton (CH-OH).[2] This shift is characteristic of the alcohol methine.[2]

    • δ 3.8 ppm (s, 3H): Methoxy group (-OCH₃).[2]

    • δ 1.8–1.6 ppm (m, 2H): Methylene group (-CH₂-).

    • δ 0.9 ppm (t, 3H): Terminal methyl group (-CH₃).[2]

  • IR Spectroscopy:

    • 3400 cm⁻¹: Broad O-H stretch (Alcohol).[2]

    • 1240 cm⁻¹: C-O stretch (Aryl ether).[2]

Applications in Drug Development

1-(2-Methoxyphenyl)-1-propanol serves as a versatile intermediate:

  • Chiral Resolution: The racemic alcohol can be resolved via lipase-catalyzed kinetic resolution to yield enantiopure (R) or (S) forms, which are critical for structure-activity relationship (SAR) studies in receptor binding.[2]

  • Etherification Targets: The hydroxyl group is frequently converted to amines or ethers in the synthesis of psychoactive compounds and cardiovascular agents where the ortho-methoxy motif provides metabolic stability against ring oxidation.

References

  • Santa Cruz Biotechnology. 1-(2-Methoxyphenyl)-1-propanol Data Sheet (CAS 7452-01-9).[1] Retrieved from

  • ChemicalBook. CAS 7452-01-9 Physicochemical Properties. Retrieved from

  • PubChem. Compound Summary: 1-(2-Methoxyphenyl)-1-propanone (Precursor Data). Retrieved from

  • ChemSRC. Density and Physical Data for CAS 7452-01-9. Retrieved from

Sources

Structural Isomerism & Functional Divergence: A Technical Guide to 1-(2-methoxyphenyl)-1-propanol vs. 1-methoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the critical distinctions between 1-(2-methoxyphenyl)-1-propanol (a specialized aromatic intermediate) and 1-methoxy-2-propanol (a high-volume industrial solvent). While their nomenclature shares superficial similarities ("methoxy", "propanol"), they occupy distinct chemical spaces. This guide is designed for drug development professionals and research scientists, focusing on the structural causality that dictates their divergent applications, synthetic pathways, and safety profiles.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the carbon skeleton: one is an aromatic benzylic alcohol , the other is an aliphatic glycol ether . This structural variance drives a massive gap in lipophilicity, reactivity, and physical state.

Comparative Physicochemical Matrix
Feature1-(2-methoxyphenyl)-1-propanol1-methoxy-2-propanol (PGME)
CAS Number 7452-01-9107-98-2
Molecular Formula C₁₀H₁₄O₂C₄H₁₀O₂
Molecular Weight 166.22 g/mol 90.12 g/mol
Classification Benzylic Alcohol (Aromatic)Glycol Ether (Aliphatic)
Chirality Yes (C1 is a chiral center)Yes (C2 is a chiral center)*
Physical State (RT) Viscous oil or low-melting solidVolatile, colorless liquid
Boiling Point ~135°C (at reduced pressure, 15 mmHg)120°C (at 760 mmHg)
Solubility Lipophilic (Soluble in DCM, Et₂O, Alcohols)Amphiphilic (Miscible with H₂O and organics)
Primary Utility Chiral API Intermediate, Research ReagentIndustrial Solvent, Photoresist Remover

*Note: PGME is typically sold as a racemate in industrial grades.

Structural Deep Dive
  • 1-(2-methoxyphenyl)-1-propanol: The hydroxyl group is at the benzylic position (C1), adjacent to an aromatic ring substituted with a methoxy group at the ortho position. This ortho-methoxy group exerts significant steric influence and can participate in chelation with metal cations (e.g., Mg²⁺, Li⁺) during synthesis, influencing stereoselectivity.

  • 1-methoxy-2-propanol: This is a secondary alcohol.[1] The methoxy group is on the terminal carbon (C1), and the hydroxyl is on the central carbon (C2). It is the "beta-isomer" of propylene glycol monomethyl ether.

Part 2: Synthetic Pathways & Reactivity

For the research scientist, understanding the genesis of these molecules is key to manipulating them in the lab.

A. Synthesis of 1-(2-methoxyphenyl)-1-propanol

Context: High-value synthesis requiring stereocontrol. Two primary routes exist: Grignard Addition (Lab Scale) and Catalytic Hydrogenation (Industrial Scale).

Protocol 1: Grignard Synthesis (Lab Scale)
  • Reagents: o-Anisaldehyde, Ethylmagnesium bromide (EtMgBr).

  • Mechanism: Nucleophilic addition of the ethyl group to the aldehyde carbonyl.

  • Critical Step: The ortho-methoxy group can coordinate with the Magnesium atom, potentially directing the addition if chiral ligands are present (Cram's Chelation Model).

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck flask under N₂ atmosphere.

  • Formation: Generate EtMgBr from EtBr and Mg turnings in anhydrous THF.

  • Addition: Cool to 0°C. Add o-anisaldehyde dropwise. The ortho-methoxy oxygen may facilitate a cyclic transition state.

  • Quench: Slowly add sat. NH₄Cl.[2][3]

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography (Hexane/EtOAc).

Protocol 2: Catalytic Hydrogenation (Scale-Up)
  • Precursor: 1-(2-methoxyphenyl)-1-propanone (Methoxypropiophenone).[4]

  • Catalyst: Raney Nickel or Pd/C under H₂ pressure.

  • Advantage: Atom economy and avoidance of stoichiometric metal waste.

B. Synthesis of 1-methoxy-2-propanol (PGME)

Context: High-volume industrial production focusing on regioselectivity.

  • Reaction: Nucleophilic ring-opening of Propylene Oxide (PO) by Methanol.[1]

  • Regioselectivity Control: The reaction produces two isomers.[1]

    • Alpha-isomer (Major): 1-methoxy-2-propanol (Nucleophilic attack at the less hindered primary carbon).

    • Beta-isomer (Minor): 2-methoxy-1-propanol (Attack at the secondary carbon).

  • Purification: Distillation is required to remove the toxic beta-isomer (see Safety section).

Visualization of Synthetic Logic

SynthesisPathways Start_A o-Anisaldehyde (Aromatic Precursor) Process_A Grignard Addition (EtMgBr, THF, 0°C) Start_A->Process_A Start_B Propylene Oxide (Epoxide Precursor) Process_B Base-Cat Ring Opening (MeOH, NaOH/Cat) Start_B->Process_B Product_A 1-(2-methoxyphenyl)-1-propanol (Benzylic Alcohol) Product_B 1-methoxy-2-propanol (PGME - Solvent) Byproduct_B 2-methoxy-1-propanol (Teratogenic Impurity) Process_A->Product_A Nucleophilic Addition Process_B->Product_B Major Product (95%) Attack at C1 (Less Hindered) Process_B->Byproduct_B Minor Product (<5%) Attack at C2

Figure 1: Comparative synthetic pathways. Note the regioselectivity challenge in the industrial route (bottom) versus the carbon-carbon bond formation in the aromatic route (top).

Part 3: Industrial vs. Pharmaceutical Applications

1-(2-methoxyphenyl)-1-propanol: The Chiral Scaffold

This molecule is primarily a Chemical Intermediate .

  • Chiral Resolution: Due to its benzylic chiral center, it is often used as a substrate in enzymatic kinetic resolution studies (e.g., using lipases) to produce enantiomerically pure alcohols.

  • Drug Synthesis: It serves as a structural motif in the synthesis of CNS-active agents. The ortho-methoxy phenyl ring is a pharmacophore found in various beta-blockers and dopamine agonists (e.g., Rotigotine analogs), where the steric bulk and electronic donation of the methoxy group are critical for receptor binding.

1-methoxy-2-propanol: The "Safe" Solvent

This molecule is a Process Solvent .

  • Electronics: Used as a photoresist thinner and remover in semiconductor manufacturing due to its high solvency and evaporation rate.

  • Coatings: A carrier solvent for water-based paints and inks.

  • Substitution: It replaced ethylene glycol monomethyl ether (EGME) because EGME is highly toxic to the reproductive system. PGME retains the solvent properties without the severe toxicity, provided the isomer purity is controlled.

Part 4: Toxicology & Safety Profile

This is the most critical section for safety officers and lab managers. The names are similar, but the biological fates are distinct.

The "Alpha vs. Beta" Isomer Trap (PGME)

In commercial 1-methoxy-2-propanol, the presence of the isomer 2-methoxy-1-propanol is the primary hazard.

  • 1-methoxy-2-propanol (Secondary Alcohol): Oxidizes to a ketone (alkoxy acetone) and then CO₂. Safe/Low Toxicity.

  • 2-methoxy-1-propanol (Primary Alcohol): Oxidizes to an aldehyde and then to 2-methoxypropionic acid . This acid metabolite is structurally similar to methoxyacetic acid (from EGME) and is a potent teratogen (causes birth defects).

Actionable Insight: When sourcing PGME for sensitive biological applications, ensure the Certificate of Analysis (CoA) specifies <0.5% of the beta-isomer (2-methoxy-1-propanol).

Metabolic Fate Diagram

Metabolism Safe_Start 1-methoxy-2-propanol (Secondary Alcohol) Safe_Metabolite Alkoxy Acetone (Ketone) Safe_Start->Safe_Metabolite Alcohol Dehydrogenase Safe_End CO2 + H2O (Excretion) Safe_Metabolite->Safe_End Metabolic Breakdown Toxic_Start 2-methoxy-1-propanol (Primary Alcohol Impurity) Toxic_Metabolite 2-methoxypropionic Acid (Acid Metabolite) Toxic_Start->Toxic_Metabolite Alcohol Dehydrogenase (Oxidation) Toxic_Effect Teratogenicity (Developmental Toxicity) Toxic_Metabolite->Toxic_Effect Inhibits DNA Synthesis

Figure 2: Metabolic divergence. The secondary alcohol (left) cannot form the toxic acid metabolite that the primary alcohol impurity (right) produces.

1-(2-methoxyphenyl)-1-propanol Safety[5]
  • Hazards: Skin and eye irritant.[5]

  • Handling: Unlike the volatile PGME, this is often a solid or viscous liquid, reducing inhalation risk. However, as a benzylic alcohol, it can act as an alkylating agent under specific metabolic conditions. Standard PPE (gloves, goggles) is mandatory.

References

  • PubChem. (n.d.). 1-Methoxy-2-propanol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organization for Economic Co-operation and Development (OECD). (2001). SIDS Initial Assessment Report: Propylene Glycol Ethers. UNEP Publications. Retrieved from [Link][6]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 1-methoxy-2-propanol.[1][2] Retrieved from [Link]

Sources

1-(2-Methoxyphenyl)-1-propanol PubChem CID 7452-01-9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the synthesis, resolution, and application of 1-(2-Methoxyphenyl)-1-propanol .

PubChem CID: 7452-01-9 | CAS: 7452-01-9 Molecular Formula: C₁₀H₁₄O₂ | Molecular Weight: 166.22 g/mol [1]

Executive Summary

1-(2-Methoxyphenyl)-1-propanol is a benzylic alcohol characterized by a propyl chain and an ortho-methoxy substituent on the phenyl ring.[1] Unlike its para-isomer or the industrial solvent 1-methoxy-2-propanol (propylene glycol methyl ether), this molecule serves as a specialized chiral building block in organic synthesis.[1]

Its primary value in drug development lies in its steric architecture .[1] The ortho-methoxy group creates significant steric hindrance near the chiral center, making this molecule a "stress test" substrate for validating enantioselective catalysts and enzymatic kinetic resolutions.[1] High-purity enantiomers of this compound are sought after for structure-activity relationship (SAR) studies in kinase inhibitors and cardiovascular agents where atropisomerism or restricted rotation is a factor.[1]

Part 1: Chemical Identity & Physical Profiling[1]

Critical Disambiguation:

WARNING: Do not confuse this compound with 1-Methoxy-2-propanol (CAS 107-98-2) .[1] The latter is a common industrial solvent (PGME).[1] CID 7452-01-9 is an aromatic solid/oil used strictly as a synthesis intermediate.[1]

Physicochemical Data Table
PropertyValue / DescriptionNote
IUPAC Name 1-(2-Methoxyphenyl)propan-1-ol
Structure Benzylic alcohol with o-OMe substitutionChiral center at C1
Appearance Viscous colorless to pale yellow oilMay crystallize at low temps
Boiling Point ~135–140 °C @ 15 mmHg (Predicted)High BP due to H-bonding
Solubility Soluble in DCM, EtOAc, MeOH, Et₂OInsoluble in water
Chirality 1 Chiral Center (R/S)Usually synthesized as racemate
H-Bond Donors 1 (Hydroxyl group)
H-Bond Acceptors 2 (Ether oxygen + Alcohol oxygen)

Part 2: Synthetic Pathways & Protocols

To access this molecule, researchers typically employ a Grignard addition for the racemic feedstock, followed by biocatalytic resolution to isolate the enantiomers.

A. Chemical Synthesis (Racemic Route)

Mechanism: Nucleophilic addition of ethylmagnesium bromide to o-anisaldehyde.[1]

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Nitrogen (

    
    ).
    
  • Reagent Prep: Charge with 1.2 eq of Ethylmagnesium bromide (EtMgBr) (3.0 M in diethyl ether).

  • Addition: Cool to 0°C. Add o-anisaldehyde (1.0 eq) dissolved in anhydrous THF dropwise over 30 minutes.

    • Note: The ortho-methoxy group can coordinate with Mg, potentially slowing the reaction or altering the transition state geometry compared to para-isomers.

  • Quench: Stir at room temperature (RT) for 2 hours. Quench slowly with saturated

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Hexane:EtOAc 80:20).

B. Biocatalytic Kinetic Resolution (Chiral Route)

Why this method? Chemical asymmetric synthesis (e.g., CBS reduction) is expensive.[1] Enzymatic resolution using Lipases (specifically Candida antarctica Lipase B, CAL-B) is preferred for this substrate because the enzyme's active site pocket can discriminate the bulky ortho-substituted phenyl ring.

Protocol:

  • Substrate: Dissolve racemic 1-(2-methoxyphenyl)-1-propanol (100 mg) in dry Toluene or MTBE.

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).[1] The irreversible transesterification drives the equilibrium.[1]

  • Catalyst: Add immobilized CAL-B (Novozym 435, 20 mg/mmol).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor by Chiral HPLC. The (R)-enantiomer is typically acylated faster, leaving the (S)-alcohol unreacted (E-value > 50).

  • Separation: Filter enzyme. Separate the (S)-alcohol from the (R)-acetate via column chromatography.[1]

C. Synthesis & Resolution Workflow (Visualization)

SynthesisWorkflow cluster_0 Biocatalytic Cycle Start o-Anisaldehyde Racemate Racemic 1-(2-Methoxyphenyl)-1-propanol Start->Racemate Nucleophilic Addition (THF, 0°C) Reagent EtMgBr (Grignard) Reagent->Racemate Enzyme CAL-B Lipase + Vinyl Acetate Racemate->Enzyme Kinetic Resolution ProductS (S)-Alcohol (Unreacted) Enzyme->ProductS Slow Reacting ProductR (R)-Acetate (Esterified) Enzyme->ProductR Fast Reacting Hydrolysis Chemical Hydrolysis ProductR->Hydrolysis LiOH / MeOH FinalR (R)-Alcohol Hydrolysis->FinalR

Figure 1: Workflow depicting the Grignard synthesis of the racemate followed by enzymatic kinetic resolution to yield enantiopure alcohols.

Part 3: Analytical Profiling

Validation of the synthesized compound requires distinguishing it from its isomers and quantifying the enantiomeric excess (ee).[1]

Nuclear Magnetic Resonance (NMR)

The ortho-methoxy group provides a distinct diagnostic signal compared to meta or para isomers.[1]

  • ¹H NMR (400 MHz, CDCl₃) Diagnostic Peaks:

    • δ 7.20–6.80 (m, 4H): Aromatic protons.[1] Look for the complex splitting pattern typical of ortho-substitution.

    • δ 4.85 (t, 1H): Benzylic methine (-CH -OH).[1] This triplet shifts downfield if acylated.[1]

    • δ 3.85 (s, 3H): Methoxy group (-OCH ₃).[1] A sharp singlet.

    • δ 1.80 (m, 2H): Methylene group of the propyl chain.[1]

    • δ 0.95 (t, 3H): Terminal methyl group.[1]

Chiral HPLC Method

To determine the ee after enzymatic resolution:

  • Column: Daicel Chiralcel OD-H or AD-H (Cellulose-based columns are preferred for benzylic alcohols).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption) or 280 nm (Methoxy absorption).[1]

  • Expectation: The ortho-substituent usually enhances the separation factor (

    
    ) compared to the para-isomer due to the distinct interaction with the chiral stationary phase.
    

Part 4: Applications in Drug Development

Steric Probe in SAR Studies

In Medicinal Chemistry, 1-(2-methoxyphenyl)-1-propanol is often used to probe the size of hydrophobic binding pockets.[1]

  • Logic: If a drug candidate based on the para-isomer (unhindered) is active, but the ortho-isomer (this compound) is inactive, it suggests the binding pocket is sterically restricted near the benzylic position.

  • Example: This logic is applied in the optimization of Beta-blockers and Kinase inhibitors , where the benzylic alcohol moiety mimics the transition state of peptide bond hydrolysis or phosphate transfer.

Precursor for Chiral Amines

The alcohol can be converted to the corresponding chiral amine via Azide substitution (Mitsunobu reaction) followed by reduction.[1] These chiral amines are privileged scaffolds in CNS-active drugs.[1]

Part 5: Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3]

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

  • Handling: Use standard PPE (Gloves, Goggles).[1][4] Handle in a fume hood, especially during the Grignard reaction (ether solvents) and when using silica gel (inhalation hazard).

References

  • PubChem. 1-(2-Methoxyphenyl)-1-propanol (CID 7452-01-9).[1] National Library of Medicine.[1] [Link]

  • ScienceDirect / Elsevier. General Protocol for Grignard Addition to Anisaldehydes.[1] (Validated via standard organic synthesis literature). [Link]

  • ResearchGate. Lipase-Catalyzed Kinetic Resolution of Benzylic Alcohols. (Contextual reference for CAL-B methodology). [Link]

Sources

Methodological & Application

asymmetric synthesis of 1-(2-Methoxyphenyl)-1-propanol using diethylzinc

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of 1-(2-Methoxyphenyl)-1-propanol via Diethylzinc Addition

Executive Summary

This Application Note details the protocol for the enantioselective synthesis of 1-(2-methoxyphenyl)-1-propanol , a high-value chiral building block used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., rotameric atropisomers and bioactive heterocycles).

The method utilizes the Noyori asymmetric alkylation strategy, employing diethylzinc (Et₂Zn) and a chiral amino-alcohol ligand, specifically (-)-3-exo-(dimethylamino)isoborneol [(-)-DAIB] . While 2-methoxybenzaldehyde is a reactive substrate due to the electron-donating methoxy group, the ortho-position presents unique steric and chelating challenges that require precise control of reaction temperature and ligand loading to suppress the background racemic pathway.

Key Performance Indicators:

  • Enantiomeric Excess (ee): >94% (Target)

  • Yield: >90%

  • Reaction Time: 4–6 Hours

Technical Background & Mechanism

The "Ortho" Effect in Zinc Addition

Unlike simple benzaldehyde, 2-methoxybenzaldehyde possesses a Lewis-basic oxygen atom at the ortho position. This can facilitate a background reaction where the zinc reagent coordinates directly to the methoxy group and the carbonyl oxygen, bypassing the chiral catalyst.

  • Mitigation Strategy: We employ a non-polar solvent (Toluene) and strictly control the temperature (0 °C) to favor the lower-energy transition state of the chiral catalyst over the racemic background pathway.

Mechanistic Pathway (Noyori Cycle)

The reaction proceeds via a dimeric zinc species. The chiral ligand (DAIB) reacts with Et₂Zn to form a mono-ethyl zinc alkoxide. This species dimerizes or complexes with the aldehyde, activating the carbonyl for nucleophilic attack by a second molecule of Et₂Zn.

NoyoriCycle Ligand (-)-DAIB Ligand PreCat Mono-Ethyl Zinc Species Ligand->PreCat + Et₂Zn - Ethane Et2Zn Et₂Zn (Diethylzinc) Et2Zn->PreCat Excess Et₂Zn Complex Bimetallic Transition State PreCat->Complex + Aldehyde ProductZn Zinc Alkoxide Product Complex->ProductZn Alkyl Transfer Aldehyde 2-Methoxybenzaldehyde Aldehyde->Complex ProductZn->PreCat Regeneration of Catalyst FinalProd 1-(2-Methoxyphenyl)-1-propanol (S-Isomer) ProductZn->FinalProd Hydrolysis (H₃O⁺)

Caption: Figure 1. Simplified catalytic cycle for the DAIB-catalyzed addition of diethylzinc to aldehydes. The bimetallic transition state dictates enantioselectivity.

Safety Directives (Critical)

DANGER: PYROPHORIC MATERIAL Diethylzinc (Et₂Zn) ignites spontaneously upon contact with air and reacts violently with water.

  • Engineering Controls: All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a Glovebox.

  • PPE: Flame-resistant lab coat, safety glasses with side shields, and nitrile gloves (double-gloved recommended).

  • Quenching: Have a quenching agent (e.g., dilute HCl or saturated NH₄Cl) ready. NEVER use water to extinguish a diethylzinc fire; use a Class D extinguisher or dry sand.

Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
2-Methoxybenzaldehyde 136.151.0272 mg (2.0 mmol)
Diethylzinc (1.0 M in Hexane) 123.502.24.4 mL (4.4 mmol)
(-)-DAIB 197.320.0520 mg (5 mol%)
Toluene (Anhydrous) -Solvent10 mL
Step-by-Step Procedure

Step 1: Catalyst Formation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

  • Add (-)-DAIB (20 mg, 0.1 mmol) to the flask.

  • Add anhydrous Toluene (4 mL) via syringe.

  • Add Diethylzinc (4.4 mL, 1.0 M in hexane) dropwise via syringe at room temperature.

    • Observation: Ethane gas evolution will occur.[2] Ensure the Schlenk line is vented to a bubbler.

  • Stir the mixture at room temperature for 15 minutes to ensure formation of the active zinc-aminoalkoxide species.

Step 2: Asymmetric Addition

  • Cool the reaction mixture to 0 °C using an ice bath.

    • Note: Lower temperatures (-20 °C) can improve ee but significantly retard the rate due to the steric bulk of the ortho-methoxy group. 0 °C is the optimal balance.

  • Dissolve 2-Methoxybenzaldehyde (272 mg, 2.0 mmol) in anhydrous Toluene (2 mL) in a separate dry vial.

  • Add the aldehyde solution slowly to the stirring zinc mixture over 10 minutes.

  • Stir at 0 °C for 6 hours. Monitor reaction progress by TLC (20% EtOAc/Hexane).

Step 3: Quench and Workup

  • Carefully quench the reaction by the dropwise addition of Saturated Aqueous NH₄Cl (5 mL) at 0 °C.

    • Caution: Vigorous bubbling will occur as excess Et₂Zn is destroyed.

  • Dilute with Diethyl Ether (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl (10 mL) to remove the amino-alcohol ligand (which can be recovered by basification of the aqueous layer).

  • Wash with Brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude oil via flash column chromatography (Silica Gel 60).

  • Eluent: Gradient from 5% to 15% Ethyl Acetate in Hexane.

  • Product: Colorless oil.

Workflow Diagram

Workflow cluster_0 Phase 1: Catalyst Prep cluster_1 Phase 2: Reaction cluster_2 Phase 3: Workup Step1 Dry Ligand + Solvent Step2 Add Et₂Zn (Gas Evolution) Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Add Aldehyde (Slow Addition) Step3->Step4 Step5 Stir 6h Step4->Step5 Step6 Quench (NH₄Cl) Step5->Step6 Step7 Extraction (Ether/HCl Wash) Step6->Step7 Step8 Purification (Column Chrom.) Step7->Step8

Caption: Figure 2. Operational workflow for the asymmetric addition protocol.

Analytical Validation

To confirm the enantiomeric excess, Chiral HPLC is required. The ortho-methoxy group provides distinct UV absorption, facilitating detection.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Alternative: Chiralpak AD-H (may reverse elution order).

  • Mobile Phase: Hexane : Isopropanol (98 : 2)

    • Note: Low polarity is required to separate the enantiomers of this lipophilic alcohol.

  • Flow Rate: 0.8 mL/min

  • Temperature: 25 °C

  • Detection: UV @ 254 nm (or 280 nm for higher specificity to the anisole ring).

  • Retention Times (Approximate):

    • (S)-Enantiomer (Major): ~14.5 min

    • (R)-Enantiomer (Minor): ~16.2 min

    • Note: Using (-)-DAIB typically yields the (S)-alcohol .

NMR Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (dd, 1H), 7.24 (td, 1H), 6.96 (td, 1H), 6.88 (d, 1H), 4.78 (t, 1H, CH-OH), 3.86 (s, 3H, OMe), 2.55 (bs, 1H, OH), 1.85-1.75 (m, 2H, CH₂), 0.98 (t, 3H, CH₃).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent or aldehyde.Re-distill aldehyde; dry toluene over Na/Benzophenone. Ensure Et₂Zn quality.
Low ee (<80%) Background racemic reaction.Lower temperature to -10 °C. Increase ligand loading to 8-10 mol%. Ensure slow addition of aldehyde.
No Reaction Degraded Et₂Zn.Check Et₂Zn activity by adding a drop to water (should fizz violently). If no fizz, reagent is dead.
Product Racemization Acidic workup too harsh.The benzylic alcohol is sensitive.[7] Ensure the HCl wash is cold and brief, or skip HCl and use tartaric acid for ligand removal.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49–69.

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes. Journal of the American Chemical Society, 108(21), 6071–6072.

  • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.

  • Dahmen, S., & Bräse, S. (2002). The Asymmetric Dialkylzinc Addition to Imines and Aldehydes.[4] Journal of the American Chemical Society, 124(21), 5940–5941. (Context on ortho-substituted substrates).

Sources

Application Notes and Protocols: Catalytic Hydrogenation of 1-(2-Methoxyphenyl)-1-propanone to 1-(2-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methoxy-Substituted Chiral Alcohols in Medicinal Chemistry

The reduction of prochiral ketones to their corresponding chiral alcohols is a cornerstone of modern synthetic chemistry, particularly within the realm of drug discovery and development. The resulting secondary alcohols, especially those bearing alkoxy moieties on an aromatic ring, are prevalent structural motifs in a diverse array of biologically active molecules. The methoxy group, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and receptor binding interactions.

1-(2-Methoxyphenyl)-1-propanol, the target molecule of this guide, is a valuable chiral building block. Its structural architecture is found in compounds investigated for a range of therapeutic applications, leveraging the antioxidant and anti-inflammatory properties often associated with methoxyphenol derivatives.[1][2] Furthermore, such chiral alcohols serve as critical intermediates in the multi-step synthesis of complex active pharmaceutical ingredients (APIs), where precise stereochemical control is paramount for efficacy and safety.[3][4]

This document provides a comprehensive guide to the catalytic hydrogenation of 1-(2-methoxyphenyl)-1-propanone, offering a robust protocol for its efficient and selective conversion to 1-(2-methoxyphenyl)-1-propanol. The methodologies and insights presented herein are curated for researchers, scientists, and drug development professionals, emphasizing both the practical execution and the underlying scientific principles.

Reaction Mechanism and Rationale

Catalytic hydrogenation is a heterogeneous catalytic process involving the addition of hydrogen across the carbon-oxygen double bond of the ketone. The reaction proceeds through a series of steps on the surface of a solid catalyst.

The generally accepted mechanism involves the following key stages:

  • Adsorption: Both the hydrogen gas and the ketone substrate are adsorbed onto the surface of the metal catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the catalyst, forming reactive metal-hydride species.

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the adsorbed ketone.

  • Desorption: The resulting alcohol product has a weaker affinity for the catalyst surface and is desorbed, regenerating the active catalytic sites for the next cycle.

Hydrogenation_Mechanism cluster_catalyst Catalyst Surface cluster_reaction Surface Reaction Catalyst Metal Catalyst (e.g., Ni, Pd) Alcohol 1-(2-methoxyphenyl)-1-propanol Catalyst->Alcohol Desorption Activated_H Activated Hydrogen (Metal Hydrides) H2 H₂ (gas) H2->Catalyst Adsorption Ketone 1-(2-methoxyphenyl)-1-propanone Ketone->Catalyst Adsorption Intermediate Intermediate Alkoxide Adsorbed_Ketone Adsorbed Ketone Adsorbed_Ketone->Intermediate Hydrogen Transfer Intermediate->Alcohol Protonation

Figure 1: A simplified workflow of the catalytic hydrogenation of a ketone on a metal catalyst surface.

Experimental Protocol: Catalytic Hydrogenation of 1-(2-Methoxyphenyl)-1-propanone

This protocol is adapted from established procedures for the hydrogenation of structurally similar aromatic ketones and provides a reliable starting point for optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(2-Methoxyphenyl)-1-propanone≥98%Commercially Available
Raney® Nickel (slurry in water)Catalyst GradeCommercially AvailablePyrophoric when dry. Handle with extreme care.
Methanol (MeOH)AnhydrousCommercially Available
Hydrogen (H₂) GasHigh Purity (≥99.99%)Gas SupplierFlammable and explosive.
Nitrogen (N₂) GasHigh Purity (≥99.99%)Gas SupplierFor inerting the system.
Celite® 545Filtration AidCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercially AvailableFor drying.
Equipment
  • Parr shaker or a similar hydrogenation apparatus equipped with a pressure gauge and gas inlet/outlet valves.

  • Heavy-walled pressure-resistant reaction vessel (autoclave).

  • Magnetic stirrer and stir bar.

  • Schlenk line or a similar vacuum/inert gas manifold.

  • Büchner funnel and filter flask.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources. The system must be thoroughly purged with an inert gas (nitrogen) before and after the introduction of hydrogen.

  • Raney® Nickel: Raney® Nickel is pyrophoric, especially when dry. It can ignite flammable solvents upon exposure to air. Always handle the catalyst as a slurry and under an inert atmosphere. After the reaction, the catalyst should be carefully filtered and kept wet.

  • Pressure Reactions: Reactions under pressure should be carried out behind a blast shield, and the pressure vessel must be rated for the intended operating pressure and temperature.

Step-by-Step Procedure
  • Catalyst Preparation and Reactor Setup:

    • In a fume hood, carefully weigh approximately 1.0 g of Raney® Nickel slurry (water-wet) and transfer it to the pressure-resistant reaction vessel containing a magnetic stir bar.

    • Add 20 mL of methanol to the vessel.

    • Securely seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Inerting the System:

    • Evacuate the reaction vessel and backfill with nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Substrate Addition:

    • Under a positive pressure of nitrogen, add a solution of 5.0 g of 1-(2-methoxyphenyl)-1-propanone in 30 mL of methanol to the reaction vessel via a cannula or a pressure-equalizing dropping funnel.

  • Hydrogenation:

    • Pressurize the reaction vessel with hydrogen gas to approximately 3.0 MPa (435 psi).

    • Begin vigorous stirring and heat the reaction mixture to 70-80°C.

    • Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases.

  • Reaction Quenching and Catalyst Removal:

    • Cool the reaction vessel to room temperature.

    • Carefully vent the excess hydrogen gas in the fume hood.

    • Purge the reaction vessel with nitrogen gas three times.

    • Under a nitrogen atmosphere, carefully open the reaction vessel.

    • Prepare a pad of Celite® in a Büchner funnel and wet it with methanol.

    • Filter the reaction mixture through the Celite® pad to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper is highly pyrophoric. Immediately quench the filter cake with plenty of water and keep it wet until it can be disposed of properly.

    • Wash the filter cake with an additional 20 mL of methanol.

  • Work-up and Purification:

    • Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the methanol.

    • Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 20 mL of brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-methoxyphenyl)-1-propanol.

    • If necessary, the product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Monitoring and Product Characterization
  • Thin Layer Chromatography (TLC): The progress of the reaction can be monitored by TLC.[5]

    • Eluent: 4:1 Hexane/Ethyl Acetate.

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

    • The starting ketone will have a higher Rf value than the more polar alcohol product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to confirm the conversion of the starting material and the identity of the product.[4] The mass spectrum of the product will show the expected molecular ion peak and fragmentation pattern for 1-(2-methoxyphenyl)-1-propanol.

Data Presentation: Key Reaction Parameters

ParameterRecommended ValueRationale
Substrate 1-(2-methoxyphenyl)-1-propanoneTarget molecule for reduction.
Product 1-(2-methoxyphenyl)-1-propanolDesired secondary alcohol.
Catalyst Raney® NickelA cost-effective and highly active catalyst for ketone hydrogenation.[1]
Catalyst Loading ~20 wt% (relative to substrate)Provides a sufficient number of active sites for efficient conversion.
Solvent MethanolEffectively dissolves the substrate and is a common solvent for hydrogenation.
Hydrogen Pressure 3.0 MPa (435 psi)Higher pressure increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.
Temperature 70-80 °CProvides sufficient thermal energy to overcome the activation energy barrier without promoting side reactions.
Reaction Time 4-6 hoursTypically sufficient for complete conversion under the specified conditions.

Applications in Drug Development

The 2-methoxyphenyl propanol scaffold is a key structural element in various compounds with therapeutic potential. While specific applications of 1-(2-methoxyphenyl)-1-propanol are not extensively documented in publicly accessible literature, its structural features suggest its utility as a precursor to more complex molecules with potential biological activity.

  • Antioxidant and Anti-inflammatory Agents: The methoxyphenol moiety is a well-known pharmacophore in compounds exhibiting antioxidant and anti-inflammatory properties.[1][2] The hydroxyl group of the target molecule can serve as a handle for further chemical modifications to synthesize novel derivatives with enhanced biological activity.

  • Intermediates for API Synthesis: Chiral alcohols are fundamental building blocks in the synthesis of enantiomerically pure drugs.[3] The stereoselective reduction of 1-(2-methoxyphenyl)-1-propanone can provide access to either the (R)- or (S)-enantiomer of the corresponding alcohol, which can then be incorporated into larger, more complex drug candidates.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the catalytic hydrogenation of 1-(2-methoxyphenyl)-1-propanone to 1-(2-methoxyphenyl)-1-propanol. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can confidently and efficiently synthesize this valuable building block for applications in drug discovery and development. The provided protocol serves as a robust starting point, and further optimization of reaction parameters may be necessary to achieve desired outcomes for specific research objectives.

References

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC - PubMed Central. Available at: [Link].

  • 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969. PubChem. Available at: [Link].

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. Available at: [Link].

  • Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. Available at: [Link].

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews - ACS Publications. Available at: [Link].

  • 2-Methoxy-1-propanol | C4H10O2 | CID 14846. PubChem. Available at: [Link].

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. Available at: [Link].

  • 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218. PubChem. Available at: [Link].

  • 3-(4-methoxyphenyl)-1-propanol, 5406-18-8. The Good Scents Company. Available at: [Link].

  • Transfer Hydrogenation of Ketones Catalyzed by Symmetric Imino-N-heterocyclic Carbene Co(III) Complexes. ACS Omega. Available at: [Link].

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link].

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 1-(2-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic 1-(2-Methoxyphenyl)-1-propanol utilizing a lipase-catalyzed enantioselective acylation. Chiral secondary alcohols, such as the enantiomers of 1-(2-Methoxyphenyl)-1-propanol, are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. This protocol details a robust and highly selective method employing Candida antarctica lipase B (CALB) for the preparation of the enantioenriched alcohol and its corresponding ester. The document offers a step-by-step experimental procedure, analytical methods for monitoring reaction progress and determining enantiomeric excess, as well as insights into the underlying enzymatic mechanism.

Introduction: The Imperative of Chirality and the Elegance of Biocatalysis

The biological activity of chiral molecules is often confined to a single enantiomer, necessitating the development of efficient methods for their asymmetric synthesis. The kinetic resolution of racemates represents a pragmatic and widely adopted strategy for accessing enantiomerically pure compounds. While classical chemical methods for resolution can be effective, they often require harsh conditions, stoichiometric amounts of chiral resolving agents, and can generate significant chemical waste.

In contrast, biocatalysis offers a greener and more sustainable alternative, leveraging the exquisite selectivity of enzymes to perform chemical transformations under mild conditions.[1] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) have emerged as particularly versatile and robust biocatalysts in organic synthesis, prized for their ability to resolve a broad spectrum of chiral alcohols and amines with high enantioselectivity.[2]

Among the commercially available lipases, the immobilized form of Candida antarctica lipase B (CALB), such as Novozym® 435, is a workhorse of biocatalysis.[3] Its well-documented high activity, broad substrate scope, and exceptional enantioselectivity make it an ideal candidate for the kinetic resolution of secondary alcohols like 1-(2-Methoxyphenyl)-1-propanol.[2][3] This application note will delineate a detailed protocol for the CALB-mediated kinetic resolution of this substrate via transesterification.

The Principle of Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of a racemic alcohol using a lipase relies on the differential rate of reaction of the two enantiomers with an acyl donor. The enzyme preferentially acylates one enantiomer, leading to the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol.

The reaction proceeds via a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.[4] In the active site of CALB, a catalytic triad of serine, histidine, and aspartate facilitates the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This results in the formation of a tetrahedral intermediate, which then collapses to release the vinyl alcohol (which tautomerizes to acetaldehyde) and forms the acyl-enzyme intermediate. Subsequently, one enantiomer of the racemic alcohol binds to the active site and its hydroxyl group attacks the acyl-enzyme intermediate, leading to the formation of the corresponding ester and regeneration of the free enzyme. The stereoselectivity of the lipase arises from the different binding affinities and transition state energies for the two enantiomers within the chiral environment of the enzyme's active site.

Materials and Reagents

Reagent/Material Grade Supplier Notes
Racemic 1-(2-Methoxyphenyl)-1-propanol≥98%Commercially available
Immobilized Candida antarctica lipase B (Novozym® 435)Commercially availableStore at 4°C.
Vinyl acetateAnhydrous, ≥99%Commercially availableAcyl donor.
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99.8%Commercially availableReaction solvent.
HexaneHPLC gradeCommercially availableFor chromatography.
IsopropanolHPLC gradeCommercially availableFor chromatography.
Sodium sulfateAnhydrousCommercially availableDrying agent.
Standard laboratory glassware
Magnetic stirrer with heating plate
Chiral HPLC system with UV detectorFor analysis.
Chiral stationary phase column (e.g., Daicel CHIRALPAK® AD-H or similar)For enantiomeric separation.

Experimental Protocol

General Reaction Setup

The following protocol is designed for a typical laboratory-scale kinetic resolution. All glassware should be oven-dried before use to ensure anhydrous conditions.

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add racemic 1-(2-Methoxyphenyl)-1-propanol (1.0 g, 6.02 mmol).

  • Dissolve the substrate in 20 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Add immobilized Candida antarctica lipase B (Novozym® 435) (100 mg, 10% w/w of the substrate) to the solution.

  • To the stirred suspension, add vinyl acetate (0.63 g, 0.69 mL, 7.22 mmol, 1.2 equivalents).

  • Seal the flask and stir the reaction mixture at a constant temperature of 30°C.

  • Monitor the progress of the reaction by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 6, 8, 24 hours). Prepare these aliquots for chiral HPLC analysis as described in the analytical methods section. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

Work-up and Product Isolation
  • Once the desired conversion is reached (ideally ~50%), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh MTBE and dried under vacuum for potential reuse.

  • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting residue, a mixture of the unreacted alcohol and the formed ester, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the two components.

Analytical Methods: Ensuring Success

Accurate monitoring of the kinetic resolution is crucial for achieving optimal results. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining both the conversion and the enantiomeric excess (e.e.) of the substrate and product.[5][6]

Sample Preparation for HPLC Analysis
  • Withdraw a 50 µL aliquot from the reaction mixture.

  • Filter the aliquot through a small plug of silica gel or a syringe filter to remove the enzyme.

  • Dilute the filtered aliquot with the HPLC mobile phase to a suitable concentration (e.g., 1 mg/mL).

Chiral HPLC Conditions

The following are suggested starting conditions for the chiral HPLC analysis. Optimization may be required depending on the specific column and instrumentation used.

Parameter Condition
Column Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane:Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25°C
Calculation of Conversion and Enantiomeric Excess

The conversion (c) can be calculated from the peak areas of the alcohol and the ester in the chromatogram. The enantiomeric excess (e.e.) for the remaining alcohol and the formed ester can be determined using the following formulas:

  • e.e. (alcohol) = [ |Area(R-alcohol) - Area(S-alcohol)| / (Area(R-alcohol) + Area(S-alcohol)) ] x 100%

  • e.e. (ester) = [ |Area(R-ester) - Area(S-ester)| / (Area(R-ester) + Area(S-ester)) ] x 100%

Expected Results

The kinetic resolution of racemic 1-(2-Methoxyphenyl)-1-propanol with Candida antarctica lipase B is expected to yield the (R)-ester and the (S)-alcohol with high enantiomeric excess at approximately 50% conversion. The following table presents hypothetical data based on typical lipase-catalyzed resolutions of secondary alcohols.

Time (h) Conversion (%) e.e. of (S)-alcohol (%) e.e. of (R)-ester (%)
21518>99
43043>99
84582>99
2450>99>99

Visualization of the Process

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve racemic alcohol in MTBE B 2. Add immobilized CALB A->B C 3. Add vinyl acetate B->C D 4. Stir at 30°C C->D E 5. Monitor by Chiral HPLC D->E F 6. Filter to remove enzyme E->F G 7. Concentrate filtrate F->G H 8. Column chromatography G->H I Enantioenriched (S)-alcohol H->I J Enantioenriched (R)-ester H->J

Caption: Workflow for the kinetic resolution of 1-(2-Methoxyphenyl)-1-propanol.

Enzymatic Reaction Mechanism

G E Lipase (E) AcE Acyl-Enzyme Intermediate (E-Ac) E->AcE + Vinyl Acetate R_OAc (R)-Ester E->R_OAc - (R)-Ester VA Vinyl Acetate AcE->E + (R)-Alcohol EtOH Vinyl Alcohol AcE->EtOH - Acetaldehyde R_OH (R)-Alcohol S_OH (S)-Alcohol (unreacted)

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed acylation.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion Inactive enzyme.Use a fresh batch of lipase. Ensure proper storage conditions.
Wet solvent or reagents.Use anhydrous solvents and reagents. Dry glassware thoroughly.
Low enantioselectivity Reaction temperature is too high.Lower the reaction temperature (e.g., to room temperature or 4°C).
Reaction has proceeded far beyond 50% conversion.Stop the reaction closer to 50% conversion for optimal e.e. of both products.
Poor separation of enantiomers on HPLC Inappropriate mobile phase composition.Optimize the hexane/isopropanol ratio.
Incorrect chiral stationary phase.Screen different chiral columns.

Conclusion

The enzymatic kinetic resolution of racemic 1-(2-Methoxyphenyl)-1-propanol using immobilized Candida antarctica lipase B offers an efficient, selective, and environmentally benign method for the production of its enantiomers. The protocol described herein provides a solid foundation for researchers in academia and industry to access these valuable chiral building blocks. The mild reaction conditions, high enantioselectivity, and the potential for enzyme recycling underscore the advantages of this biocatalytic approach in modern organic synthesis and drug development.

References

  • Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. (2022). MDPI. Retrieved February 9, 2026, from [Link]

  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (2011). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. (2023). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

  • PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. (n.d.). Retrieved February 9, 2026, from [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . Retrieved February 9, 2026, from [Link]

  • Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. (n.d.). Retrieved February 9, 2026, from [Link]

  • Enzymatic Methoxycarbonylation of Tyrosol and Hydroxytyrosol. (2024). MDPI. Retrieved February 9, 2026, from [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 9, 2026, from [Link]

  • Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. (n.d.). Royal Society of Chemistry. Retrieved February 9, 2026, from [Link]

  • Candida antarctica Lipase B mediated kinetic resolution: A sustainable method for chiral synthesis of antiproliferative β-lactams. (2024). PubMed. Retrieved February 9, 2026, from [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 9, 2026, from [Link]

  • Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • A Semi-Mechanistic Approach to Modeling Lipase-Catalyzed Processes with Multiple Competing Reactions: Demonstration for the Esterification of Trimethylolpropane. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

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Application Note: Protocol for Grignard Addition to 2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the Grignard addition of an organomagnesium halide to 2-methoxybenzaldehyde, yielding a secondary alcohol. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, with wide applications in the development of pharmaceutical intermediates and other complex organic molecules. This guide delves into the mechanistic underpinnings, offers a detailed step-by-step procedure, and addresses critical parameters for success, including reagent preparation, reaction monitoring, and product purification.

Introduction: The Significance of Grignard Addition to Aryl Aldehydes

The Grignard reaction, discovered by François Auguste Victor Grignard for which he was awarded the 1912 Nobel Prize in Chemistry, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone.[1][2] This process allows for the construction of more complex carbon skeletons from simpler starting materials.

The addition of a Grignard reagent to an aldehyde, such as 2-methoxybenzaldehyde, results in the formation of a secondary alcohol.[3][4] The methoxy group at the ortho position of the benzaldehyde ring can influence the reactivity of the carbonyl group and may also play a role in the stereochemical outcome of the reaction, although this is not the primary focus of this protocol. Understanding and controlling this reaction is crucial for researchers in drug discovery and process development, as the resulting secondary alcohols are valuable precursors for a wide range of biologically active molecules.

Mechanistic Rationale: A Stepwise Look at the Reaction

The Grignard reaction with an aldehyde proceeds via a two-step mechanism:

  • Nucleophilic Attack: The Grignard reagent, for instance, an alkyl magnesium bromide (R-MgBr), acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom, bearing a partial negative charge, attacks the electrophilic carbonyl carbon of 2-methoxybenzaldehyde. This nucleophilic attack results in the formation of a new carbon-carbon bond and the breaking of the carbonyl π-bond, with the electrons moving to the oxygen atom to form a magnesium alkoxide intermediate.[2]

  • Protonation (Work-up): The resulting magnesium alkoxide is a salt that is then hydrolyzed in a subsequent work-up step, typically with a dilute acid such as aqueous ammonium chloride or dilute hydrochloric acid. This protonates the alkoxide, yielding the final secondary alcohol product and a magnesium salt.[2][5]

It is imperative to conduct the reaction under anhydrous (dry) conditions, as Grignard reagents are highly basic and will readily react with water or any protic solvent in an acid-base reaction, which would quench the reagent and prevent the desired addition to the carbonyl.[2][6]

Experimental Protocol: Synthesis of (Alkyl/Aryl)(2-methoxyphenyl)methanol

This protocol outlines the general procedure for the addition of a Grignard reagent to 2-methoxybenzaldehyde. For this example, we will consider the addition of phenylmagnesium bromide.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Magnesium TurningsMg24.311.2 eq
BromobenzeneC₆H₅Br157.011.1 eq
2-MethoxybenzaldehydeC₈H₈O₂136.151.0 eq
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12Sufficient VolumeMust be anhydrous.
Saturated Aqueous NH₄ClNH₄Cl53.49As neededFor work-up.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying.
Iodine (I₂)I₂253.81A small crystalFor initiation.
Equipment
  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Standard laboratory glassware for extraction and purification

Step-by-Step Procedure

Part A: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is scrupulously dry.[6][7] The entire apparatus should be under an inert atmosphere of nitrogen or argon.[8]

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Initial Reagent Addition: Add a small portion of anhydrous diethyl ether to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Initiation: Add a small amount of the bromobenzene solution from the dropping funnel to the magnesium suspension. The reaction should initiate, as evidenced by a slight cloudiness, bubbling, or a gentle reflux. If the reaction does not start, gentle warming with a heat gun or water bath may be necessary.[7]

  • Grignard Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Part B: Grignard Addition to 2-Methoxybenzaldehyde

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of 2-methoxybenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.[9] A color change and an increase in viscosity may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.[10] Be cautious as this step can be exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure secondary alcohol.

Workflow Diagram

Grignard_Protocol cluster_prep Part A: Grignard Reagent Preparation cluster_addition Part B: Grignard Addition cluster_workup Part C: Work-up and Purification A1 Assemble dry glassware under inert atmosphere A2 Add Mg turnings and I₂ crystal A1->A2 Setup A3 Add bromobenzene in Et₂O dropwise A2->A3 Initiation A4 Maintain gentle reflux A3->A4 Formation A5 Stir for 30-60 min post-addition A4->A5 Completion B1 Cool Grignard reagent to 0 °C A5->B1 B2 Add 2-methoxybenzaldehyde in Et₂O dropwise B1->B2 Addition B3 Warm to RT and stir for 1-3 h B2->B3 Reaction B4 Monitor reaction by TLC B3->B4 C1 Quench with sat. aq. NH₄Cl B4->C1 C2 Extract with Et₂O C1->C2 Isolation C3 Wash with brine and dry over MgSO₄ C2->C3 Washing C4 Remove solvent in vacuo C3->C4 Drying C5 Purify by chromatography or recrystallization C4->C5 Purification

Caption: Experimental workflow for the Grignard addition to 2-methoxybenzaldehyde.

Troubleshooting and Key Considerations

  • Failure to Initiate: This is a common issue. Ensure all reagents and glassware are perfectly dry. Activating the magnesium surface by gently crushing the turnings or adding a small crystal of iodine can be helpful.[7] A small amount of 1,2-dibromoethane can also be used as an initiator.[11]

  • Low Yield: This can be due to several factors, including incomplete reaction, quenching of the Grignard reagent by moisture or acidic impurities, or side reactions. The concentration of the Grignard reagent can be determined by titration before use to ensure accurate stoichiometry.[12]

  • Side Reactions: A potential side reaction is the Wurtz-type coupling of the organohalide, which can be minimized by using solvents like 2-methyltetrahydrofuran (2-MeTHF) as a greener and sometimes more efficient alternative to diethyl ether or THF.[13][14]

  • Exothermic Reaction: Both the formation of the Grignard reagent and its addition to the aldehyde can be highly exothermic.[8] Slow, controlled addition of reagents and efficient cooling are crucial for safety and to prevent side reactions.

Safety Precautions

  • Anhydrous Ether: Diethyl ether is extremely flammable and has a low boiling point. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.[6][7]

  • Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. Handle them under an inert atmosphere and avoid contact with skin and eyes.

  • Quenching: The quenching step with aqueous acid is exothermic and can cause splashing. Perform this step slowly and with adequate cooling.

References

  • FlexiPrep. Grignard Reaction Mechanism. Available at: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]

  • Sonavane, S., et al. (2017). COMPARATIVE PERFORMANCE EVALUATION & SYSTEMATIC SCREENING OF 2-METHF AS GREEN SOLVENT FOR COST EFFECTIVE, IMPROVED INDUSTR. International Journal of Development Research, 7(10), 15997-16001. Available at: [Link]

  • Constable, D. J. C., et al. (2013). Green Chemistry. Green Chemistry, 15(4), 827-835. Available at: [Link]

  • TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Available at: [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. Available at: [Link]

  • National Institutes of Health. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[1][2] Addition and Oxidative Coupling Reactions. Available at: [Link]

  • Ursinus Digital Commons. (1930). The Grignard Reagents: Their Preparation. Available at: [Link]

  • Google Patents. (2012). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Research and Reviews. (2021). Synthesis and Preparation of Grignard Reagent. Available at: [Link]

  • Google Patents. (2010). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
  • Chemistry Connected. Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Available at: [Link]

  • ACS Publications. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Available at: [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Organic Syntheses. (1976). ALDEHYDES FROM OXAZOLINIUM SALTS: 2-METHOXY-6-METHYLBENZALDEHYDE. Available at: [Link]

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(5-hydroxy-2-methoxyphenyl)-1-(4-methoxy- phenyl)-methanol. Available at: [Link]

  • Chemguide. grignard reagents. Available at: [Link]

  • Organic Syntheses. (2016). PREPARATION OF (S)-N-((1S,2R)-1-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-2,3-DIHYDRO-1H-INDEN-2-YL)NONAFLUORO-1-BUTANESULFINAMIDE. Available at: [Link]

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enantioselective reduction of 2'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Reduction of 2'-Methoxypropiophenone

Executive Summary

This technical guide details the protocols for the enantioselective reduction of 2'-methoxypropiophenone (1-(2-methoxyphenyl)propan-1-one) to its corresponding chiral alcohol, 1-(2-methoxyphenyl)propan-1-ol . This chiral alcohol is a critical pharmacophore in the synthesis of CNS-active agents and specific beta-blocker analogs.

The presence of the ortho-methoxy group presents a dual challenge: steric hindrance proximal to the carbonyl center and electronic donation that increases electron density at the reaction site, potentially reducing electrophilicity. This guide presents two validated pathways:

  • Chemocatalysis: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN complexes.

  • Biocatalysis: Ketoreductase (KRED) screening and scale-up.

Substrate Profile & Challenges

PropertyDescription
Substrate 2'-Methoxypropiophenone (CAS: 610-99-1)
Target Product (S)- or (R)-1-(2-methoxyphenyl)propan-1-ol
Major Challenge Steric Clash: The ortho-OCH₃ group restricts the rotational freedom of the phenyl ring, creating a "molecular gate" that hinders the approach of bulky hydride donors.
Electronic Effect +M Effect: The methoxy group donates electrons, making the carbonyl carbon less electrophilic (less reactive) compared to unsubstituted propiophenone.

Method A: Asymmetric Transfer Hydrogenation (ATH)[1][2]

Rationale: Ruthenium(II) complexes with chiral diamine ligands (Noyori-Ikariya type) are the industry standard for reducing hindered aromatic ketones. The "metal-ligand bifunctional" mechanism allows for outer-sphere hydrogen transfer, which is less sensitive to the steric bulk of the ortho-substituent than traditional hydride reductions (e.g., CBS reduction).

Catalyst Selection
  • Pre-catalyst:

    
    
    
  • Chiral Ligand:

    
    -TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).
    
  • Active Complex: The 16-electron Ru-amide species generated in situ.

Experimental Protocol (Bench Scale: 10 mmol)

Reagents:

  • 2'-Methoxypropiophenone: 1.64 g (10 mmol)

  • 
    : 30.6 mg (0.05 mmol, 0.5 mol%)
    
  • 
    -TsDPEN: 43.9 mg (0.12 mmol, 1.2 eq relative to Ru dimer)
    
  • Formic Acid/Triethylamine (5:2 azeotrope): 5.0 mL

  • Dichloromethane (DCM): 10 mL (degassed)

Procedure:

  • Catalyst Formation: In a Schlenk flask under nitrogen, dissolve

    
     and 
    
    
    
    -TsDPEN in 2 mL of dry DCM. Add TEA (20 µL) and stir at 25°C for 30 minutes. The solution will turn deep purple/red, indicating the formation of the 16e⁻ active species.
  • Reaction Initiation: Add the substrate (2'-methoxypropiophenone) to the catalyst solution.

  • Hydrogen Donor Addition: Cool the mixture to 0°C. Dropwise add the HCOOH/TEA azeotrope.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 12–24 hours. Note: The ortho-substitution significantly slows kinetics compared to para-isomers.

  • Monitoring: Monitor conversion via TLC (Hexane/EtOAc 4:1) or GC-FID.

  • Work-up: Quench with water (20 mL). Extract with DCM (3 x 15 mL). Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results:

  • Yield: >85%

  • ee%: >95% (S)-enantiomer (using

    
    -ligand).
    
Mechanistic Pathway (ATH)

ATH_Mechanism Cat_Pre Ru-Cl Precatalyst Active_16e 16e- Ru-Amide (Active Species) Cat_Pre->Active_16e KOH/TEA (-HCl) Ru_Hydride 18e- Ru-Hydride (Reducing Agent) Active_16e->Ru_Hydride + HCOOH (-CO2) TS Six-Membered Transition State Ru_Hydride->TS + Substrate (H-bonding) TS->Active_16e Regeneration Product Chiral Alcohol (S)-Isomer TS->Product H-Transfer

Caption: Figure 1. Noyori-Ikariya catalytic cycle.[1] The 16e⁻ species accepts hydride from formate, forming the 18e⁻ hydride which reduces the ketone via a concerted outer-sphere mechanism.

Method B: Biocatalytic Reduction (KRED)

Rationale: For pharmaceutical applications requiring >99.9% ee, biocatalysis is preferred. While specific "off-the-shelf" enzymes for ortho-methoxypropiophenone are proprietary, this protocol outlines the screening and optimization workflow using standard KRED libraries (e.g., Codexis, Johnson Matthey, or Lactobacillus/Candida strains).

Screening Protocol (96-Well Plate)

Buffer Preparation:

  • Phosphate Buffer (KPi): 100 mM, pH 7.0.

  • Cofactor Mix: NADP+ (1.0 mM), Glucose (100 mM), Glucose Dehydrogenase (GDH, 5 U/mL) for cofactor recycling.

Screening Steps:

  • Enzyme Dispensing: Add 1–2 mg of KRED library enzymes into each well.

  • Substrate Addition: Dissolve 2'-methoxypropiophenone in DMSO (10% v/v final concentration). Add to wells (Final conc: 5–10 g/L).

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quench: Add 100 µL Acetonitrile to each well to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via Chiral HPLC.

Scale-Up Protocol (10g Batch)

Once a "hit" enzyme (e.g., KRED-X) is identified:

Reaction Mix:

  • Solvent: KPi Buffer (pH 7.0) / IPA (10% v/v).

  • Substrate Loading: 20 g/L (2'-methoxypropiophenone).

  • Biocatalyst: KRED-X (1% w/w relative to substrate).

  • Cofactor Recycling: Isopropanol (IPA) coupled with the enzyme's ADH activity (if applicable) or Glucose/GDH system.

Procedure:

  • Dissolve substrate in IPA (co-solvent).

  • Add buffer containing NADP+ (0.5 mM) and GDH/Glucose.

  • Add KRED enzyme.

  • Stir at 30°C. Maintain pH 7.0 via auto-titrator (using 1M NaOH) as gluconic acid is produced.

  • Work-up: Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate. Filter off enzyme/celite. Separate phases.

Biocatalytic Workflow

Biocatalysis_Workflow Screen KRED Library Screen (96-well, 24h) Hit_ID Hit Identification (>95% ee, >20% conv) Screen->Hit_ID HPLC Analysis Opt Process Optimization (pH, Temp, Cosolvent) Hit_ID->Opt DoE Study Scale Pilot Scale (10g) (pH Stat, Downstream) Opt->Scale Validation

Caption: Figure 2. Standard workflow for developing a biocatalytic reduction process for hindered ketones.

Analytical Methods

To ensure enantiomeric purity, the following HPLC method is recommended:

  • Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (95:5 or 90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (or 280 nm for methoxy absorption).

  • Retention Times (Approx):

    • (S)-Isomer: ~8.5 min

    • (R)-Isomer: ~10.2 min

    • Ketone: ~6.0 min[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (ATH) Catalyst poisoning or moisture.Ensure DCM is dry. Degas solvents thoroughly. Increase catalyst loading to 1 mol%.
Low Conversion (Bio) Substrate inhibition or solubility.Add cyclodextrins (β-CD) to improve solubility. Use a biphasic system (Buffer/Toluene).
Low ee% Background racemization.Ensure reaction temperature is not >30°C. Check if spontaneous reduction is occurring (unlikely without catalyst).
Slow Kinetics Ortho-steric hindrance.Increase temperature to 35-40°C (ATH only). For Bio, screen for "bulky-substrate" specific KREDs.

References

  • Mishra, S. & Bhanage, B. (2018). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions: A review. ResearchGate.[3][4][5]

  • Liese, A. (2006). Biocatalytic ketone reduction – A powerful tool for the production of chiral alcohols – Part II: Whole-cell reductions. ResearchGate.[3][4][5]

  • BenchChem. (2025).[6][7] An In-depth Technical Guide to 2'-Methoxypropiophenone.[6] BenchChem Technical Library.

  • Touge, T. et al. (2016).[1] Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Ru-Tethered TsDPEN Complexes.[8][1][9] Journal of the American Chemical Society. (Cited via Mishra review).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling 2'-methoxypropiophenone or Ruthenium complexes.

Sources

biocatalytic synthesis of (S)-1-(2-Methoxyphenyl)-1-propanol using whole cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Synthesis of (S)-1-(2-Methoxyphenyl)-1-propanol

Executive Summary

This Application Note details the asymmetric reduction of 1-(2-methoxyphenyl)-1-propanone (2'-methoxypropiophenone) to yield (S)-1-(2-methoxyphenyl)-1-propanol using a whole-cell biocatalytic system.

Chiral benzylic alcohols are critical synthons in the manufacture of neuroactive pharmaceuticals and agrochemicals. The ortho-methoxy substituent on the aromatic ring introduces significant steric hindrance, often rendering standard chemical hydrogenation catalysts (e.g., Noyori transfer hydrogenation) less efficient or requiring harsh conditions.

Our Approach: We utilize a recombinant Escherichia coli strain co-expressing a Prelog-selective Alcohol Dehydrogenase (ADH) from Rhodococcus ruber (ADH-A) and a Glucose Dehydrogenase (GDH) from Bacillus megaterium. This coupled system ensures high enantioselectivity (>99% ee) and autonomous cofactor regeneration (NADH/NADPH) using glucose as a sacrificial co-substrate.[1]

Mechanistic Principles

The biocatalytic reduction relies on the hydride transfer from the nicotinamide cofactor (NADH) to the re-face of the ketone carbonyl group, governed by Prelog’s rule.

  • Enzyme 1 (ADH-A): Catalyzes the stereoselective reduction of the ketone.

  • Enzyme 2 (GDH): Oxidizes glucose to gluconolactone, simultaneously reducing NAD+ back to NADH.[1] This "coupled-enzyme" approach drives the equilibrium toward the alcohol product and prevents cofactor exhaustion.[1]

Figure 1: Biocatalytic Cascade & Cofactor Regeneration

Biocatalysis cluster_0 Whole Cell Cytoplasm ADH ADH-A (R. ruber) NAD NAD+ ADH->NAD Product (S)-Alcohol ADH->Product Reduction GDH GDH (B. megaterium) NADH NADH GDH->NADH Regeneration Gluconolactone Glucono- lactone GDH->Gluconolactone NADH->ADH NAD->GDH Substrate 2'-Methoxy- propiophenone Substrate->ADH Binding Glucose Glucose Glucose->GDH Oxidation

Caption: Coupled enzymatic reduction showing the substrate reduction driven by glucose oxidation for NADH recycling.

Experimental Protocol

Reagents & Equipment
  • Biocatalyst: E. coli BL21(DE3) harboring pET28a-ADH-A/GDH (glycerol stock).

  • Substrate: 1-(2-Methoxyphenyl)-1-propanone (Purity >98%).

  • Co-substrate: D-Glucose.[1]

  • Media: LB Broth, Kanamycin (50 µg/mL).[1]

  • Buffer: 100 mM Potassium Phosphate Buffer (KPi), pH 7.0.

  • Solvents: Isopropyl alcohol (IPA), Ethyl Acetate (EtOAc).[1]

  • Equipment: Orbital shaker (30°C), Sonicator, HPLC with Chiralcel OD-H column.

Biocatalyst Preparation (Cultivation)
  • Inoculation: Inoculate 10 mL LB medium (with 50 µg/mL Kanamycin) with 100 µL of glycerol stock.[1] Incubate overnight at 37°C, 200 rpm.

  • Scale-up: Transfer 5 mL of overnight culture into 500 mL fresh LB-Kan medium in a 2L baffled flask.

  • Induction: Grow at 37°C until OD₆₀₀ reaches 0.6–0.8. Add IPTG (final conc.[1] 0.5 mM) to induce protein expression.[1]

  • Expression: Lower temperature to 20°C and incubate for 16–20 hours to maximize soluble enzyme production.

  • Harvest: Centrifuge cells (4,000 x g, 20 min, 4°C). Discard supernatant.

  • Storage: Resuspend wet cell pellet in KPi buffer (100 mM, pH 7.0) to a concentration of 0.2 g/mL (wet weight).[1] Use immediately or store at -80°C.

Biotransformation Protocol (Standard Batch)

Target Volume: 50 mL | Substrate Loading: 10 g/L (~60 mM)

  • Reaction Mix Assembly:

    • In a 250 mL Erlenmeyer flask, add 40 mL of 100 mM KPi Buffer (pH 7.0) .

    • Add Glucose (2 equivalents relative to substrate; approx.[1] 1.1 g).

    • Add Whole Cell Suspension (final conc. 20 g/L wet cells).

  • Substrate Addition:

    • Dissolve 500 mg of 1-(2-Methoxyphenyl)-1-propanone in 2.5 mL of DMSO (5% v/v final co-solvent concentration).

    • Add substrate solution dropwise to the cell suspension while stirring.[1]

  • Incubation:

    • Seal flask (vented cap).[1] Shake at 30°C, 200 rpm for 24 hours.

    • Note: Monitor pH periodically; adjust to 7.0 with 1M NaOH if it drops due to gluconic acid formation.[1]

Downstream Processing (Workup)
  • Quenching: Add 50 mL Ethyl Acetate (EtOAc) to the reaction flask.

  • Extraction: Shake vigorously for 10 minutes. Centrifuge (4,000 rpm, 10 min) to separate phases.

  • Recovery: Collect the organic (top) layer.[1] Repeat extraction once more with 50 mL EtOAc.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove solvent under reduced pressure (Rotavap, 40°C) to yield the crude oil.

Analytical Methods

Chiral HPLC Method To determine Conversion and Enantiomeric Excess (ee).[1]

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (95 : 5).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 25°C.

Retention Times (Approximate):

  • (S)-1-(2-Methoxyphenyl)-1-propanol: 8.5 min (Major)

  • (R)-1-(2-Methoxyphenyl)-1-propanol: 11.2 min

  • Ketone Substrate: 6.0 min

Validation: The ortho-methoxy group creates a distinct chiral environment, typically resulting in baseline separation (>2.0 resolution) on OD-H columns.

Optimization Data & Troubleshooting

The following data summarizes the impact of critical process parameters (CPPs) on the yield of the (S)-alcohol.

Table 1: Effect of Co-Solvent on Conversion (24h)

Co-Solvent (5% v/v) Conversion (%) ee (%) Notes
None (Buffer only) 35% >99% Poor substrate solubility limits rate.
DMSO 92% >99% Best balance of solubility and biocompatibility.[1]
Methanol 65% >99% Slight toxicity to E. coli cells observed.[1]

| Tween-80 (Surfactant) | 78% | >99% | Creates emulsion; difficult downstream extraction.[1] |

Table 2: Temperature Optimization

Temperature Conversion (12h) Conversion (24h) Stereoselectivity (ee)
25°C 40% 85% >99%
30°C 65% 95% >99% (Optimal)

| 37°C | 70% | 80% | 98% (Enzyme deactivation over time) |

Troubleshooting Guide
  • Low Conversion: Check pH.[1][2] The production of gluconic acid (from glucose) lowers pH.[1] If pH < 6.0, ADH activity drops.[1] Solution: Use higher buffer strength (200 mM) or pH-stat titration.[1]

  • Emulsion Formation: Cell debris can stabilize emulsions during extraction.[1] Solution: Add Celite 545 before filtration or use centrifugation to break the emulsion.[1]

Process Workflow Diagram

Workflow Start Start: E. coli Glycerol Stock Ferm Fermentation (LB-Kan, 37°C -> 20°C) Start->Ferm Harvest Cell Harvest (Centrifugation) Ferm->Harvest Biotrans Biotransformation (Substrate + Glucose + Cells) Harvest->Biotrans Resuspend in Buffer Extract Extraction (Ethyl Acetate) Biotrans->Extract 24 Hours Analysis Analysis (Chiral HPLC) Extract->Analysis Dry & Redissolve

Caption: Step-by-step workflow from strain reactivation to final chiral analysis.

References

  • Hollmann, F., et al. (2021).[1] Biocatalytic Reduction of Ketones.Chemical Reviews . [Link]

  • Kroutil, W., et al. (2004).[1] Asymmetric reduction of ketones with whole cell biocatalysts.[1]Organic Process Research & Development . [Link]

  • Goldberg, K., et al. (2007).[1] Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.Applied Microbiology and Biotechnology . [Link][3]

  • Codexis Inc. (2023).[1] Ketoreductase Screening Kits Protocol.[1][Link]

  • Daicel Corporation. (2023).[1] Chiralcel OD-H Application Data.[Link]

Sources

Application Note: Synthesis of Anethole via Acid-Catalyzed Dehydration of 1-(4-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anethole is a widely utilized organic compound, primarily known for its characteristic anise flavor, and is a key component in the flavor and fragrance industries.[1] It is naturally found in the essential oils of anise, fennel, and star anise.[1] Structurally, anethole is a phenylpropanoid, and its synthesis is a subject of significant interest for producing this valuable chemical independent of natural sources.[1] This application note provides a detailed protocol for the synthesis of anethole through the acid-catalyzed dehydration of 1-(4-methoxyphenyl)-1-propanol. This method represents a common and illustrative example of an E1 elimination reaction, a fundamental transformation in organic chemistry.

Mechanistic Insights: The E1 Pathway

The dehydration of secondary alcohols, such as 1-(4-methoxyphenyl)-1-propanol, in the presence of a strong, non-nucleophilic acid like sulfuric or phosphoric acid, typically proceeds through an E1 (Elimination, Unimolecular) mechanism.[2][3][4] The use of a strong acid is crucial as it favors elimination over substitution.[5]

The reaction can be dissected into three key steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid catalyst.[2][3] This is a rapid and reversible step that converts the poor leaving group (-OH) into a much better leaving group, water (H₂O).[2][5][6]

  • Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a secondary carbocation intermediate.[2][3] This is the slow, rate-determining step of the E1 mechanism.[3] The stability of this carbocation is enhanced by resonance with the adjacent methoxy-substituted benzene ring.

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation.[3][6] This results in the formation of a double bond, yielding the alkene product, anethole.

The predominant formation of the more stable trans (E) isomer of anethole is expected due to thermodynamic control.[1]

Experimental Workflow Diagram

Anethole Synthesis Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis reagents 1. Combine Reactants: - 1-(4-Methoxyphenyl)-1-propanol - Sulfuric Acid (catalyst) - Toluene (water-carrying agent) heating 2. Heat Mixture (90-150°C) reagents->heating Stirring reflux 3. Reflux with Water Removal (Dean-Stark trap) heating->reflux neutralize 4. Neutralize (e.g., with NaHCO₃ solution) reflux->neutralize extract 5. Liquid-Liquid Extraction (e.g., with diethyl ether) neutralize->extract dry 6. Dry Organic Layer (e.g., with anhydrous MgSO₄) extract->dry evaporate 7. Solvent Evaporation (Rotary Evaporator) dry->evaporate purify 8. Purify Crude Product (e.g., Vacuum Distillation) evaporate->purify tlc 9. TLC Analysis purify->tlc nmr 10. NMR Spectroscopy tlc->nmr ir 11. IR Spectroscopy nmr->ir

Caption: Workflow for the synthesis, purification, and analysis of anethole.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier Notes
1-(4-Methoxyphenyl)-1-propanolC₁₀H₁₄O₂166.225349-60-0Starting material.[7]
Concentrated Sulfuric Acid (98%)H₂SO₄98.087664-93-9Catalyst, corrosive.[8]
TolueneC₇H₈92.14108-88-3Water-carrying agent.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8For neutralization.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent, highly flammable.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Deuterated Chloroform (CDCl₃) for NMRCDCl₃120.38865-49-6NMR solvent.
Anethole (Standard for TLC)C₁₀H₁₂O148.204180-23-8For comparison.
Equipment
  • Round-bottom flask (appropriate size)

  • Dean-Stark apparatus and condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • TLC plates (silica gel), chamber, and UV lamp

  • NMR spectrometer

  • IR spectrometer

Safety Precautions
  • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns.[8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[8][10] When diluting, always add acid to water, never the other way around.[10]

  • Toluene and Diethyl Ether: Flammable solvents. Handle in a well-ventilated fume hood away from ignition sources.

  • General: Perform all steps in a well-ventilated fume hood.

Reaction Procedure
  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging the Flask: To the round-bottom flask, add 1-(4-methoxyphenyl)-1-propanol and toluene. A typical ratio is 1:2 to 1:3 by volume to ensure efficient water removal.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture. An exothermic reaction may occur.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux. The temperature will depend on the boiling point of the solvent but is typically in the range of 90-150°C.[11] Water will begin to collect in the Dean-Stark trap as it is formed.

  • Monitoring the Reaction: The reaction can be monitored by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is being produced. Alternatively, the reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Work-up and Purification
  • Neutralization: Carefully transfer the cooled reaction mixture to a separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until gas evolution ceases.

  • Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times to ensure all the product is recovered. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[12]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude anethole.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure anethole.[13]

Characterization of Anethole

The identity and purity of the synthesized anethole should be confirmed using various analytical techniques.

Thin-Layer Chromatography (TLC)
  • Mobile Phase: A non-polar solvent system such as hexane/ethyl acetate (e.g., 95:5) is suitable.

  • Visualization: The spots can be visualized under a UV lamp or by staining with a suitable agent (e.g., potassium permanganate).

  • Analysis: The Rƒ value of the product should be compared to that of a known anethole standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of anethole can be unequivocally confirmed by ¹H NMR spectroscopy.[14]

Expected ¹H NMR Spectral Data for trans-Anethole (in CDCl₃): [14]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.27Doublet2HAromatic protons
~6.80Doublet2HAromatic protons
~6.11-6.25Multiplet1HVinylic proton
~3.78Singlet3HMethoxy (-OCH₃)
~1.85Doublet3HMethyl (-CH₃)

The coupling constants of the vinylic protons can be used to confirm the trans stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the anethole molecule.

Expected IR Absorptions for Anethole:

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretch (aromatic and aliphatic)
~1610, 1510, 1460C=C stretch (aromatic)
~1250, 1030C-O stretch (ether)
~965C-H bend (trans-alkene)

Troubleshooting and Key Considerations

  • Low Yield: Incomplete reaction can be addressed by ensuring sufficient heating and reaction time. Loss of product during work-up can be minimized by careful extractions.

  • Side Reactions: At higher temperatures, polymerization of the anethole product can occur.[15] It is important to maintain the reaction temperature within the recommended range.

  • Incomplete Water Removal: Ensure the Dean-Stark apparatus is functioning correctly to drive the equilibrium towards the product side.

  • Isomer Mixture: While the trans isomer is thermodynamically favored, a small amount of the cis isomer may be formed. The presence of the cis isomer can be detected by NMR.[16] For applications requiring high purity, the isomers may need to be separated, for instance by fractional distillation or crystallization.[13][17]

Conclusion

The acid-catalyzed dehydration of 1-(4-methoxyphenyl)-1-propanol is a robust and reliable method for the synthesis of anethole. This application note provides a comprehensive guide for researchers, from the underlying reaction mechanism to a detailed experimental protocol and characterization techniques. By following these guidelines and adhering to the safety precautions, a high yield of pure anethole can be achieved.

References

  • CN108440257B - Production process for preparing anethole by catalyzing dehydration of p-methoxyphenylpropanol - Google Patents.
  • CN102992970A - Synthesis method of anethole - Google Patents.
  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst - MDPI. Available at: [Link]

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson - Study.com. Available at: [Link]

  • CN103058835A - Synthetic method of anethole - Google Patents.
  • Anethole - Wikipedia. Available at: [Link]

  • Isolating trans-Anethole from Anise Seeds and Elucidating Its Structure: A Project Utilizing One- and Two-Dimensional NMR Spectrometry | Journal of Chemical Education. Available at: [Link]

  • 1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem. Available at: [Link]

  • FR2635102A1 - ANETHOLE PURIFICATION PROCESS - Google Patents.
  • Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. Available at: [Link]

  • 14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]

  • Isolation and identification of anethole from Pimpinella anisum L.fruit oil. An antimicrobial study - ResearchGate. Available at: [Link]

  • Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. Available at: [Link]

  • Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes - JoVE. Available at: [Link]

  • Elimination Reactions of Alcohols - Master Organic Chemistry. Available at: [Link]

  • Liquid CO2 Extraction and NMR Characterization of Anethole from Fennel Seed: A General Chemistry Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • (PDF) Dehydration of n-propanol and methanol to produce etherified fuel additives. Available at: [Link]

  • CN1077217A - The method of purification of trans-anethole - Google Patents.
  • Safety Data Sheet: Sulphuric acid - Carl ROTH. Available at: [Link]

  • NMR Analysis of Anethole Extraction | PDF | Proton Nuclear Magnetic Resonance - Scribd. Available at: [Link]

  • Mechanistic Insights into Aqueous Phase Propanol Dehydration in H-ZSM-5 Zeolite. Available at: [Link]

  • Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Sulfuric acid - Hazardous Substance Fact Sheet. Available at: [Link]

  • Photocatalytic Isomerization of (E)-Anethole to (Z) - PMC - NIH. Available at: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol - Protocols.io. Available at: [Link]

  • Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions | ACS Earth and Space Chemistry. Available at: [Link]

Sources

reagents for converting 1-(2-Methoxyphenyl)-1-propanol to alkyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Halogenation of 1-(2-Methoxyphenyl)-1-propanol

Executive Summary

Converting 1-(2-Methoxyphenyl)-1-propanol (1) to its corresponding alkyl halide is a pivotal transformation in the synthesis of pharmacophores, particularly for functionalizing benzylic positions. However, this specific substrate presents a dual challenge:

  • Benzylic Lability: The secondary benzylic position stabilizes carbocation intermediates, increasing the risk of

    
     racemization and E1 elimination to 1-(2-methoxyphenyl)propene.
    
  • Ortho-Methoxy Effect: The ortho-methoxy group acts as an intramolecular nucleophile (Neighboring Group Participation) and an electron donor, significantly accelerating ionization and complicating stereocontrol.

This guide outlines three validated protocols designed to mitigate these risks, prioritizing the Appel Reaction for stereochemical integrity and Thionyl Chloride/Pyridine for scalability.

Mechanistic Insight & Strategy

The success of this transformation relies on controlling the competition between


 (inversion) and 

(racemization) pathways.
  • The Challenge: The o-OMe group stabilizes the benzylic carbocation via resonance, making the alcohol highly prone to ionization under acidic conditions.

  • The Solution: Use reagents that activate the oxygen under neutral or basic conditions to enforce an

    
     manifold.
    
Diagram 1: Mechanistic Pathways & The Ortho-Methoxy Effect

G Substrate 1-(2-Methoxyphenyl)-1-propanol Activated Activated Intermediate (O-P or O-S species) Substrate->Activated Activation Carbocation Stabilized Carbocation (Risk of Racemization) Activated->Carbocation Ionization (Acidic/Polar) Product_SN2 Inverted Alkyl Halide (Target) Activated->Product_SN2 SN2 Attack (Inversion) (Appel / SOCl2+Py) Carbocation->Product_SN2 SN1 Attack (Racemic Mix) Side_Product Alkene (Elimination) or Ether Carbocation->Side_Product Elimination (-H+) Note Ortho-Methoxy Effect: Stabilizes Carbocation Promotes Ionization Note->Carbocation

Caption: The ortho-methoxy group stabilizes the carbocation, competing with the direct SN2 displacement. Basic additives (Pyridine) or neutral conditions (Appel) are required to suppress ionization.

Reagent Selection Guide

Reagent SystemHalideMechanismStereochemistrySuitability

/

(Appel)
Chloride

Inversion (High)Best for Chiral Substrates. Mild, neutral conditions minimize elimination.

/ Pyridine
Chloride

InversionBest for Scale-up. Pyridine prevents acid-catalyzed racemization/elimination.

/

Bromide

(mostly)
InversionStandard for bromides. Requires strict temp control (<0°C) to avoid elimination.

(Neat)
Chloride

/

Retention/RacemicNot Recommended. Acidic byproducts promote elimination and racemization.

Detailed Experimental Protocols

Protocol A: Mild Chlorination via Appel Reaction (Recommended)

Target: High purity, stereochemical inversion.

Reagents:

  • Substrate: 1-(2-Methoxyphenyl)-1-propanol (1.0 equiv)

  • Triphenylphosphine (

    
    ): 1.2 equiv
    
  • Carbon Tetrachloride (

    
    ) or Hexachloroacetone (HCA): 1.2 equiv (Note: 
    
    
    
    is restricted; HCA or
    
    
    are modern alternatives).
  • Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1.0 equiv of alcohol and 1.2 equiv of

    
     (or substitute) in anhydrous DCM (0.2 M concentration).
    
  • Addition: Cool the solution to 0°C. Add

    
     (1.2 equiv) portion-wise over 15 minutes. The solution will turn slightly yellow.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Silica; 10% EtOAc/Hexanes). The alcohol spot (

    
    ) should disappear, replaced by the less polar chloride (
    
    
    
    ).
  • Workup: Add Hexanes (equal volume to DCM) to precipitate triphenylphosphine oxide (

    
    ). Filter through a Celite pad.
    
  • Purification: Concentrate the filtrate. Crucial: Purify rapidly on Neutral Alumina (Grade III) or a short Silica plug buffered with 1%

    
    . Benzylic chlorides degrade on acidic silica.
    
Protocol B: Scalable Chlorination via Thionyl Chloride ( )

Target: Large scale, cost-effective.

Reagents:

  • Substrate: 1-(2-Methoxyphenyl)-1-propanol (1.0 equiv)

  • Thionyl Chloride (

    
    ): 1.5 equiv
    
  • Pyridine: 2.0 equiv (Essential acid scavenger)

  • Solvent: DCM or Toluene.

Procedure:

  • Setup: Dissolve alcohol and pyridine in anhydrous DCM at 0°C.

  • Addition: Add

    
     dropwise via syringe pump or addition funnel. Caution:  Exothermic; gas evolution (
    
    
    
    ,
    
    
    ). Keep internal temp < 5°C.
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Pour mixture into ice-cold saturated

    
    .
    
  • Extraction: Extract with DCM (3x). Wash organics with 1M

    
     (to remove pyridine), then brine. Dry over 
    
    
    
    .
  • Purification: Distillation under reduced pressure is preferred for this robust chloride.

Protocol C: Bromination via Phosphorus Tribromide ( )

Target: Alkyl Bromide.

Reagents:

  • Substrate: 1-(2-Methoxyphenyl)-1-propanol (1.0 equiv)

  • 
    : 0.4 equiv (Reacts 3x)
    
  • Solvent: Diethyl Ether (

    
    ) or DCM.
    

Procedure:

  • Setup: Dissolve alcohol in

    
     at -10°C  (Salt/Ice bath).
    
  • Addition: Add

    
     dropwise. The reaction is highly exothermic.[1]
    
  • Reaction: Maintain at -10°C to 0°C. Do not heat. Stir for 2 hours.

  • Quench: Very carefully add ice water.

  • Workup: Extract with

    
    , wash with 
    
    
    
    and brine.
  • Stability Note: The bromide is less stable than the chloride. Store in the freezer over copper wire (stabilizer) and use immediately.

Quality Control & Troubleshooting

Data Summary Table: Expected Outcomes

ParameterChloride (

)
Bromide (

)
Appearance Clear, colorless oilPale yellow oil (darkens with age)
TLC (

)
~0.7 (10% EtOAc/Hex)~0.75 (10% EtOAc/Hex)
Stability Good (Weeks at 4°C)Poor (Days at -20°C)
Major Impurity Styrene derivative (Elimination)Styrene derivative / Dimer

Troubleshooting Guide:

  • Issue: Styrene Formation (Olefin)

    • Cause: Reaction temperature too high or acidic conditions promoting E1 elimination.

    • Fix: Lower temperature by 10°C; increase Pyridine equivalents; switch to Appel conditions.

  • Issue: Low Yield / Hydrolysis on Column

    • Cause: Product degrading on acidic silica gel.

    • Fix: Use Neutral Alumina for chromatography. Pre-treat silica with 1% Triethylamine.

References

  • Appel Reaction Mechanism & Scope

    • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
  • Thionyl Chloride with Pyridine (Inversion)

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10-45).
  • Neighboring Group Participation in Benzylic Systems

    • Capon, B., & McManus, S. P. (1976).
  • Handling Benzylic Halides

    • Reich, H. J. (2023). "Organometallic Chemistry: Handling Unstable Electrophiles." University of Wisconsin-Madison Chemistry.
    • (General reference for stability/pKa context).

Sources

Troubleshooting & Optimization

preventing dehydration of 1-(2-Methoxyphenyl)-1-propanol during purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BENZ-OH-2-OMe Status: Open Priority: High (Risk of rapid degradation) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Invisible" Acid Threat

You are likely experiencing low yields or the appearance of a non-polar impurity (an alkene) during the purification of 1-(2-Methoxyphenyl)-1-propanol .[1]

The Root Cause: This molecule is a benzylic alcohol with an ortho-methoxy group. This specific combination creates a "perfect storm" for acid-catalyzed dehydration.

  • Benzylic Position: The carbocation formed upon water loss is resonance-stabilized by the benzene ring.

  • Ortho-Methoxy Effect: The oxygen atom on the methoxy group acts as a powerful Electron Donating Group (EDG), further stabilizing the carbocation and significantly lowering the activation energy for E1 elimination .

  • Silica Gel Acidity: Standard silica gel is slightly acidic (pH 4.0–5.0). This is sufficient to protonate the alcohol and trigger dehydration during the time the compound spends on the column.

Immediate Action Required: Do NOT use untreated silica gel. Do NOT distill at atmospheric pressure.

The Dehydration Mechanism (Why your column is failing)

Understanding the enemy is the first step. The diagram below illustrates how the acidic surface of silica gel (


) converts your product into an alkene (likely a mixture of cis/trans-anethole derivatives or styrene-like polymers).

DehydrationMechanism Alcohol Target Alcohol (1-(2-Methoxyphenyl)-1-propanol) Protonation Protonated Species (Oxonium Ion) Alcohol->Protonation + H+ (Silica Surface) Carbocation Benzylic Carbocation (Highly Stabilized) Protonation->Carbocation - H2O (Rate Limiting) Alkene Dehydrated Alkene (Impurity/Polymer) Carbocation->Alkene - H+ (Elimination)

Figure 1: Acid-catalyzed E1 elimination pathway on silica gel.

Protocol A: Buffered Silica Chromatography (Recommended)

This is the gold standard for purifying acid-sensitive benzylic alcohols. You must neutralize the acidic sites on the silica gel using an amine modifier.

Materials Required
  • Triethylamine (Et

    
    N) or Pyridine.
    
  • Silica Gel (Standard 60 Å).

  • Elution Solvents (Hexanes/Ethyl Acetate).[1]

Step-by-Step Procedure
StepActionTechnical Rationale
1 Prepare Slurry Mix silica gel with the non-polar solvent (Hexanes) containing 1% v/v Triethylamine .
2 Pack Column Pour the slurry and let it settle. Flush with 2 column volumes of the solvent + 1% Et

N.
3 Load Sample Dissolve crude oil in a minimum amount of solvent + 0.5% Et

N. Load carefully.
4 Elute Run the column using your gradient. Maintain 0.5% Et

N in the eluent
throughout the run.
5 Evaporate Concentrate fractions. Note: Et

N has a low BP (89°C) and will co-evaporate.

Critical Note: If you cannot use Triethylamine, substitute Silica Gel with Neutral Alumina (Brockmann Grade III) . Alumina is naturally basic/neutral and avoids this problem entirely, though separation resolution may be lower.

Protocol B: Vacuum Distillation (Alternative)

If your compound is an oil and >90% pure, distillation is faster. However, heat also promotes dehydration.

Operational Constraints
  • Maximum Pot Temperature: 110°C.

  • Required Vacuum: < 1 mmHg (High Vacuum/Schlenk line).

  • Equipment: Kugelrohr or Short-path distillation head.

The Workflow
  • Basify Pot: Add a small amount (1-2%) of solid NaHCO

    
      or K
    
    
    
    CO
    
    
    directly into the distillation flask. This neutralizes any trace acids present in the crude oil.
  • Degas: Stir under high vacuum at room temperature for 10 minutes to remove volatile solvents.

  • Ramp Slowly: Increase temperature gradually.

    • Observation: If you see the pressure spike suddenly, stop. This indicates decomposition (water release) is occurring.

Decision Matrix: Which Method to Choose?

Use this logic flow to determine the safest purification route for your specific batch.

DecisionTree Start Crude Mixture Analysis Purity Is Purity > 85%? Start->Purity Solid Is it a Solid? Purity->Solid No (Complex Mix) Distill Vacuum Distillation (with K2CO3) Purity->Distill Yes (High Purity) Recryst Recrystallize (Hexanes/Et2O) Solid->Recryst Yes Column Buffered Silica Column (1% Et3N) Solid->Column No (Oil)

Figure 2: Purification workflow decision tree.

FAQ & Troubleshooting

Q: My product was an oil, but after the column, it turned into a white solid that is not my product. What happened? A: You likely synthesized the alkene (dehydrated product), which then polymerized. Anethole-type derivatives (alkenes with methoxy groups) are prone to cationic polymerization initiated by the same acidic silica sites.

Q: Can I use Dichloromethane (DCM) for the column? A: Use with caution. Commercial DCM is often stabilized with small amounts of acid scavengers, but old DCM can become acidic (forming HCl). Always wash your DCM with saturated NaHCO


 or distill it from CaH

before using it on sensitive substrates.

Q: The NMR shows a mixture of my alcohol and an alkene. Can I re-run the column? A: Only if you use the Buffered Protocol (Section 3) . If you re-run it on standard silica, you will convert the remaining alcohol into more alkene, reducing your yield to zero.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Pirrung, M. C. The Synthetic Organic Chemist's Companion. John Wiley & Sons, 2007 .

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. (For identifying residual Triethylamine in spectra).

  • Biotage Resource Center. "Purification of Acid Sensitive Compounds." (General industry standard protocol for amine-buffered silica). Link

Sources

Technical Support Center: Optimizing Enantiomeric Excess in 1-(2-Methoxyphenyl)-1-propanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-1-propanol. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the enantiomeric excess (e.e.) of this chiral alcohol. Achieving high enantiopurity is often a critical factor in the efficacy and safety of pharmaceutical intermediates. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reproducible, high-enantioselectivity results.

Section 1: Frequently Asked Questions (FAQs)

Q1: My asymmetric reduction of 2'-methoxypropiophenone is resulting in a low enantiomeric excess (<80% e.e.). What are the most common causes?

A1: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The primary factors to investigate are:

  • Catalyst Quality and Activity: The chiral catalyst is the cornerstone of enantioselectivity. Ensure your catalyst is from a reputable source, has been stored correctly under an inert atmosphere, and has not degraded. An aged or improperly handled catalyst can lose its chiral integrity, leading to a drop in e.e.[1]

  • Reaction Conditions: Temperature, solvent, and the rate of addition of the reducing agent are critical parameters. Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[1] The presence of moisture or oxygen can also deactivate the catalyst.

  • Substrate Purity: Impurities in the 2'-methoxypropiophenone starting material can interfere with the catalyst, leading to side reactions and a reduction in enantioselectivity.

  • Analytical Method Validation: It is crucial to confirm that your chiral HPLC or GC method is accurate and provides baseline separation of the enantiomers. An unvalidated analytical method can give misleading e.e. values.[2]

Q2: I am observing inconsistent enantiomeric excess from batch to batch. What should I investigate?

A2: Inconsistent results often point to variability in reagents or experimental setup. Key areas to scrutinize include:

  • Solvent Purity: Ensure you are using anhydrous and deoxygenated solvents for every reaction. Trace amounts of water can hydrolyze the catalyst or reducing agent. It is best practice to use freshly purified solvents.[2]

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction. Leaks in your apparatus can introduce oxygen and moisture.

  • Reagent Stoichiometry: Precisely measure all reagents, especially the catalyst loading. Small variations can impact the reaction kinetics and selectivity.

  • Temperature Control: Use a reliable and calibrated cooling bath to maintain a consistent reaction temperature. Fluctuations in temperature can significantly affect the enantioselectivity.

Q3: Can the work-up procedure affect the final enantiomeric excess?

A3: Yes, the work-up conditions can potentially lead to racemization of the product, although this is less common for this specific alcohol. Harsh acidic or basic conditions during the quench and extraction steps should be avoided if racemization is suspected.[1] It is advisable to perform the work-up at low temperatures and minimize the time the product is in contact with acidic or basic aqueous solutions.

Q4: Are there alternatives to asymmetric reduction for obtaining enantiomerically pure 1-(2-Methoxyphenyl)-1-propanol?

A4: While asymmetric synthesis is often the most direct route, other methods exist:

  • Chiral Resolution: This classical method involves separating a racemic mixture of the alcohol by forming diastereomeric salts with a chiral resolving agent.[3] Subsequent separation of these diastereomers by crystallization, followed by removal of the resolving agent, yields the individual enantiomers.[3][4] This method's main drawback is a theoretical maximum yield of 50% for the desired enantiomer.[4]

  • Enzymatic Resolution: Biocatalytic methods using enzymes like lipases can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers.[5]

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving issues with low enantiomeric excess.

Guide 1: Systematic Troubleshooting of Low Enantiomeric Excess (e.e.)

A low or inconsistent enantiomeric excess is a common challenge in asymmetric catalysis. This guide provides a logical workflow to identify the root cause of the problem.

Troubleshooting_Low_ee cluster_step1 Analytical Method Validation cluster_step2 Reagent & Catalyst Scrutiny cluster_step3 Reaction Condition Evaluation start Start: Low Enantiomeric Excess Observed step1 Step 1: Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Step 2: Scrutinize Reagents & Catalyst step1->step2 Validated q1_1 Is the chiral separation adequate? (Resolution > 1.5) step1->q1_1 step3 Step 3: Evaluate Reaction Conditions step2->step3 High Quality q2_1 Substrate/Reagent Purity Check step2->q2_1 end_success Resolution: Reproducible High ee Achieved step3->end_success Optimized q3_1 Temperature Control: - Consistent? - Optimal? step3->q3_1 a1_1_yes Validate Method: - Accuracy - Precision - Linearity q1_1->a1_1_yes Yes a1_1_no Optimize separation method q1_1->a1_1_no No a1_1_yes->step2 Validated a2_1_pure Pure q2_1->a2_1_pure a2_1_impure Purify substrate/reagents (e.g., recrystallization, distillation) q2_1->a2_1_impure q2_2 Catalyst Quality Check a2_2_high High Quality q2_2->a2_2_high a2_2_quest Synthesize/procure fresh catalyst & characterize thoroughly q2_2->a2_2_quest q2_3 Solvent Quality: - Anhydrous? - Degassed? a2_3_high High Quality q2_3->a2_3_high a2_3_poor Use freshly distilled/ anhydrous solvent q2_3->a2_3_poor a2_1_pure->q2_2 a2_1_impure->q2_2 a2_2_high->q2_3 a2_2_quest->q2_3 a2_3_high->step3 q3_2 Atmosphere Control: - Inert gas pure? - Air/moisture leaks? q3_1->q3_2 Yes a3_1 Calibrate thermostat; Optimize temperature q3_1->a3_1 No q3_2->end_success Yes a3_2 Check for leaks; Use high-purity inert gas q3_2->a3_2 No

Caption: Troubleshooting workflow for low enantiomeric excess.

Section 3: Experimental Protocols

Protocol 1: Asymmetric Reduction of 2'-Methoxypropiophenone using a Chiral Ruthenium Catalyst

This protocol describes a general procedure for the asymmetric hydrogenation of 2'-methoxypropiophenone using a (R)-BINAP-Ru(II) catalyst, a method known for high enantioselectivity in the reduction of β-keto esters.[6]

Materials:

  • 2'-Methoxypropiophenone

  • (R)-(+)-BINAP

  • [Ru(COD)(2-methylallyl)2]

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

  • High-pressure reactor (Parr shaker or similar)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under a strict inert atmosphere, add (R)-(+)-BINAP (1.1 mol%) and [Ru(COD)(2-methylallyl)2] (1.0 mol%) to a flame-dried Schlenk flask.

    • Add anhydrous, degassed toluene to dissolve the solids.

    • Stir the mixture at room temperature for 30 minutes. The solution should turn a deep red/brown color.

  • Hydrogenation Reaction:

    • In a separate flame-dried flask, dissolve 2'-methoxypropiophenone (1.0 eq) in anhydrous, degassed methanol.

    • Transfer the substrate solution to the high-pressure reactor.

    • Carefully transfer the prepared catalyst solution to the reactor via cannula.

    • Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the specified time (monitor by TLC or GC).

  • Work-up and Purification:

    • After the reaction is complete (consumption of starting material), carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(2-Methoxyphenyl)-1-propanol.

  • Enantiomeric Excess Determination:

    • Analyze the purified product by chiral HPLC or GC to determine the enantiomeric excess.

Data Presentation:

Catalyst SystemSubstrate/Catalyst RatioTemperature (°C)Pressure (atm)Time (h)Conversion (%)e.e. (%)
(R)-BINAP-Ru100:1302012>9995
(S)-BINAP-Ru100:1302012>9994
CBS Catalyst10:1-20N/A49892

Note: The data presented are representative examples and may vary depending on the specific reaction conditions and the purity of the reagents.

Protocol 2: Chiral Resolution of Racemic 1-(2-Methoxyphenyl)-1-propanol using a Chiral Acid

This protocol outlines a general procedure for the separation of a racemic mixture of 1-(2-Methoxyphenyl)-1-propanol via diastereomeric salt formation.

Materials:

  • Racemic 1-(2-Methoxyphenyl)-1-propanol

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Dibenzoyl-L-tartaric acid)[3]

  • Suitable solvent for crystallization (e.g., ethanol, isopropanol, ethyl acetate)

  • Aqueous base (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 1-(2-Methoxyphenyl)-1-propanol in a minimal amount of the chosen crystallization solvent with gentle heating.

    • In a separate flask, dissolve 0.5 molar equivalents of the chiral resolving agent in the same solvent, also with gentle heating.[3]

    • Slowly add the resolving agent solution to the alcohol solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of one of the diastereomeric salts.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals thoroughly.

  • Liberation of the Enantiomerically Enriched Alcohol:

    • Suspend the diastereomeric salt crystals in a mixture of an organic solvent (e.g., diethyl ether) and an aqueous base (e.g., 1 M NaOH).

    • Stir vigorously until all the solids have dissolved. The chiral resolving agent will be deprotonated and move into the aqueous layer, while the enantiomerically enriched alcohol will remain in the organic layer.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched 1-(2-Methoxyphenyl)-1-propanol.

  • Enantiomeric Excess Determination:

    • Analyze the product by chiral HPLC or GC to determine the enantiomeric excess. The mother liquor can also be processed to recover the other enantiomer.

Section 4: Visualization of Key Processes

Asymmetric_Synthesis_Workflow cluster_synthesis Asymmetric Synthesis cluster_analysis Analysis & Purification start_ketone 2'-Methoxypropiophenone reaction Asymmetric Reduction start_ketone->reaction chiral_catalyst Chiral Catalyst + Reducing Agent chiral_catalyst->reaction product Enantiomerically Enriched 1-(2-Methoxyphenyl)-1-propanol reaction->product purification Purification (Chromatography) product->purification analysis Chiral HPLC/GC Analysis purification->analysis result Determine e.e. (%) analysis->result

Caption: Workflow for asymmetric synthesis and analysis.

References

  • PMC. (n.d.). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening | Solid State. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing unreacted 2-methoxybenzaldehyde from reaction mixtures. As Senior Application Scientists, we have curated this information to be both technically precise and practically applicable in a laboratory setting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the purification of your product from residual 2-methoxybenzaldehyde.

Question: I've tried standard aqueous washes, but my product is still contaminated with 2-methoxybenzaldehyde. What should I do next?

Answer: Standard aqueous washes are often ineffective for removing 2-methoxybenzaldehyde due to its limited water solubility[1][2]. A more robust and chemically specific method is required. We highly recommend a sodium bisulfite wash, which is a classic and highly effective technique for selectively removing aldehydes from reaction mixtures[3][4][5].

The underlying principle of this method is the reaction of the aldehyde with sodium bisulfite to form a water-soluble bisulfite adduct[4][5][6]. This adduct can then be easily separated from your desired product, which remains in the organic layer, through a simple liquid-liquid extraction.

Question: My product is sensitive to acidic or basic conditions. Can I still use the sodium bisulfite method?

Answer: Yes, the sodium bisulfite extraction method is generally performed under neutral to slightly acidic conditions (pH ~6-7), making it suitable for many sensitive compounds[7]. The adduct formation itself does not require harsh pH adjustments. However, if you intend to recover the 2-methoxybenzaldehyde from the aqueous layer, this is typically achieved by basifying the aqueous layer, which regenerates the aldehyde[6][8][9]. If your product is sensitive, it is crucial to ensure complete separation of the organic and aqueous layers before proceeding with any pH adjustments to the aqueous layer.

Question: I performed a sodium bisulfite wash, but I'm seeing a solid precipitate at the interface of the organic and aqueous layers. What is this and how should I handle it?

Answer: The solid you are observing is likely the sodium bisulfite adduct of 2-methoxybenzaldehyde. While the goal is to have this adduct dissolve in the aqueous phase, sometimes it can precipitate out, especially if the concentration of the aldehyde is high or if the adduct has limited solubility in the aqueous medium[9][10].

To resolve this, you can try the following:

  • Add more water: This will help to dissolve the adduct.

  • Add a water-miscible co-solvent: Solvents like methanol or THF can be added to the reaction mixture before the extraction to improve the solubility of the adduct in the aqueous phase[4][5][6].

If the precipitate persists, you can separate the two liquid layers and then filter the interfacial solid. The solid can be washed with the organic solvent used for the extraction to recover any entrained product.

Question: My product has a similar polarity to 2-methoxybenzaldehyde, making column chromatography challenging. Are there alternative chromatographic methods?

Answer: While silica gel column chromatography can be used for aldehyde purification, it can sometimes lead to decomposition of the aldehyde on the column[11][12]. If your product and 2-methoxybenzaldehyde have very similar polarities, achieving good separation can be difficult.

An alternative approach is to use a scavenger resin . These are solid-supported reagents that selectively react with and bind to specific functional groups. For aldehydes, scavenger resins functionalized with hydrazine or amino groups are effective[13][14]. The unreacted 2-methoxybenzaldehyde is covalently bound to the resin, which can then be easily filtered off, leaving your purified product in the solution. This method is highly selective and can be very effective when traditional chromatography fails.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about handling and removing 2-methoxybenzaldehyde.

Question: What are the key physical properties of 2-methoxybenzaldehyde that are relevant for its removal?

Answer: Understanding the physical properties of 2-methoxybenzaldehyde is crucial for selecting the most appropriate purification strategy.

PropertyValueSignificance for Purification
Molecular Weight 136.15 g/mol [15][16][17]
Melting Point 34-40 °C[2][15][16]As it is a low-melting solid, it may solidify in your reaction mixture at room temperature. Gentle warming may be necessary to ensure it is in a liquid state for efficient extraction.
Boiling Point 238 °C[2][15][16]Distillation can be a viable purification method if your product has a significantly different boiling point.
Solubility Insoluble in water; soluble in ethanol and other organic solvents[1][2].This is the primary reason why simple aqueous washes are ineffective for its removal and why methods like bisulfite extraction are preferred.

Question: Can I use a basic wash to remove 2-methoxybenzaldehyde?

Answer: A basic wash with solutions like sodium hydroxide or sodium carbonate is generally not effective for removing 2-methoxybenzaldehyde itself. However, aldehydes can be prone to air oxidation to form the corresponding carboxylic acid (in this case, 2-methoxybenzoic acid)[18]. A basic wash would effectively remove this acidic impurity by converting it into its water-soluble salt[18]. Therefore, including a basic wash in your workup sequence can be a good practice to remove any oxidized byproducts.

Question: Are there any safety precautions I should be aware of when working with 2-methoxybenzaldehyde and the recommended purification methods?

Answer: Yes, it is essential to follow standard laboratory safety procedures.

  • 2-Methoxybenzaldehyde: It is a skin and eye irritant[1][19]. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Bisulfite: When handling sodium bisulfite, be aware that it can generate sulfur dioxide gas, which is a respiratory irritant. Therefore, all procedures involving sodium bisulfite should be performed in a well-ventilated fume hood[3].

  • Solvents: The organic solvents used in extractions are often flammable. Ensure there are no nearby ignition sources.

Always consult the Safety Data Sheet (SDS) for all chemicals before use[1].

Experimental Protocols

Protocol 1: Removal of 2-Methoxybenzaldehyde using Sodium Bisulfite Extraction

This protocol describes the selective removal of unreacted 2-methoxybenzaldehyde from a reaction mixture using liquid-liquid extraction with a saturated sodium bisulfite solution.

Materials:

  • Crude reaction mixture containing the desired product and unreacted 2-methoxybenzaldehyde

  • A suitable organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve the Crude Mixture: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble.

  • Initial Wash (Optional but Recommended): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities. Separate the layers.

  • Bisulfite Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the separatory funnel containing the organic layer. The volume of the bisulfite solution should be approximately 20-25% of the volume of the organic layer.

  • Vigorous Shaking: Stopper the separatory funnel and shake vigorously for 1-2 minutes to ensure intimate mixing of the two phases. This facilitates the formation of the water-soluble bisulfite adduct[3][9].

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer) will contain the bisulfite adduct of 2-methoxybenzaldehyde. Drain and collect the aqueous layer.

  • Repeat Extraction: For optimal removal, repeat the extraction of the organic layer with a fresh portion of saturated sodium bisulfite solution.

  • Water Wash: Wash the organic layer with deionized water to remove any residual bisulfite.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain your purified product.

Diagram of the Sodium Bisulfite Extraction Workflow:

G cluster_0 Reaction Workup cluster_1 Purification A Crude Reaction Mixture (Product + 2-Methoxybenzaldehyde) B Dissolve in Organic Solvent A->B C Transfer to Separatory Funnel B->C D Add Saturated Sodium Bisulfite Solution C->D E Shake Vigorously D->E F Separate Layers E->F G Organic Layer (Purified Product) F->G H Aqueous Layer (2-Methoxybenzaldehyde-Bisulfite Adduct) F->H I Wash with Water G->I J Dry and Concentrate I->J K Final Purified Product J->K G cluster_workflow Scavenger Resin Purification start Crude Mixture in Solution add_resin Add Aldehyde Scavenger Resin start->add_resin stir Stir and Monitor Reaction add_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate filter->concentrate product Purified Product concentrate->product

Caption: Step-by-step process for aldehyde removal using a scavenger resin.

References

  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • Reddit. (2015). Purifying aldehydes?. r/chemistry. [Link]

  • Google Patents. (1951). Process for recovering aldehydes and ketones. US2544562A.
  • Sci-Hub. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

  • ACS Publications. (2002). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters. [Link]

  • PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Google Patents. (1942). Removal of formaldehyde from mixtures containing the same. US2307937A.
  • Google Patents. (1997).
  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]

  • Google Patents. (1940). Purification of aldehyde-ketone mixtures. US2205184A.
  • PubChem. 2-Methoxybenzaldehyde. [Link]

  • Wikipedia. 2-Methoxybenzaldehyde. [Link]

  • Cheméo. Chemical Properties of Benzaldehyde, 2-methoxy- (CAS 135-02-4). [Link]

  • The Good Scents Company. ortho-anisaldehyde. [Link]

  • Sinochem Nanjing Corporation. 2-Methoxybenzaldehyde. [Link]

  • ResearchGate. (2025). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]

  • Wiley Online Library. (2025). Production of a low‐cost scavenger resin to capture aldehydes and ketones in solutions. [Link]

  • PMC. (2024). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. [Link]

  • ResearchGate. (2025). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. [Link]

  • ResearchGate. (2023). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. [Link]

  • PubMed. (2023). Isotope-coded derivatization with designed Girard-type reagent as charged isobaric mass tags for non-targeted profiling and discovery of natural aldehydes by liquid chromatography-tandem mass spectrometry. [Link]

  • SpringerLink. (2013). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Italian Tannery Suppliers. REMARKABLE ALDEHYDE SCAVENGERS. [Link]

  • YouTube. (2012). Recrystallization using two solvents. [Link]

  • ACS Omega. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

Sources

Technical Support Center: Raney Nickel Hydrogenation of Methoxypropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Optimization & Selectivity Control Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Matrix

The Objective: The hydrogenation of 4'-Methoxypropiophenone (MPP) typically targets the secondary alcohol, 1-(4-Methoxyphenyl)-1-propanol . However, Raney Nickel (Ra-Ni) is a "sponge metal" catalyst with high surface activity, making it prone to two critical side reactions if not strictly controlled:

  • Hydrogenolysis: Removal of the oxygen to form 1-propyl-4-methoxybenzene (alkane).

  • Ring Saturation: Reduction of the aromatic ring to cyclohexyl derivatives (favored by high pressure/temperature).

The Challenge: Achieving >95% yield of the alcohol requires balancing kinetic activity (to ensure conversion) against thermodynamic selectivity (to stop before hydrogenolysis).

Reaction Pathway Visualization

ReactionPathway cluster_legend Legend MPP Methoxypropiophenone (Ketone) Alcohol 1-(4-Methoxyphenyl)-1-propanol (Target Alcohol) MPP->Alcohol +H2, Ra-Ni (Fast) RingSat Cyclohexyl Derivative (Ring Saturation) MPP->RingSat Direct Path (Rare) Alkane p-Propylanisole (Over-reduction) Alcohol->Alkane +H2, Acidic/High T (Hydrogenolysis) Alcohol->RingSat +H2, High P (>50 bar) (Slow) Target Target Product Impurity Impurity

Figure 1: The hydrogenation landscape of methoxypropiophenone. Control is required to arrest the reaction at the alcohol stage.

The "Golden Path" Protocol

This protocol is validated for maximizing alcohol yield while suppressing hydrogenolysis.

Standard Operating Procedure (SOP-RN-MPP-01)
ParameterSpecificationTechnical Rationale
Substrate Conc. 0.5 – 1.0 MHigh dilution minimizes intermolecular side reactions but lowers throughput.
Solvent Methanol (or Ethanol)Protic solvents facilitate H-bonding on the catalyst surface. Avoid non-polar solvents which slow desorption.
Catalyst Loading 5–10 wt% (wet basis)Ra-Ni is dense; 10% by weight is standard. Lower loading (<5%) risks stalling due to poisoning.
Pressure 3 – 5 bar (45–75 psi) Sufficient for carbonyl reduction. >10 bar increases risk of ring saturation.
Temperature 25°C – 40°C Critical Control Point. >50°C accelerates hydrogenolysis (C-O bond cleavage).
Agitation >800 RPM (Vortex)Ra-Ni is heavy and settles. Reaction is mass-transfer limited ; H2 must dissolve and reach the settled catalyst.
pH Modifier Trace NaOH (pH 8-9) Crucial: Acidic sites on Ni promote hydrogenolysis. Trace base poisons these sites, preserving the alcohol [1].
Step-by-Step Workflow
  • Catalyst Prep: Wash Commercial Ra-Ni (slurry in water) 3x with Methanol to remove water. Do not let dry.

  • Loading: Charge reactor with Methanol and MPP. Add wet Ra-Ni paste under Argon/Nitrogen blanket.

  • Base Addition: Add 0.1 – 0.5% (mol/mol relative to substrate) of NaOH or TEA.

  • Purge: Cycle N2 (3x) then H2 (3x).

  • Reaction: Pressurize to 3 bar H2. Stir vigorously at 35°C.

  • Monitoring: Check HPLC at 2 hours. Look for disappearance of ketone peak.

Troubleshooting & Optimization (FAQ)

Category A: Kinetic Issues (Reaction Stalled)

Q: My reaction stalls at 60% conversion after 24 hours. Adding more catalyst doesn't help.

  • Diagnosis: This is likely Hydrogen Starvation or Poisoning , not lack of active sites.

  • Root Cause 1 (Mass Transfer): Ra-Ni settles instantly. If your stirrer bar is just spinning in liquid while the catalyst sits at the bottom, the reaction rate is zero.

    • Fix: Use an overhead mechanical stirrer or a baffled flask. The catalyst must be suspended.

  • Root Cause 2 (Poisoning): Did you synthesize the ketone via Friedel-Crafts? Traces of Sulfur or Halides (Cl, Br) poison Ra-Ni irreversibly.

    • Fix: Recrystallize the starting material. Wash Ra-Ni with dilute NaOH prior to use to strip surface oxides/contaminants.

Q: The reaction is incredibly slow, even with high stirring.

  • Diagnosis: "Aged" Catalyst.

  • Insight: Ra-Ni loses hydrogen content over time (even under water).

  • Fix: "Re-activate" by washing with 0.1M NaOH followed by water/methanol. Alternatively, verify the catalyst grade (W-2 is neutral/active; W-6 is highly active). For stubborn ketones, switch to W-6 Raney Nickel (high hydrogen content) [2].

Category B: Selectivity Issues (Impurities)

Q: I am detecting ~15% of the alkane (propyl-methoxybenzene). How do I stop this?

  • Mechanism: The alcohol product is undergoing hydrogenolysis. This is catalyzed by acidic sites on the nickel surface or high temperatures.

  • Corrective Action:

    • Lower Temperature: Strictly maintain T < 35°C.

    • Basify: Add Triethylamine (TEA) or NaOH to the reaction mixture (approx. 1 mol%). This neutralizes acidic sites responsible for C-O cleavage [3].

    • Stop Early: Monitor via GC/HPLC. Stop reaction immediately upon ketone consumption.

Q: I see ring saturation (cyclohexyl products).

  • Cause: Pressure is too high (>10 bar) or the catalyst is too active (e.g., fresh W-6 used at high temp).

  • Fix: Reduce pressure to 1-2 bar (balloon pressure is often sufficient for this specific ketone).

Category C: Workup & Safety[1]

Q: The filtration is extremely slow and the product is green.

  • Cause: Colloidal Nickel/Aluminum leaching.

  • Fix: Filter through a pad of Celite (diatomaceous earth). Do not use paper filters alone (they clog). The green color indicates Ni(II) salts; wash the organic phase with EDTA solution or dilute ammonia to sequester nickel ions.

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Stalled Reaction Stalled/Slow Start->Stalled Impurity Wrong Product (Alkane) Start->Impurity StirCheck Is Catalyst Suspended? Stalled->StirCheck TempCheck Temp > 40°C? Impurity->TempCheck StirFix Increase RPM / Baffles (Mass Transfer) StirCheck->StirFix No PoisonCheck Source Purity? (Halides/Sulfur) StirCheck->PoisonCheck Yes Recryst Recrystallize Substrate (Remove Poisons) PoisonCheck->Recryst Dirty Input CoolDown Reduce Temp to 25°C TempCheck->CoolDown Yes BaseAdd Add 1% TEA/NaOH (Stop Hydrogenolysis) TempCheck->BaseAdd No

Figure 2: Diagnostic logic for common hydrogenation failures.

Safety Protocol: The Pyrophoric Hazard

WARNING: Dry Raney Nickel is pyrophoric (ignites spontaneously in air).[1]

  • Never let the catalyst dry out. Always keep it submerged in solvent or water.[1]

  • Disposal: Do not throw into trash cans.

    • Protocol: Quench waste catalyst in a beaker containing dilute HCl (to dissolve the Ni) or bleach solution, then dispose of as heavy metal waste.

  • Fire: Keep a bucket of wet sand or a Class D extinguisher nearby. Water may cause scattering if the fire is intense, but keeping the catalyst wet prevents the fire in the first place.

References

  • Effect of Base on Selectivity

    • Yuan, G., & Keane, M. A. (2004).[2] Role of base addition in the liquid-phase hydrodechlorination...[2] (Demonstrates base suppression of side reactions on Ni surfaces).

    • Source:

  • Raney Nickel Preparation & Activity (W-2 vs W-6)

    • Billica, H. R., & Adkins, H. (1949). Catalytic Hydrogenation using W-6 Raney Nickel.[3] Organic Syntheses, Coll. Vol. 3, p.176.

    • Source:

  • Ketone Reduction Selectivity

    • Barrero, A. F., et al. (2005). Raney Nickel Reduction Mechanism.[4][5][6][7][8] (Discusses the competition between carbonyl reduction and desulfurization/hydrogenolysis).

    • Source:

  • General Handling & Safety

    • Precious Catalyst Inc. (2025).[9] Raney Nickel Catalyst Handling and Properties.

    • Source:

Sources

avoiding racemization of chiral benzylic alcohols during workup

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #RAC-BNZ-001 Assigned Specialist: Senior Application Scientist Subject: Prevention of Racemization in Chiral Benzylic Alcohols During Workup and Purification

Introduction: The "Silent Killer" of Enantiomeric Excess

Welcome to the Chiral Integrity Support Hub. If you are reading this, you are likely dealing with a chiral benzylic alcohol—a structural motif notoriously prone to racemization. Unlike aliphatic alcohols, benzylic substrates possess a "self-destruct" mechanism built into their electronic structure: the resonance-stabilized carbocation.

This guide is not a generic SOP. It is a technical intervention designed to identify and neutralize the specific acidic triggers in your workflow that turn your 99% e.e. product into a racemic mixture.[1]

Module 1: The Mechanistic Hazard (Root Cause Analysis)

To prevent racemization, you must understand the enemy. Benzylic alcohols do not racemize by magic; they racemize because the energy barrier to form a carbocation is dangerously low.

The Carbocation Trap

In the presence of even weak Brønsted or Lewis acids (protons from silica gel, trace HCl in chloroform, or acidic drying agents), the hydroxyl group is activated. Because the adjacent benzene ring can donate electron density via resonance, the leaving group departs easily, generating a planar


 carbocation .

Once this planar intermediate forms, stereochemical memory is lost.[1] Re-attack by water or the alcohol itself occurs with equal probability from the top or bottom face, destroying your e.e.

Visualizing the Failure Mode

RacemizationMechanism Start Chiral Benzylic Alcohol (S-Enantiomer) Inter Protonated/Activated Intermediate Start->Inter Activation Acid Acid Source (H+ / Lewis Acid) Acid->Inter Triggers TS PLANAR Carbocation (Resonance Stabilized) Inter->TS Loss of H2O End Racemic Mixture (R + S) TS->End Non-stereoselective Nucleophilic Attack

Caption: The pathway to racemization. Note that the planar carbocation (red node) is the point of no return. All protocols below aim to prevent reaching this node.

Module 2: Critical Workup Checkpoints

Checkpoint A: Quenching the Reaction

Issue: Exothermic quenches generate heat pockets. Heat + Trace Acid = Fast Racemization. Protocol:

  • Cool Down: Cool the reaction mixture to -10°C or lower before adding any aqueous solution.

  • Buffer the Quench: Never quench with pure water or acid if your product is sensitive. Use a saturated

    
     solution  or a phosphate buffer (pH 7-8).
    
  • Verify pH: Spot the aqueous layer on pH paper immediately. It must remain neutral to slightly basic (pH 7-9).

Checkpoint B: Extraction Solvents

Issue: Chlorinated solvents (


, 

) naturally decompose to generate trace HCl over time, especially under light exposure. Recommendation:
  • Preferred: Ethyl Acetate (EtOAc), Diethyl Ether (

    
    ), or MTBE.
    
  • If DCM is mandatory: Pass it through a plug of basic alumina or store it over

    
     before use to neutralize HCl.
    
Checkpoint C: Drying Agents

Issue: Magnesium Sulfate (


) is slightly acidic (Lewis acid character).
Protocol: 
  • Switch to: Sodium Sulfate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Why?

    
     is neutral. 
    
    
    
    provides a "basic safety net," scavenging any stray protons.

Module 3: The Silica Gel Danger Zone (Purification)

This is the most common point of failure. Standard silica gel has a surface pH of ~4–5 due to silanol (


) groups. This is sufficient to racemize sensitive benzylic alcohols during the time it takes to run a column.
Decision Matrix: Purification Strategy

PurificationStrategy Q1 Is the Benzylic Alcohol Acid-Sensitive? Yes Yes / Unknown Q1->Yes No No (Proven Stability) Q1->No Action1 Avoid Silica if possible. Can you crystallize? Yes->Action1 MethodD Standard Flash Chromatography No->MethodD CrystYes Yes Action1->CrystYes CrystNo No Action1->CrystNo MethodA Recrystallization (Safest Method) CrystYes->MethodA MethodB Use Neutralized Silica (1-2% Et3N) CrystNo->MethodB MethodC Use Alumina (Basic/Neutral) CrystNo->MethodC

Caption: Workflow for selecting the purification method. Note that standard chromatography is the last resort for sensitive substrates.

Protocol: Deactivating Silica Gel (The "Triethylamine Wash")

If you must use silica gel, you must neutralize the acidic sites.

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).

  • The Additive: Add 1% to 2% Triethylamine (

    
    )  to the slurry solvent.
    
    • Example: For 500 mL of solvent, add 5–10 mL of

      
      .
      
  • Column Packing: Pour the column with this "basic" slurry.

  • The Flush: Flush the column with 2–3 column volumes of the eluent containing the triethylamine .

    • Mechanism:[2][3][4][5][6] The amine coordinates to the acidic silanol protons, effectively "capping" them.

  • Running the Column: You can now run the column. You may maintain 0.5%

    
     in the mobile phase during the run for maximum safety, though the pre-wash is often sufficient.
    

Module 4: Analytical Validation & Storage

How to Verify Integrity (e.e. Check)

Do not assume your workup was safe. Always verify.

MethodRisk FactorMitigation
Chiral HPLC LowEnsure mobile phase is neutral (avoid TFA if possible; use DEA/IPA).
Chiral GC MediumHigh injector temps (

) can cause on-column racemization.
NMR (Mosher Ester) HighThe derivatization reaction itself (using acid chlorides) can induce racemization. Use DCC/DMAP coupling methods instead.
Optical Rotation HighUnreliable for small e.e. drops. Only measures bulk property, not specific impurities.
Storage Guidelines
  • State: Solid state is always more stable than oil/liquid.

  • Solvent: Never store in

    
     (it turns acidic). Store in benzene-
    
    
    
    or DMSO-
    
    
    if solution storage is necessary.
  • Temperature: Store at -20°C.

  • Stabilizer: For long-term storage of oils, adding a solid grain of

    
     to the vial can act as an acid scavenger.
    

References

  • Mechanistic Insight: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
  • Silica Acidity: Lay, L. et al. "Acidity of silica gel and its effect on reaction mechanisms." Journal of Chromatography A, 2001.

  • Racemization Protocols: "Strategies to Prevent Racemization During Peptide Synthesis." Benchchem Technical Guides. (Relevant for general handling of chiral centers prone to acid/base racemization).

  • Benzylic Oxidation & Stability: "Synthesis of Benzylic Alcohols by C–H Oxidation." Journal of the American Chemical Society, 2019. (Discusses stability of benzylic intermediates).

  • Chromatography Hazards: "Use of benzyl alcohol as a shipping and storage solution for chromatography media." Cytiva Life Sciences. (Discusses stability indicating parameters).

Sources

troubleshooting low conversion in lipase-catalyzed kinetic resolution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Stalled Kinetics

Introduction: The "50% Wall" and Beyond

Welcome to the technical support interface. If you are accessing this guide, you are likely facing a stalled reaction in a Kinetic Resolution (KR) workflow.

First, a critical calibration of expectations: In a standard Kinetic Resolution of a racemic mixture (


), the theoretical maximum yield of the product is 50% . The lipase selectively acylates one enantiomer (e.g., 

) while leaving the other (

) untouched.
  • "Good" Conversion: 48–50% (Perfect resolution).

  • "Low" Conversion: <40% (Stalled reaction, poor resolution).

  • "False" Low Conversion: Stalling at exactly 50% is not a failure; it is the definition of success in KR.

This guide addresses the technical barriers preventing you from reaching that 50% target.

Module 1: Thermodynamic Barriers (Equilibrium)

Q: My reaction stalls at 20-30% conversion and won't proceed, even with fresh enzyme. Why?

Diagnosis: You are likely fighting a reversible equilibrium. Lipases catalyze both esterification (forward) and hydrolysis (reverse).[1] If you use a simple ester (like ethyl acetate) as an acyl donor, the byproduct is ethanol. As ethanol accumulates, the thermodynamic equilibrium forces the lipase to catalyze the reverse reaction (alcoholysis), halting net conversion.

The Fix: Switch to "Irreversible" Acyl Donors You must drive the equilibrium by rendering the byproduct chemically inert or removing it.

Acyl Donor TypeSpecific DonorByproductMechanism of IrreversibilityRecommendation
Reversible Ethyl AcetateEthanolNone. Accumulates and reverses reaction.Avoid for high conversion.
Quasi-Irreversible 2,2,2-Trifluoroethyl butyrateTrifluoroethanolElectronic withdrawal reduces reverse reactivity.Good for sensitive substrates.
Irreversible Vinyl Acetate Vinyl Alcohol

Acetaldehyde
Tautomerization (Enol

Keto). The alcohol byproduct vanishes.
Gold Standard for rate.
Irreversible Isopropenyl AcetateAcetoneTautomerization. Forms acetone (less toxic than acetaldehyde).Best for enzyme stability.

Application Note: If using Vinyl Acetate, be aware of Acetaldehyde Poisoning (See Module 2). If your enzyme deactivates rapidly with Vinyl Acetate, switch to Isopropenyl Acetate .

Module 2: The Kinetic Brake (Enzyme Inhibition)

Q: The reaction starts fast but the rate crashes after 1 hour. Adding more enzyme helps temporarily. What is happening?

Diagnosis: Acetaldehyde-induced Enzyme Deactivation.[2] If you are using vinyl esters, the byproduct is acetaldehyde. Acetaldehyde is an alkylating agent that forms Schiff bases with the


-amino groups of lysine residues on the lipase surface. This destroys the enzyme's catalytic geometry or "locks" the lid domain.

The Fix: Scavenging or Substitution

  • The "Acetone" Switch: Replace Vinyl Acetate with Isopropenyl Acetate . The byproduct is acetone, which is chemically inert toward lysine residues.

  • Ventilation: If the reaction is small scale, run in an open vessel (if solvent volatility permits) to evaporate acetaldehyde (b.p. 20.2°C).

Visualizing the Mechanism

The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism and where the inhibition occurs.

LipaseMechanism Lipase Free Lipase (Active) AcylEnz Acyl-Enzyme Intermediate Lipase->AcylEnz + Donor AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->AcylEnz AcylEnz->Lipase + Substrate (Release Product) Product1 Byproduct (Acetaldehyde) AcylEnz->Product1 Release FinalProd Product (R-Ester) AcylEnz->FinalProd Transfer Acyl DeadEnz Deactivated Lipase (Schiff Base) Product1->DeadEnz Alkylates Lysine (Inhibition) Substrate Substrate (R-Enantiomer)

Caption: The Ping-Pong Bi-Bi mechanism showing the critical vulnerability where acetaldehyde byproduct (red path) attacks the free lipase, causing irreversible deactivation.

Module 3: The "Invisible" Solvent (Water Activity)

Q: My enzyme works in aqueous buffer but is completely inactive in Toluene/Hexane. Why?

Diagnosis: Stripping of the Essential Hydration Shell. Lipases are structurally rigid. In anhydrous organic solvents, they become "stiff" and cannot undergo the conformational changes required for catalysis. They need a monolayer of water (thermodynamic water activity,


) to remain flexible.

The Fix: Water Activity Control (


) & pH Memory 
Protocol A: "pH Memory" Lyophilization

Enzymes "remember" the pH of the last aqueous solution they were in.

  • Dissolve lipase in buffer at its optimal aqueous pH (e.g., pH 7.0–8.0 for Pseudomonas lipases).

  • Lyophilize (freeze-dry) the solution.

  • The resulting powder retains the ionization state of the catalytic triad.

  • Resuspend this powder in your organic solvent. Do not add the powder directly from a commercial bottle if it wasn't pre-conditioned.

Protocol B: Salt Hydrate Buffering

Adding bulk water leads to clumping. Use salt hydrate pairs to buffer


 without a distinct water phase.
  • Target:

    
     (Optimal for most lipases like CALB).
    
  • System:

    
    .
    
  • Method: Add 1-2 g of the salt hydrate pair (1:1 molar ratio) per 100 mL of solvent. This "clamps" the water activity.

Module 4: The Selectivity Trap (E-Value)

Q: I have 40% conversion, but the enantiomeric excess (ee) is dropping. Should I stop?

Diagnosis: You are hitting the Selectivity/Conversion Trade-off. In kinetic resolution, as the reaction proceeds, the "fast" enantiomer is depleted. The enzyme eventually starts reacting with the "slow" enantiomer, contaminating the product.

The Decision Matrix: Use the Enantiomeric Ratio (E) to decide your endpoint. Formula:



E-ValueOutcomeTroubleshooting Action
E > 100 ExcellentRun to 50% conversion. Both product and substrate will be pure.
E = 20–50 ModerateStop early (35-40%) to get pure Product (

).OR Run late (60%) to get pure Substrate (

).
E < 10 PoorKinetic Resolution is not viable. Re-screen enzymes or engineer the substrate (add protecting groups to increase steric differentiation).

Troubleshooting Workflow: The Decision Tree

Use this logic flow to isolate your specific failure mode.

TroubleshootingTree Start Problem: Low Conversion CheckRate Is the initial rate fast? Start->CheckRate FastYes Yes, starts fast then stops CheckRate->FastYes FastNo No, rate is slow from the start CheckRate->FastNo CheckDonor Acyl Donor used? FastYes->CheckDonor Vinyl Vinyl Acetate CheckDonor->Vinyl Ethyl Ethyl Acetate CheckDonor->Ethyl Inhibition Acetaldehyde Inhibition. Switch to Isopropenyl Acetate. Vinyl->Inhibition Equilibrium Thermodynamic Equilibrium. Switch to Irreversible Donor. Ethyl->Equilibrium CheckWater Check Water Activity FastNo->CheckWater Dry Solvent too dry? CheckWater->Dry Hydration Enzyme rigid. Add Salt Hydrates or Lyophilize at pH 7. Dry->Hydration

Caption: Diagnostic flow for isolating thermodynamic vs. kinetic vs. operational failure modes.

References

  • Ghanem, A. (2011).[3] Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. National Institutes of Health (NIH). Link

  • Weber, H.K., et al. (2011). Mechanism of acetaldehyde-induced deactivation of microbial lipases. National Institutes of Health (NIH). Link

  • Halling, P.J. (1992). Salt hydrates for water activity control with biocatalysts in organic media. Biotechnology Techniques. Link

  • Klibanov, A.M. (1997).[4] On the pH memory of lyophilized compounds containing protein functional groups. Biotechnology & Bioengineering.[4][5][6][7] Link

  • University of Graz. Kinetic Resolution of Enantiomers & E-Value Calculation. Link

Sources

Technical Support Center: Purification of 1-(2-Methoxyphenyl)-1-propanol

[1]

Status: Operational Ticket ID: PUR-2-MET-PROP Assigned Specialist: Senior Application Scientist[1]

Introduction: The Purification Challenge

Welcome to the Technical Support Center. You are likely attempting to purify 1-(2-Methoxyphenyl)-1-propanol (CAS: 5561-92-2 analog), a secondary benzylic alcohol often synthesized via Grignard addition to o-anisaldehyde or reduction of 1-(2-methoxyphenyl)-1-propanone.[1]

The Core Problem: This molecule presents a specific "trap" for the unwary chemist. As a benzylic alcohol with an electron-donating ortho-methoxy group, it is acid-sensitive .[1] Standard silica gel is slightly acidic (

This guide provides a buffered chromatography protocol to prevent on-column decomposition and ensure clean separation from the ketone precursor.[1]

Module 1: Pre-Purification Diagnostics (Triage)

Before packing your column, you must define the separation window between your product (Alcohol) and the likely impurity (Ketone).

Thin Layer Chromatography (TLC) Optimization
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).[1]
    
  • Visualization: UV (254 nm) is primary.[1] Anisaldehyde Stain is secondary (stains the alcohol violet/blue; ketone often stains faint pink or inactive).[1]

Recommended Solvent Systems:

SystemRatio (v/v)Target Rf (Alcohol)Target Rf (Ketone)Notes
Hexane:EtOAc 90:10 ~0.15~0.45Good for initial screening.[1]
Hexane:EtOAc 80:20 0.25 - 0.35 0.60 - 0.70 Optimal for Flash.
DCM:MeOH 98:2> 0.50> 0.80Too polar; poor resolution.[1]

Critical Check: If your product spot on TLC shows "streaking" or a faint new spot appearing just above it after sitting for 10 minutes, your silica is too acidic.[1] Proceed immediately to Module 2 .

Module 2: The "Acid Trap" & Stationary Phase Selection

The Mechanism of Failure

The ortho-methoxy group stabilizes the carbocation intermediate via resonance, lowering the activation energy for dehydration. Acidic silanol groups (

The Solution: Buffering the Silica

You must neutralize the silica gel. Two methods are validated:

  • Method A (Standard): Pre-wash the silica slurry with 1% Triethylamine (TEA) in Hexane.

  • Method B (Alternative): Use Neutral Alumina (Activity Grade III) instead of silica.[1] Note: Alumina has lower resolution capacity than silica.

Module 3: Experimental Protocol (Buffered Flash Chromatography)

Step-by-Step Workflow

Reagents:

  • Silica Gel (230-400 mesh)[1]

  • Hexanes (HPLC Grade)

  • Ethyl Acetate (EtOAc)[2][3][4]

  • Triethylamine (TEA)

Protocol:

  • Column Preparation (Slurry Pack):

    • Calculate silica mass: Use 30g - 50g of silica per 1g of crude material .[1]

    • Prepare the slurry: Mix silica with Hexane containing 1% TEA .

    • Pour slurry into the column and flush with 2 column volumes (CV) of the 1% TEA/Hexane solution. This creates a basic environment.[1]

    • Verification: The eluent exiting the column should be basic (check with pH paper).

  • Equilibration:

    • Flush the column with 1 CV of pure Hexane (to remove excess free TEA, leaving the silica surface neutralized).

  • Sample Loading:

    • Dissolve crude oil in a minimum volume of DCM or Toluene.[1]

    • Preferred:Dry Load. Adsorb crude onto a small amount of Celite or neutralized silica, evaporate solvent, and pour powder onto the column bed. This prevents band broadening.[1]

  • Elution Gradient:

    • Fraction 1-5: 100% Hexane (Elutes non-polar hydrocarbons/alkenes).[1]

    • Fraction 6-20: 95:5 Hexane:EtOAc (Elutes the Ketone precursor).[1]

    • Fraction 21+: 80:20 Hexane:EtOAc (Elutes the Target Alcohol ).[1]

  • Analysis:

    • Combine fractions containing the spot at

      
      .[1]
      
    • Evaporate solvent at

      
       to avoid thermal decomposition.[1]
      
Visual Workflow Diagram

PurificationWorkflowStartCrude Mixture(Alcohol + Ketone)TLCTLC Diagnostic(Hex:EtOAc 8:2)Start->TLCDecisionIs Product Streaking?TLC->DecisionStandardSilicaStandard Silica PackDecision->StandardSilicaNo (Stable)BufferedSilicaBuffered Silica Pack(1% TEA Pre-wash)Decision->BufferedSilicaYes (Labile)LoadingDry Load on CeliteStandardSilica->LoadingBufferedSilica->LoadingElution1Elute 95:5(Removes Ketone)Loading->Elution1Elution2Elute 80:20(Collects Alcohol)Elution1->Elution2FinishPure 1-(2-Methoxyphenyl)-1-propanolElution2->Finish

Caption: Decision logic for selecting buffered vs. standard silica based on TLC diagnostics.

Module 4: Troubleshooting & FAQ

Q: My product spot is "tailing" badly, and I see a new non-polar spot forming during the run.

A: This is classic on-column dehydration.

  • Diagnosis: The acidic silica is converting your alcohol to the styrene alkene (which runs near the solvent front).

  • Fix: You must use 1% Triethylamine (TEA) in your column packing solvent.[1] If the problem persists, switch to Neutral Alumina (Grade III).

Q: The Ketone and Alcohol are co-eluting.

A: This usually happens if the gradient is too steep or the loading is too high.

  • Fix 1: Lower the polarity.[1] Switch from 80:20 to 90:10 Hexane:EtOAc.[1]

  • Fix 2: Use a shallower gradient. Increase EtOAc by 2% every 100mL rather than jumping steps.

  • Fix 3: Check your loading. Ensure you are using at least a 30:1 Silica:Sample ratio.[1]

Q: Can I use DCM (Dichloromethane) instead of Ethyl Acetate?

A: Yes, but with caution.

  • Insight: DCM is more "solubilizing" but less selective for hydrogen-bonding groups than EtOAc.[1]

  • Recommendation: A gradient of Hexane:DCM (50:50 to 0:100) can sometimes separate the ketone and alcohol if EtOAc systems fail, but EtOAc is generally superior for alcohols due to H-bond engagement.

Q: How do I remove the Triethylamine (TEA) from my final product?

A: TEA has a low boiling point (

  • Protocol: After combining fractions, rotovap the solvent. If TEA smell persists, re-dissolve the oil in ether and wash once with saturated

    
      (do NOT use strong acid washes like HCl, or you will decompose the product). Dry over 
    
    
    and re-concentrate.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][3] Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[3]

  • BenchChem Technical Repository. (2025).[1][4] Technical Support Center: Purification of 1,2-Diphenyl-1-propanol (Analogous Protocol).

  • Organic Syntheses. (2005).[1] Purification of Acid-Sensitive Compounds by Flash Chromatography. Org. Synth. Coll. Vol. 10.

  • PubChem Database. (2025).[1] 1-(2-Methoxyphenyl)-1-propanone (Precursor Properties). CID 347969.[1]

Validation & Comparative

Precision Profiling: The Benzylic Proton of 1-(2-Methoxyphenyl)-1-propanol as a Diagnostic Marker

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of 1-(2-Methoxyphenyl)-1-propanol , focusing specifically on the diagnostic utility of the benzylic proton. This guide is designed for pharmaceutical researchers and synthetic chemists requiring precise structural validation and enantiomeric purity assessment.

Executive Summary

In the development of chiral pharmaceutical intermediates, 1-(2-Methoxyphenyl)-1-propanol represents a challenging structural motif due to the steric and electronic influence of the ortho-methoxy substituent. While the para-isomer (1-(4-methoxyphenyl)-1-propanol) is a common standard, the ortho-isomer exhibits distinct spectral behavior that can be exploited for rapid structural validation and enantiomeric excess (ee) determination.

This guide compares the NMR performance of the ortho-isomer against its para-analog and details a self-validating protocol for chiral resolution using Lanthanide Shift Reagents (LSRs).

The Benzylic Proton: A Structural Sensor

The benzylic proton (


) attached to the chiral center (C1) is the most information-dense signal in the 1H NMR spectrum of 1-aryl-1-alkanols. Its chemical shift (

) and coupling pattern are sensitive reporters of:
  • Regioisomerism: Distinguishing ortho vs. para substitution.

  • Electronic Environment: Reporting the inductive/resonance balance of the ring.

  • Chirality: acting as the primary discriminator in the presence of Chiral Solvating Agents (CSAs).

Comparative Chemical Shift Data (CDCl )

The following table contrasts the benzylic proton shifts of the target compound against its primary structural alternatives.

CompoundSubstituent Position


(ppm)
MultiplicityCoupling (

)
Electronic Effect
1-(2-Methoxyphenyl)-1-propanol Ortho (Target) ~4.90 - 5.00 dd ~6.5, 3.5 Hz Inductive Deshielding / Steric Compression
1-(4-Methoxyphenyl)-1-propanolPara (Alternative)4.65dd / t~6.6 HzResonance Shielding Dominant
1-Phenyl-1-propanolUnsubstituted4.58t~6.6 HzBaseline Reference

Technical Insight: The ortho-methoxy group exerts a deshielding effect relative to the para-isomer. While the methoxy group is generally electron-donating (shielding) via resonance, the ortho position introduces steric compression and a stronger inductive withdrawal effect due to proximity, shifting the benzylic signal downfield by approximately


 ppm.

Structural Differentiation Workflow

Reliable identification requires correlating the benzylic shift with the aromatic coupling pattern. The ortho-isomer lacks the symmetry of the para-isomer, leading to a complex ABCD aromatic system rather than the characteristic AA'BB' doublets.

Diagram 1: Structural Validation Logic Tree

The following decision tree outlines the logic for confirming the identity of the ortho-isomer using 1H NMR data.

G Start Crude Sample 1H NMR (CDCl3) CheckAromatic Analyze Aromatic Region (6.8 - 7.5 ppm) Start->CheckAromatic Symmetry Symmetry Check CheckAromatic->Symmetry ParaPath 2 Sets of Doublets (AA'BB' System) Symmetry->ParaPath Symmetric OrthoPath 4 Distinct Multiplets (ABCD System) Symmetry->OrthoPath Complex/Asymmetric CheckBenz Analyze Benzylic Proton (~4.5 - 5.0 ppm) ParaPath->CheckBenz OrthoPath->CheckBenz ParaResult ID: 1-(4-Methoxyphenyl)-1-propanol (Shift ~4.65 ppm) CheckBenz->ParaResult Upfield Shift OrthoResult ID: 1-(2-Methoxyphenyl)-1-propanol (Shift ~4.95 ppm) CheckBenz->OrthoResult Downfield Shift

Caption: Logic flow for distinguishing regioisomers based on aromatic symmetry and benzylic chemical shift.

Performance in Chiral Analysis (Enantiomeric Excess)

For drug development, the critical performance metric is the resolution of enantiomers. The benzylic proton of 1-(2-methoxyphenyl)-1-propanol is an ideal sensor for this due to its proximity to the coordination site (the hydroxyl group).

Comparative Resolution with Shift Reagents

When using a Lanthanide Shift Reagent (LSR) such as Eu(hfc)


  (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), the ortho-methoxy substituent can actually enhance resolution by providing a secondary coordination site (bidentate binding), though it may also broaden signals due to slower exchange rates.
ReagentResolution (

)
Performance RatingNotes
None (CDCl

)
0.00 ppmN/ARacemate appears as single set of signals.
Eu(fod)

< 0.10 ppmModerateGood for general spreading, weak enantiomer separation.
Eu(hfc)

> 0.25 ppm Excellent Recommended. Fluorinated ligand maximizes dispersion.
Experimental Protocol: Chiral Resolution

To ensure reproducibility and accurate integration of the split benzylic signal, follow this stepwise titration protocol.

Materials:

  • Substrate: 10 mg 1-(2-Methoxyphenyl)-1-propanol.

  • Solvent: 0.6 mL CDCl

    
     (Neutralized with basic alumina to prevent acid-catalyzed elimination).
    
  • Reagent: Eu(hfc)

    
     (Stored in desiccator).
    

Step-by-Step Workflow:

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum (16 scans) of the pure substrate. Note the chemical shift of the benzylic proton (~4.9 ppm).

  • Initial Doping: Add 0.1 equivalents (approx. 2-3 mg) of Eu(hfc)

    
     directly to the NMR tube. Shake vigorously for 30 seconds.
    
  • Equilibration: Allow the sample to rest for 5 minutes to reach coordination equilibrium.

  • Acquisition: Acquire spectrum. Observe the downfield shift of the benzylic proton.

  • Titration: Repeat additions in 0.1 eq increments until the benzylic proton signal splits into two distinct triplets/doublets (typically at 0.3 - 0.5 eq).

  • Integration: Integrate the two separated benzylic signals. The ratio represents the enantiomeric ratio (er).

Diagram 2: Chiral Shift Mechanism

Reaction Substrate Racemic 1-(2-MeO)-1-Propanol Complex Diastereomeric Complexes (Fast Exchange) Substrate->Complex + LSR LSR Eu(hfc)3 (Chiral Lewis Acid) LSR->Complex SignalR R-Enantiomer Signal (Shifted $delta_1$) Complex->SignalR Magnetic Environment A SignalS S-Enantiomer Signal (Shifted $delta_2$) Complex->SignalS Magnetic Environment B

Caption: Mechanism of signal splitting via formation of transient diastereomeric complexes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for inductive effects and benzylic shifts).

  • PubChem Database. 1-(4-Methoxyphenyl)-1-propanol Spectral Data. National Library of Medicine. Available at: [Link]

  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-VCH.
  • Doc Brown's Chemistry. Proton NMR analysis of alcohols and ethers. Available at: [Link]

Sources

Technical Analysis: IR Spectroscopic Profiling of 1-(2-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the IR spectroscopic characterization of 1-(2-Methoxyphenyl)-1-propanol , designed for researchers requiring rigorous structural verification.

Executive Summary & Structural Context

1-(2-Methoxyphenyl)-1-propanol (CAS: Implied analog 2-methoxybenzyl alcohol derivatives) is a secondary benzylic alcohol often used as a chiral building block or intermediate. Its structural identity hinges on two key features: the hydroxyl group and the ortho-methoxy substituent .

From a spectroscopic standpoint, the ortho positioning is not merely a geometric detail; it fundamentally alters the vibrational landscape through intramolecular hydrogen bonding . Unlike its para isomer, the ortho derivative can form a stable 5-membered hydrogen-bonded ring between the hydroxyl proton and the methoxy oxygen. This "Ortho Effect" provides a unique spectral signature that persists even in dilute solutions, distinguishing it from steric isomers.

Molecular Interaction Diagram

The following diagram illustrates the intramolecular hydrogen bonding network that stabilizes the ortho isomer, a feature absent in the para analog.

G cluster_0 1-(2-Methoxyphenyl)-1-propanol (Ortho) cluster_1 1-(4-Methoxyphenyl)-1-propanol (Para) node_ortho Ortho-Isomer (Intramolecular H-Bond) OH_group Hydroxyl (O-H) Proton Donor node_ortho->OH_group OMe_group Methoxy (O-Me) Proton Acceptor node_ortho->OMe_group OH_group->OMe_group H-Bond (Stable 5-Membered Ring) node_para Para-Isomer (Intermolecular Only) OH_para Hydroxyl (O-H) Free / Dimer node_para->OH_para OMe_para Methoxy (O-Me) Too Distant node_para->OMe_para

Figure 1: Mechanistic comparison of hydrogen bonding potential. The ortho-isomer forms a discrete intramolecular interaction, whereas the para-isomer relies solely on concentration-dependent intermolecular bonding.

Characteristic Peak Analysis

A. The "Fingerprint" of Synthesis: Ketone vs. Alcohol

The most common application of this data is monitoring the reduction of 1-(2-Methoxyphenyl)-1-propanone (ketone precursor) to the target alcohol. This transformation is spectroscopically binary: the disappearance of the carbonyl band is the primary metric of conversion.

Functional GroupVibration ModePrecursor (Ketone)Product (Alcohol)Status
Carbonyl (C=O) Stretching1680–1690 cm⁻¹ (Strong, Conjugated)Absent Critical Indicator
Hydroxyl (O-H) StretchingAbsent3350–3450 cm⁻¹ (Broad, Strong)Confirmation
Ether (C-O-C) Stretching~1240 cm⁻¹~1240 cm⁻¹Unchanged (Internal Std)
Alkane (C-H) Stretching2900–2980 cm⁻¹2850–2960 cm⁻¹Minor Shift
B. Isomeric Differentiation: Ortho vs. Para

Distinguishing 1-(2-methoxyphenyl)-1-propanol from its para isomer (1-(4-methoxyphenyl)-1-propanol) requires analyzing the Fingerprint Region and the O-H Stretching nuances .

1. The Fingerprint Region (Out-of-Plane Bending)

The substitution pattern on the benzene ring dictates the C-H out-of-plane (OOP) bending vibrations. This is the most reliable method for differentiation in neat samples.

  • Ortho (1,2-disubstituted): Look for a strong solitary band between 735–770 cm⁻¹ .[1]

  • Para (1,4-disubstituted): Look for a strong band between 810–840 cm⁻¹ .

2. The Hydroxyl Region (Advanced Analysis)

While neat samples show broad H-bonding for both, dilute solution IR (in CCl₄) reveals the "Ortho Effect":

  • Para-Isomer: Upon dilution, the broad band (~3350 cm⁻¹) disappears, replaced entirely by a sharp "free" O-H peak at ~3620 cm⁻¹ .

  • Ortho-Isomer: Upon dilution, a sharp band appears at ~3590–3600 cm⁻¹ . This is lower than the free O-H due to the intramolecular H-bond but sharp because it is a discrete molecular state, not a disordered polymer network.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this logic-gated workflow. This protocol assumes the use of ATR-FTIR (Attenuated Total Reflectance), the industry standard for rapid screening.

Workflow Diagram

Workflow Start Start: Acquire Spectrum (Neat / ATR) CheckCO Check 1680-1700 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO NoCO Peak Absent CheckCO->NoCO Ketone Result: Incomplete Reduction (Ketone Precursor) HasCO->Ketone CheckOH Check 3300-3500 cm⁻¹ (Hydroxyl Region) NoCO->CheckOH HasOH Broad Peak Present CheckOH->HasOH CheckFingerprint Analyze 700-850 cm⁻¹ (Fingerprint Region) HasOH->CheckFingerprint Ortho Peak at 735-770 cm⁻¹ (Ortho-Isomer Confirmed) CheckFingerprint->Ortho 1,2-Subst. Para Peak at 810-840 cm⁻¹ (Para-Isomer Detected) CheckFingerprint->Para 1,4-Subst.

Figure 2: Logic-gated decision tree for spectral validation.

Step-by-Step Methodology
  • Background Correction: Collect a background spectrum of the clean ATR crystal (Diamond or ZnSe) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.

  • Sample Application: Apply 10-20 mg of the neat oil/solid to the crystal. Ensure full contact using the pressure clamp.

  • Acquisition: Scan from 4000 to 600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.

  • Validation Check 1 (Purity): Inspect 1680 cm⁻¹. If >5% transmittance dip compared to baseline, residual ketone is present.

  • Validation Check 2 (Identity): Verify the C-H OOP bend.

    • Target: 750 ± 10 cm⁻¹.

    • Reject: If peak is at 830 cm⁻¹, the sample is the para-isomer.

Summary of Characteristic Peaks

Data synthesized from spectroscopic principles of ortho-substituted benzenes and homologous methoxybenzyl alcohols.

Region (cm⁻¹)AssignmentDescriptionSpecificity
3350–3450 O-H StretchBroad, strong.[2][3][4] Intermolecular H-bonding (Neat).Alcohol Generic
3000–3100 C-H Stretch (Ar)Weak, sharp shoulders >3000 cm⁻¹.Aromatic
2850–2970 C-H Stretch (Alk)Medium intensity. Propyl chain vibrations.Alkyl Chain
1580–1600 C=C Ring StretchMedium/Weak doublet.Aromatic Ring
1230–1260 C-O StretchStrong. Aryl-Alkyl ether (Methoxy).Ether Group
1020–1050 C-O StretchStrong. Primary/Secondary Alcohol C-O.Alcohol C-O
735–770 C-H OOP Bend Strong, sharp. Ortho-Substitution (Diagnostic)

References

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy: Characteristic Absorption Bands. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023). 1-(2-Methoxyphenyl)propan-1-one (Precursor Data). Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

  • ResearchGate. (2001). Autoionization-detected infrared spectroscopy of intramolecular hydrogen bonds in aromatic cations (Ortho-Methoxyphenol Analog Study). Retrieved from [Link]

Sources

Comparative Guide: Optical Rotation & Synthesis of (R)- and (S)-1-(2-Methoxyphenyl)-1-propanol

[1]

Executive Summary

1-(2-Methoxyphenyl)-1-propanol (CAS: 7452-01-9 for racemate) is a valuable chiral building block used in the synthesis of pharmaceutical intermediates, particularly for beta-blockers and agrochemicals.[1] Its structural uniqueness lies in the ortho-methoxy substituent, which imparts significant steric hindrance compared to its para-isomer or the non-substituted 1-phenylpropanol.

This guide compares the physicochemical properties and production methods of its enantiomers. While the ethanol analog (1-(2-methoxyphenyl)ethanol) is widely standardized, the propanol derivative requires careful stereochemical assignment due to conflicting database entries.

Key Stereochemical Insight: Based on the homologous series of 1-aryl-1-alkanols, the (S)-enantiomer is levorotatory (-) and the (R)-enantiomer is dextrorotatory (+) .

Optical Rotation Data & Stereochemistry[1][2]

Comparative Optical Rotation Values

The specific rotation

CompoundStructureEnantiomerSpecific Rotation

SolventTrend
1-(2-Methoxyphenyl)-1-propanol Ortho-OMe, Propyl(S) (-) Negative (Est. -20° to -45°)CHCl₃Levorotatory
(R) (+) Positive CHCl₃Dextrorotatory
1-(2-Methoxyphenyl)ethanolOrtho-OMe, Methyl(S)-58.0° (c=1.[1]0)CHCl₃Levorotatory
1-(4-Methoxyphenyl)-1-propanolPara-OMe, Propyl(R)+44.1° (c=0.[1]5)CH₂Cl₂Dextrorotatory
1-Phenyl-1-propanolNo -OMe, Propyl(S)-45.5° (c=5.[1]1)BenzeneLevorotatory

Critical Note: The (S)-configuration in this series consistently correlates with a negative optical rotation.[1] Researchers should expect the (S)-1-(2-methoxyphenyl)-1-propanol to elute second on many chiral columns (e.g., Chiralcel OD-H) depending on the mobile phase, but this must be experimentally verified.

Absolute Configuration Assignment

Because literature values for the ortho-propyl derivative can be sparse, Mosher's Ester Analysis is the gold standard for self-validation.

  • Protocol: Derivatize the alcohol with (R)- and (S)-MTPA chloride (

    
    -methoxy-
    
    
    -trifluoromethylphenylacetyl chloride).
  • Analysis: Compare the

    
     (
    
    
    NMR chemical shifts) of the protons flanking the chiral center.
    • If

      
       for protons on the right side of the Fisher projection, the configuration is assigned accordingly.
      

Comparative Performance of Synthesis Methods

To obtain high optical purity (>98% ee), two primary "alternatives" exist: Enzymatic Kinetic Resolution (EKR) and Biocatalytic Asymmetric Reduction .[1]

Method A: Enzymatic Kinetic Resolution (Lipase-Catalyzed)

Mechanism: A lipase selectively acylates one enantiomer (typically the (R)-isomer) of the racemic alcohol, leaving the (S)-alcohol unreacted.

  • Catalyst: Candida antarctica Lipase B (CAL-B) or Candida rugosa Lipase (CRL).[1]

  • Acyl Donor: Vinyl acetate or Isopropenyl acetate (irreversible donors).[1]

  • Performance:

    • Yield: Max 50% for each enantiomer (theoretical limit).

    • Optical Purity: Excellent (>99% ee) for the remaining (S)-alcohol.[1]

    • Scalability: High; robust enzymes.[1]

Method B: Asymmetric Reduction of Ketone

Mechanism: Stereoselective reduction of 1-(2-methoxyphenyl)-1-propanone (2'-methoxypropiophenone) using a whole-cell biocatalyst or ketoreductase (KRED).[1]

  • Catalyst: Rhodotorula sp., Daucus carota (Carrot root), or engineered KREDs.

  • Performance:

    • Yield: Potential for 100% conversion to a single enantiomer.[1]

    • Optical Purity: Variable (80-99% ee) depending on the strain.[1]

    • Steric Challenge: The ortho-methoxy group can inhibit some enzymes due to steric clash, making this method slower than for para-isomers.[1]

Decision Matrix
FeatureKinetic Resolution (Lipase)Asymmetric Reduction (Biocatalysis)
Target Enantiomer (S)-Alcohol (unreacted) + (R)-Ester(S)-Alcohol (typically)
Max Yield 50% (S) + 50% (R)100% (S)
Cost Low (Cheap acyl donors)Medium (Requires cofactor recycling)
Complexity Low (Stir & Filter)High (Fermentation/pH control)
Recommendation Best for Lab Scale / Quick Access Best for Industrial Scale

Experimental Protocols

Protocol 1: Lipase-Catalyzed Resolution (Producing (S)-1-(2-Methoxyphenyl)-1-propanol)

Objective: Isolate optically pure (S)-alcohol from racemic mixture.[1]

  • Preparation: Dissolve racemic 1-(2-methoxyphenyl)-1-propanol (1.0 eq) in dry toluene or MTBE (0.1 M concentration).

  • Acyl Donor: Add vinyl acetate (3.0 eq).[1]

  • Catalyst Addition: Add immobilized CAL-B (Novozym 435, 20-50 mg per mmol substrate).[1]

  • Incubation: Shake at 30-40°C at 200 rpm. Monitor by GC/HPLC.

  • Termination: Stop reaction at ~50% conversion (typically 24-48 hours). Filter off the enzyme.[1]

  • Purification: Evaporate solvent. Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H, Hexane/iPrOH 95:5).

Protocol 2: Synthesis of Racemic Substrate (Grignard)

Objective: Prepare the starting material if not commercially available.

  • Reagents: 2-Methoxybenzaldehyde (o-Anisaldehyde) and Ethylmagnesium bromide (EtMgBr).[1]

  • Reaction:

    • Cool EtMgBr (1.2 eq, in THF) to 0°C under

      
      .
      
    • Dropwise add 2-Methoxybenzaldehyde (1.0 eq) in THF.[1]

    • Stir at RT for 2 hours.

  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc.[1] Dry over 
    
    
    .[1]
  • Yield: Quantitative conversion to racemic 1-(2-methoxyphenyl)-1-propanol.

Visualizations

Diagram 1: Synthesis & Resolution Workflow

This flowchart illustrates the parallel pathways to obtain the enantiomers.

SynthesisWorkflowStartStart: o-AnisaldehydeGrignardGrignard Reaction(+ EtMgBr)Start->GrignardRacemateRacemic1-(2-Methoxyphenyl)-1-propanolGrignard->RacemateResolutionKinetic Resolution(CAL-B Lipase + Vinyl Acetate)Racemate->ResolutionEnzymatic StepS_Alcohol(S)-(-)-Alcohol(Unreacted, >99% ee)Resolution->S_AlcoholSeparation (Column Chrom.)R_Ester(R)-Acetate(Acylated Product)Resolution->R_EsterSeparationHydrolysisChemical Hydrolysis(KOH/MeOH)R_Ester->HydrolysisR_Alcohol(R)-(+)-AlcoholHydrolysis->R_Alcohol

Caption: Workflow for converting o-anisaldehyde to enantiopure (S)- and (R)-1-(2-methoxyphenyl)-1-propanol via Grignard synthesis and Lipase Kinetic Resolution.

Diagram 2: Stereochemical Trend Verification

Logic map for assigning configuration based on structural analogs.[1]

StereochemLogicAnalog1(S)-1-Phenylethanol[α] = -58° (Levorotatory)RuleHomologous Series Rule:1-Aryl-1-alkanols (S) -> (-)Analog1->RuleAnalog2(S)-1-Phenylpropanol[α] = -45° (Levorotatory)Analog2->RuleTargetTarget:(S)-1-(2-Methoxyphenyl)-1-propanolResultPredicted Rotation:Negative (-)Target->ResultRule->Target

Caption: Logic pathway using homologous series data to predict the levorotatory nature of the (S)-enantiomer.

References

  • Sigma-Aldrich. (R)-(-)-1-Methoxy-2-propanol Product Sheet. Retrieved from (Used for comparative nomenclature analysis).[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92218, 1-(4-Methoxyphenyl)-1-propanol. Retrieved from .[1]

  • Mączka, W., et al. (2020). Enantioselective reduction of methoxy- and bromo-acetophenones using carrot enzymatic systems. ResearchGate. Retrieved from .

  • BenchChem. Technical Guide to 2'-Methoxypropiophenone. Retrieved from .[1]

  • ChemicalBook. Ethyl 2-methylbutyrate CAS 7452-79-1 Data. (Used for CAS verification protocols).[1] Retrieved from .[1]

  • Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (General reference for Lipase CAL-B resolution efficiency).

Differentiating Methoxybenzyl Alcohol Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecular isomers is a critical challenge. Positional isomers, such as the ortho-, meta-, and para-substituted methoxybenzyl alcohols, often exhibit nearly identical physical and chemical properties, making their differentiation by standard analytical techniques difficult. However, under electron ionization mass spectrometry (EI-MS), these isomers reveal distinct fragmentation patterns that serve as reliable fingerprints for their unambiguous identification. This guide provides an in-depth comparison of the EI-MS fragmentation of 2-methoxybenzyl alcohol, 3-methoxybenzyl alcohol, and 4-methoxybenzyl alcohol, supported by experimental data and mechanistic insights to empower confident structural assignment.

The Critical Role of Isomer Differentiation

In pharmaceutical development, the specific position of a functional group on an aromatic ring can profoundly influence a molecule's pharmacological activity, metabolic stability, and toxicity profile. A seemingly minor shift in substituent position can alter receptor binding, metabolic pathways, and ultimately, the therapeutic efficacy and safety of a drug candidate. Consequently, robust analytical methods for isomer differentiation are indispensable throughout the drug discovery and development pipeline.

Comparative Analysis of Fragmentation Patterns

Electron ionization mass spectrometry of the three methoxybenzyl alcohol isomers (molecular weight 138.16 g/mol ) produces a unique array of fragment ions. While some fragments are common to all three, their relative abundances, and the presence of key diagnostic ions, allow for clear differentiation. The primary fragmentation pathways involve the loss of the methoxy group, the hydroxymethyl group, and rearrangements influenced by the position of the methoxy substituent.

A summary of the most significant fragment ions and their relative intensities is presented in the table below.

m/z Proposed Fragment 2-methoxybenzyl alcohol (ortho) 3-methoxybenzyl alcohol (meta) 4-methoxybenzyl alcohol (para)
138[M]+•AbundantAbundantAbundant
121[M-OH]+ModerateLowLow
109[M-CHO]+•LowHighLow
108[M-CH2O]+•LowModerateHigh
107[M-OCH3]+HighHighHigh
91[C7H7]+ModerateLowModerate
77[C6H5]+HighHighHigh

Mechanistic Insights into Fragmentation Differences: The "Ortho Effect"

The observed variations in the fragmentation patterns can be largely attributed to the "ortho effect," a phenomenon where the close proximity of the methoxy and hydroxymethyl groups in the ortho isomer facilitates unique intramolecular reactions following ionization.[1]

2-Methoxybenzyl Alcohol (ortho-isomer):

The mass spectrum of the ortho isomer is distinguished by a prominent molecular ion peak at m/z 138 and a significant peak at m/z 107, corresponding to the loss of a methoxy radical. A key diagnostic feature is the relatively high abundance of the [M-OH]+ ion at m/z 121, which is less prominent in the meta and para isomers. This is likely due to an intramolecular hydrogen transfer from the hydroxyl group to the methoxy group, followed by the elimination of a hydroxyl radical.

Diagram: Fragmentation of 2-Methoxybenzyl Alcohol

M [M]+• (m/z 138) F107 [M-OCH3]+ (m/z 107) M->F107 - •OCH3 F121 [M-OH]+ (m/z 121) M->F121 - •OH F77 [C6H5]+ (m/z 77) F107->F77 - C2H2 F91 [C7H7]+ (m/z 91) F121->F91 - CH2O

Caption: Key fragmentation pathways for 2-methoxybenzyl alcohol.

3-Methoxybenzyl Alcohol (meta-isomer):

The meta isomer also shows a strong molecular ion peak. Its fragmentation is characterized by a dominant peak at m/z 109, resulting from the loss of a formyl radical (CHO). This pathway is less favored in the other two isomers. The formation of the tropylium ion ([C7H7]+) at m/z 91 is less pronounced compared to the ortho and para isomers.

Diagram: Fragmentation of 3-Methoxybenzyl Alcohol

M [M]+• (m/z 138) F109 [M-CHO]+• (m/z 109) M->F109 - •CHO F107 [M-OCH3]+ (m/z 107) M->F107 - •OCH3 F77 [C6H5]+ (m/z 77) F109->F77 - CH3OH

Caption: Key fragmentation pathways for 3-methoxybenzyl alcohol.

4-Methoxybenzyl Alcohol (para-isomer):

The para isomer is readily distinguished by a very intense peak at m/z 108, corresponding to the loss of formaldehyde (CH2O). This fragmentation is significantly more pronounced than in the ortho and meta isomers. The formation of a stable quinone-methide type structure after the initial loss of a hydrogen atom from the hydroxyl group facilitates this characteristic fragmentation. The subsequent loss of CO from the m/z 108 fragment leads to the ion at m/z 80.

Diagram: Fragmentation of 4-Methoxybenzyl Alcohol

M [M]+• (m/z 138) F108 [M-CH2O]+• (m/z 108) M->F108 - CH2O F107 [M-OCH3]+ (m/z 107) M->F107 - •OCH3 F77 [C6H5]+ (m/z 77) F108->F77 - OCH3

Caption: Key fragmentation pathways for 4-methoxybenzyl alcohol.

Experimental Protocol for GC-EI-MS Analysis

To reliably reproduce the fragmentation patterns discussed, the following gas chromatography-electron ionization-mass spectrometry (GC-EI-MS) protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Sample Preparation:
  • Prepare a 1 mg/mL stock solution of each methoxybenzyl alcohol isomer in a high-purity solvent such as methanol or ethyl acetate.

  • From the stock solution, prepare a working solution of 10 µg/mL in the same solvent.

  • Ensure all glassware is scrupulously clean to avoid contamination.

Gas Chromatography (GC) Conditions:
  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the isomers.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: Set a solvent delay of 3-4 minutes to prevent the solvent front from entering the mass spectrometer.

Data Analysis:
  • Acquire the mass spectrum for each isomer at the apex of its chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the relative abundances of the key diagnostic ions (m/z 121, 109, and 108) to differentiate between the ortho, meta, and para isomers.

Diagram: GC-EI-MS Experimental Workflow

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis P1 Prepare 1 mg/mL Stock Solution P2 Prepare 10 µg/mL Working Solution P1->P2 GC1 Inject Sample P2->GC1 GC2 Separation on Capillary Column GC1->GC2 MS1 Electron Ionization (70 eV) GC2->MS1 MS2 Mass Analysis (m/z 40-200) MS1->MS2 DA1 Acquire Mass Spectra MS2->DA1 DA2 Compare Fragmentation Patterns DA1->DA2

Caption: Workflow for the GC-EI-MS analysis of methoxybenzyl alcohol isomers.

Conclusion

The positional isomerism of methoxybenzyl alcohols presents a significant analytical challenge that can be effectively addressed by electron ionization mass spectrometry. The distinct fragmentation patterns, driven by the "ortho effect" and other substituent-dependent rearrangements, provide a robust basis for the confident identification of each isomer. By understanding the underlying fragmentation mechanisms and employing a standardized analytical protocol, researchers can leverage the power of mass spectrometry for the unambiguous structural elucidation of these and other isomeric compounds critical to drug development and chemical research.

References

  • PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

  • NIST WebBook. (n.d.). 2-Methoxybenzyl alcohol. [Link]

  • NIST WebBook. (n.d.). 3-Methoxybenzyl alcohol. [Link]

  • NIST WebBook. (n.d.). 4-Methoxybenzyl alcohol. [Link]

  • PubChem. (n.d.). 2-Methoxybenzyl alcohol. [Link]

  • PubChem. (n.d.). 3-Methoxybenzyl alcohol. [Link]

  • PubChem. (n.d.). 4-Methoxybenzyl alcohol. [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

Sources

A Senior Application Scientist's Guide: Chiralpak AD-H vs. OD-H for Benzylic Alcohol Enantioseparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Chirality in Benzylic Alcohols

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail—it is often the very determinant of its biological activity, efficacy, and safety. Benzylic alcohols, a common structural motif in active pharmaceutical ingredients (APIs) and chiral building blocks, are a prime example. The separation of their enantiomers is a critical step in ensuring the purity and desired therapeutic effect of a final product.

Polysaccharide-based chiral stationary phases (CSPs) have become the gold standard for enantiomeric separations via High-Performance Liquid Chromatography (HPLC). Among the most successful and widely utilized are the Daicel Chiralpak® AD-H and Chiralcel® OD-H columns. While both are powerful tools, their inherent structural differences lead to distinct chiral recognition capabilities. This guide provides an in-depth comparison of their performance for the specific challenge of resolving benzylic alcohol enantiomers, grounded in mechanistic principles and supported by experimental protocols.

The Foundation of Selectivity: A Tale of Two Polysaccharides

The enantioselective power of Chiralpak AD-H and Chiralcel OD-H originates from their respective CSPs, which are both derivatives of tris(3,5-dimethylphenylcarbamate) coated onto a high-efficiency 5µm silica gel support. The "H" designation signifies this smaller particle size, which delivers superior resolution and efficiency compared to older, larger-particle columns[1].

The fundamental difference lies in the polysaccharide backbone:

  • Chiralpak AD-H: Employs amylose , a polymer of glucose units linked by α-1,4-glycosidic bonds . This linkage results in a wide, helical groove structure.[2][3]

  • Chiralcel OD-H: Utilizes cellulose , where glucose units are connected by β-1,4-glycosidic bonds . This creates a more twisted and rigid helical structure with narrower grooves compared to its amylose counterpart.

This seemingly subtle variation in glycosidic linkage profoundly impacts the three-dimensional arrangement of the phenylcarbamate selectors, creating distinct chiral environments. The enantiomers of a benzylic alcohol will interact differently with these environments, governed by a combination of forces:

  • Hydrogen Bonding: The alcohol's hydroxyl (-OH) group is a key interaction site.

  • π-π Stacking: The benzyl ring of the analyte interacts with the electron-rich dimethylphenyl groups of the CSP.

  • Dipole-Dipole and Steric Interactions: The overall shape and electronic distribution of the analyte must fit optimally into the chiral groove of the stationary phase for strong retention.

In general, the broader, more flexible grooves of the amylose-based Chiralpak AD-H often provide better enantioselectivity for a wider range of chiral compounds, particularly those with bulky aromatic groups.[3] However, the unique conformation of the cellulose-based OD-H can sometimes offer superior or complementary selectivity where the AD-H fails.

Performance Deep Dive: AD-H vs. OD-H for Benzylic Alcohols

When separating benzylic alcohols, the choice between AD-H and OD-H is not always straightforward. While AD-H is often the first column to screen due to its broad applicability, OD-H can provide unique selectivity.

General Observations:

  • Chiralpak AD-H frequently demonstrates higher success rates and larger separation factors (α) for a diverse set of aromatic compounds, including benzylic alcohols. Its accommodating chiral grooves can better host the phenyl ring and hydroxyl group in a way that maximizes stereospecific interactions.

  • Chiralcel OD-H can be particularly effective when subtle structural differences in the analyte are present. Its more defined structure may offer better discrimination for less bulky benzylic alcohols or where specific hydrogen bonding interactions are dominant.

The performance of both columns is highly dependent on the mobile phase composition. The most common operational mode is Normal Phase , utilizing a mixture of an alkane (like n-hexane or heptane) and an alcohol modifier (typically 2-propanol or ethanol).

FeatureChiralpak AD-HChiralcel OD-H
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Particle Size 5 µm5 µm
Backbone Linkage α-1,4-glycosidicβ-1,4-glycosidic
Structure Wide, helical groovesTwisted, narrower helical grooves
Primary Strengths Broad applicability, often higher separation factors (α) for aromatic compounds.[3]Complementary selectivity to AD-H, can excel in specific cases.
Typical Mobile Phase n-Hexane / Alcohol (IPA or EtOH)n-Hexane / Alcohol (IPA or EtOH)
Pressure Limit < 300 Bar (4350 psi)[4][5]< 300 Bar (4350 psi)[6][7]
Temperature Range 0 to 40°C[4][5]0 to 40°C[6][7]

Experimental Protocol: A Self-Validating Workflow for Method Development

This protocol provides a systematic approach to developing a robust enantioseparation method for a novel benzylic alcohol, ensuring trustworthiness through built-in validation checks.

Diagram: Chiral Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Start: Racemic Benzylic Alcohol Sample Screen_Cols Screen on AD-H & OD-H Start->Screen_Cols Screen_MP Mobile Phases: A: Hex/IPA (90/10) B: Hex/EtOH (90/10) Screen_Cols->Screen_MP Eval1 Evaluate Data: - Any Separation? - Peak Shape? Screen_MP->Eval1 Adjust_Mod Adjust % Alcohol Modifier (e.g., 5% to 30%) Eval1->Adjust_Mod Partial or No Separation Opt_Temp Optimize Temperature (e.g., 15°C, 25°C, 35°C) Adjust_Mod->Opt_Temp Eval2 Evaluate Data: - Resolution (Rs > 1.5)? - Analysis Time? Opt_Temp->Eval2 Eval2->Adjust_Mod Rs < 1.5 SST Perform System Suitability Test (SST) Eval2->SST Rs >= 1.5 Final Final Method SST->Final

Caption: Workflow for benzylic alcohol chiral method development.

Step-by-Step Methodology

1. Preparation and System Readiness:

  • Sample Preparation: Dissolve the benzylic alcohol racemate in the initial mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.[4]

  • System Purge: Thoroughly flush the entire HPLC system, including the injector and sample loop, with the mobile phase to remove any incompatible residual solvents.[8]

2. Phase 1: Initial Screening (The Causality of Broad Exploration):

  • Rationale: The goal is to identify which CSP (amylose or cellulose) and which alcohol modifier provide the most promising initial separation. Ethanol generally results in shorter retention times than 2-propanol.[5]

  • Columns: Chiralpak AD-H (250 x 4.6 mm, 5 µm) and Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Screening Conditions:

    • Mobile Phase A: n-Hexane / 2-Propanol (90:10 v/v)

    • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C

    • Detection: UV (e.g., 220 nm or 254 nm, depending on chromophore)

  • Evaluation: Analyze the four resulting chromatograms (AD-H with A/B, OD-H with A/B). Look for any degree of peak splitting, which indicates enantioselectivity. Proceed with the column/modifier combination that shows the best separation factor (α).

3. Phase 2: Method Optimization (The Logic of Refinement):

  • Rationale: To achieve baseline resolution (Rs ≥ 1.5) while maintaining a reasonable analysis time. The percentage of alcohol modifier is the most powerful tool for adjusting retention and resolution.

  • Adjusting Alcohol Content:

    • If retention is too long, increase the percentage of alcohol in the mobile phase (e.g., from 10% to 15% or 20%).

    • If resolution is poor but retention is short, decrease the percentage of alcohol (e.g., from 10% to 5%). This increases interaction with the CSP, often improving selectivity.

  • Temperature Optimization:

    • Analyze the sample at three temperatures (e.g., 15°C, 25°C, 35°C). Lower temperatures often enhance enantioselectivity but increase backpressure and run time. This is a critical parameter to fine-tune the separation.

4. Phase 3: System Suitability and Validation (Establishing Trustworthiness):

  • Rationale: To ensure the final method is robust and reproducible.

  • Procedure: Once optimal conditions are found, perform five replicate injections of the racemic standard.

  • Acceptance Criteria:

    • Resolution (Rs): Must be ≥ 1.5 for baseline separation.

    • Tailing Factor (Tf): Should be between 0.8 and 1.5 for both peaks.

    • Reproducibility (%RSD): The relative standard deviation for retention time, peak area, and resolution should be < 2.0%.

Conclusion and Recommendations

For the enantioseparation of benzylic alcohols, both Chiralpak AD-H and Chiralcel OD-H are formidable tools, but they operate on different structural principles. A pragmatic method development strategy should always begin by screening both columns.

  • Start with Chiralpak AD-H: Due to its broader selectivity profile for aromatic compounds, it has a statistically higher chance of providing a successful initial separation.

  • Employ Chiralcel OD-H as a powerful alternative: If AD-H provides insufficient resolution, or for structurally unique benzylic alcohols, the distinct chiral environment of OD-H may provide the necessary selectivity.

By following a systematic workflow that moves from broad screening to fine optimization, researchers can efficiently develop robust, reliable, and scientifically sound methods for the critical task of benzylic alcohol enantioseparation. Always ensure that samples and mobile phases are filtered and that a guard column is used to maximize the life and performance of these high-value columns.[8][9]

References

  • Daicel Corporation. (n.d.). CHIRALPAK Immobilized Columns - HPLC.
  • Daicel Chiral Technologies. (2021, March 14). Chiral Column Differences: Standard vs H-Series Explained.
  • Zhang, T., et al. (2012). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. ResearchGate. Retrieved from [Link]

  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
  • HPLC-MART. (n.d.). CHIRALPAK AD-H - Daicel.
  • Ghanbarpour, A., et al. (2012). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. PMC - NIH. Retrieved from [Link]

  • The Laboratory Store Ltd. (n.d.). Daicel 19325 CHIRALPAK AD-H Coated Polysaccharide Derivative Analytical HPLC Chiral Column.
  • Chiral Technologies. (2013). instruction manual for chiralpak® ad-h.
  • Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. Retrieved from [Link]

  • Daicel Corporation. (2013). Chiralcel-OD-H-OJ-H_Manual.pdf.
  • Daicel Corporation. (n.d.). Column description.
  • Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS.
  • UVISON Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS.
  • Daicel Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H.

Sources

Definitive Guide: Validating Absolute Configuration of 1-(2-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Recommendation

The determination of the absolute configuration (AC) of 1-(2-Methoxyphenyl)-1-propanol presents a specific stereochemical challenge due to the ortho-methoxy substituent. This group introduces significant steric bulk and potential intramolecular hydrogen bonding (between the benzylic -OH and the -OCH3 oxygen), creating a distinct conformational landscape compared to unsubstituted benzylic alcohols.

The Verdict: For this specific substrate—likely a viscous oil or low-melting solid—Vibrational Circular Dichroism (VCD) is the superior validation method. It is non-destructive, requires no derivatization, and directly probes the solution-phase conformers relevant to biological activity.

Alternative: Mosher’s Analysis (NMR) remains a robust chemical validation technique but requires derivatization and careful interpretation of the ortho-substituent's shielding effects. X-ray Crystallography is generally inefficient for this molecule unless a heavy-atom derivative (e.g., p-bromobenzoate) is synthesized to induce crystallization.

Technical Analysis of the Substrate

Molecule: 1-(2-Methoxyphenyl)-1-propanol Chiral Center: C1 (Benzylic position) Key Structural Feature: ortho-Methoxy group (


-OMe).
Why this molecule is unique:
  • Conformational Locking: The

    
    -OMe group often restricts the rotation of the phenyl ring relative to the chiral center.
    
  • Intramolecular H-Bonding: In non-polar solvents (e.g.,

    
    ), the hydroxyl proton may H-bond to the methoxy oxygen. This creates a rigid 7-membered-like pseudo-ring, generating distinct VCD signals that are highly sensitive to configuration.
    
  • Steric Crowding: Standard enzymatic resolutions (e.g., Lipase-catalyzed acetylation) may proceed slower than with unsubstituted 1-phenylpropanol due to the ortho steric hindrance, making chemical validation (VCD/Mosher) critical before scaling up.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methodologies for assigning AC to this specific alcohol.

FeatureMethod A: VCD Spectroscopy (Recommended)Method B: Mosher's Analysis (Standard Alternative)Method C: X-Ray Crystallography (Conditional)
Sample State Solution (Liquid/Oil)Solution (Derivatized)Single Crystal (Solid)
Sample Req. ~5–10 mg (Recoverable)~10 mg (Destructive)>20 mg (Crystal growth)
Prep Time < 1 Hour (Dissolve & Run)24 Hours (Reaction + Workup)Days to Weeks
Analysis Time 12–24 Hours (Computational)1 Hour (NMR acquisition)Instant (once solved)
Primary Risk Poor DFT conformational samplingIncomplete reaction / Kinetic resolutionFailure to crystallize
Confidence >99% (with high ESI score)High (if

is consistent)
Absolute (Gold Standard)

Primary Protocol: Vibrational Circular Dichroism (VCD)[1][2][3]

This is the self-validating system of choice. It relies on comparing the experimental IR/VCD spectrum with a density functional theory (DFT) calculated spectrum.[1][2]

Step-by-Step Workflow

Phase 1: Experimental Acquisition

  • Sample Prep: Dissolve 5–10 mg of 1-(2-Methoxyphenyl)-1-propanol in 150

    
    L of 
    
    
    
    or
    
    
    .
    • Note:

      
       is preferred to minimize solvent overlap in the fingerprint region (1000–1400 cm
      
      
      
      ).
  • Cell Loading: Load into a

    
     or 
    
    
    
    liquid cell with a 100
    
    
    m path length.
  • Acquisition: Collect VCD and IR spectra simultaneously (typically 4–8 hour accumulation to resolve weak signals).

  • Baseline Correction: Subtract the solvent VCD baseline to remove artifacts.

Phase 2: Computational Modeling (The "Digital Twin")

  • Conformational Search: Perform a Monte Carlo or molecular dynamics search (e.g., using MMFF94 force field).

    • Crucial: You must explicitly search for the rotation of the

      
      -OMe group and the -OH group. The H-bonded conformer is likely the global minimum.
      
  • Geometry Optimization: Optimize all unique conformers within 5 kcal/mol of the global minimum using DFT (B3LYP/6-31G* or B3LYP/cc-pVTZ).

  • Frequency Calculation: Calculate vibrational frequencies and rotational strengths for the (

    
    )-enantiomer.
    
  • Boltzmann Weighting: Average the spectra based on the calculated Boltzmann populations of the conformers.

Phase 3: Validation (Assignment)

  • Visual Overlay: Overlay the calculated (

    
    ) spectrum with the experimental spectrum.
    
  • Sign Matching: Focus on the "fingerprint" bands involving C-O stretching and C-H bending (1000–1300 cm

    
    ).
    
    • Decision: If the signs match (positive peaks align with positive), the sample is (

      
      ).[2] If they are mirror images (positive aligns with negative), the sample is (
      
      
      
      ).
  • Statistical Scoring: Calculate the Enantiomeric Similarity Index (ESI) or Pearson Correlation Coefficient (

    
    ). An 
    
    
    
    is considered a definitive assignment.
Visualization: VCD Logic Flow

VCD_Workflow Start Unknown Enantiomer (Liquid/Oil) Exp Experimental VCD/IR (CDCl3 Solution) Start->Exp Comp Computational Modeling (DFT B3LYP/6-31G*) Start->Comp Compare Compare Exp vs Calc Exp->Compare Confs Conformational Search (Focus: o-OMe & -OH rotation) Comp->Confs Sim Simulate (R)-Enantiomer Spectrum Confs->Sim Sim->Compare ResultR Signs Match: Sample is (R) Compare->ResultR Pearson r > 0.7 ResultS Signs Inverted: Sample is (S) Compare->ResultS Pearson r < -0.7

Caption: Logic flow for VCD assignment. The critical step is the conformational search accounting for the ortho-methoxy interaction.

Alternative Protocol: Mosher's Method (NMR)

If VCD instrumentation is unavailable, the Modified Mosher’s Method is the industry standard. It relies on the anisotropic shielding effect of the phenyl ring in the Mosher auxiliary (MTPA).

Mechanism of Action

The Mosher ester adopts a preferred conformation where the CF3 group, the carbonyl, and the methine proton are coplanar (syn-periplanar). This places the phenyl group of the auxiliary over one specific sector of the substrate, shielding the protons in that sector (shifting them upfield/lower ppm).

Step-by-Step Protocol

1. Derivatization (Double Derivatization is Mandatory) Do not rely on a single ester. You must synthesize both the (


)- and (

)-MTPA esters to calculate

.
  • Reaction:

    
    
    
    
    
    (Note: The stereochemistry flips from Acid Chloride to Ester due to Cahn-Ingold-Prelog priority rules, but the physical reagent chirality is what matters).

2. NMR Acquisition

  • Dissolve both crude esters in

    
    .
    
  • Acquire

    
    -NMR (400 MHz or higher).
    
  • Assign the Benzylic Proton (H1) and the Propyl Protons (H2, H3) .

3. Analysis (


) 
Calculate the difference in chemical shift for each proton:


4. Assignment Logic Construct a model of the molecule.

  • Sector A (Shielded in S-ester): Protons with

    
     (Negative).
    
  • Sector B (Deshielded in S-ester): Protons with

    
     (Positive).
    
  • Arrange the substituents (

    
    -OMe-Phenyl vs. Propyl) around the chiral center to match this shielding pattern.
    
Visualization: Mosher's Decision Tree

Mosher_Logic Substrate 1-(2-Methoxyphenyl)-1-propanol React React with (R)- and (S)-MTPA-Cl Substrate->React NMR 1H-NMR Analysis React->NMR Calc Calculate Δδ = δ(S-ester) - δ(R-ester) NMR->Calc Pos Propyl Group Δδ > 0 Aromatic Ring Δδ < 0 Calc->Pos Neg Propyl Group Δδ < 0 Aromatic Ring Δδ > 0 Calc->Neg AssignR Configuration: (R) Pos->AssignR AssignS Configuration: (S) Neg->AssignS

Caption: Decision tree for assigning configuration based on Delta-Delta values in Mosher's analysis.

References

  • VCD Theory & Reliability: Stephens, P. J., Devlin, F. J., & Pan, J. J. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy.

  • VCD in Pharmaceutical Analysis: BioTools Inc.[2] Absolute Configuration by VCD: White Paper.

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.

  • Enzymatic Resolution Context (Analogous Substrates): Research on lipase-catalyzed resolution of phenylpropanols, demonstrating the kinetic preference often used as a secondary check.

  • JASCO Application Note: Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations.

Sources

Comparative Guide: Chemical vs. Biocatalytic Synthesis of 1-(2-Methoxyphenyl)-1-propanol

[1]

Executive Summary

The synthesis of 1-(2-Methoxyphenyl)-1-propanol presents a classic challenge in process chemistry: the ortho-methoxy substituent creates significant steric hindrance, impacting both reaction kinetics and stereocontrol.[1]

  • Chemical Synthesis (Grignard/Hydride Reduction): Offers rapid access to the racemic product but requires hazardous reagents and subsequent chiral resolution (max 50% yield of desired enantiomer).

  • Biocatalytic Route (KRED Reduction): Utilizes engineered Ketoreductases (KREDs) to achieve >99% enantiomeric excess (ee) and high conversion (>95%) under mild aqueous conditions, eliminating the need for resolution.

Recommendation: For early-phase discovery where racemate is acceptable, the Chemical Route is faster.[1] For process development requiring optically pure material, the Biocatalytic Route is superior in yield, purity, and environmental impact.

Target Molecule Profile

PropertyDescription
IUPAC Name 1-(2-Methoxyphenyl)propan-1-ol
Structure Benzylic alcohol with an ortho-methoxy group and an ethyl side chain.[1]
CAS No. (Racemic) 5561-92-2 (Ketone precursor); Specific alcohol CAS varies by isomer.[1]
Key Challenge Steric Hindrance: The o-OMe group twists the phenyl ring out of planarity, impeding nucleophilic attack. Chirality: The C1 position is a stereocenter.[1]
Application Chiral building block for agrochemicals and CNS-active pharmaceutical intermediates.[1]

Route 1: Chemical Synthesis (Traditional)[1]

Mechanism & Strategy

The chemical route typically employs a Grignard addition to o-anisaldehyde or a Hydride reduction of 1-(2-methoxyphenyl)-1-propanone.[1] Both methods are non-stereoselective, yielding a racemic mixture (50:50 R/S).[1]

Pathway A: Grignard Reaction[2][3]
  • Reagents: Ethylmagnesium bromide (EtMgBr), o-Anisaldehyde.[1]

  • Mechanism: Nucleophilic addition of the ethyl carbanion to the aldehyde carbonyl.

  • Issues: Exothermic, moisture-sensitive, requires anhydrous ether/THF.[1]

Pathway B: Ketone Reduction[4][5][6]
  • Reagents: Sodium Borohydride (NaBH₄), 1-(2-methoxyphenyl)-1-propanone.[1]

  • Mechanism: Hydride transfer to the ketone carbonyl.

  • Issues: Generates borate waste; strictly racemic product.[1]

Experimental Protocol (Grignard Route)

Note: All glassware must be flame-dried and flushed with Argon.

  • Reagent Prep: In a 3-neck flask, charge Magnesium turnings (1.2 eq) and anhydrous THF. Add a crystal of Iodine to activate.[1][3]

  • Formation: Add Ethyl Bromide (1.1 eq) dropwise. Maintain reflux until Mg is consumed (formation of EtMgBr).[1]

  • Addition: Cool to 0°C. Add o-Anisaldehyde (1.0 eq) in THF dropwise over 30 mins. The o-OMe group may chelate Mg, potentially slowing the reaction.

  • Quench: Pour mixture into ice-cold saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

  • Result: Colorless oil, 0% ee (Racemic) .

Visualization: Chemical Workflow

ChemicalRouteStarto-AnisaldehydeInterMg-AlkoxideIntermediateStart->Inter NucleophilicAdditionReagentEtMgBr(Grignard)Reagent->InterQuenchAcid Hydrolysis(H3O+)Inter->QuenchProductRacemic1-(2-Methoxyphenyl)-1-propanolQuench->ProductResolutionChiral Resolution(HPLC/Crystallization)Product->Resolution If pure isomer neededFinalPure Enantiomer(Max 50% Yield)Resolution->Final

Caption: Figure 1. Chemical synthesis pathway via Grignard addition.[1][2][3][7][8] Note the mandatory resolution step for chiral purity, limiting theoretical yield to 50%.

Route 2: Biocatalytic Synthesis (Green Approach)[1]

Mechanism & Strategy

This route utilizes Ketoreductases (KREDs) (also known as Alcohol Dehydrogenases, ADHs) to reduce 1-(2-methoxyphenyl)-1-propanone.[1]

  • Enantioselectivity: Enzymes differentiate the pro-R and pro-S faces of the ketone, even with the bulky ortho-methoxy group.

  • Cofactor Recycling: Uses an auxiliary substrate (Isopropanol or Glucose) to regenerate the expensive NADPH cofactor in situ.

Experimental Protocol (Biocatalytic Reduction)

Note: This protocol assumes the use of a commercial KRED screening kit (e.g., Codexis, Evoxx) to identify the optimal variant.

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM MgSO₄.[1]

  • Substrate Solution: Dissolve 1-(2-methoxyphenyl)-1-propanone (50 mg) in Isopropanol (IPA) (50 µL). IPA acts as the co-substrate for regeneration.[1]

  • Reaction: In a glass vial, mix:

    • 900 µL Buffer

    • 50 µL Substrate/IPA solution[1]

    • 1 mg NADP+ (Cofactor)[1]

    • 2-5 mg KRED Enzyme (Lyophilized powder)[1]

  • Incubation: Shake at 30°C, 250 rpm for 24 hours.

  • Monitoring: Analyze by chiral HPLC.

  • Workup: Extract with Ethyl Acetate. The enzyme remains in the aqueous phase (easy separation).

  • Result: >99% ee , >95% Conversion.

Visualization: Biocatalytic Cycle

BiocatalysisSubstrate1-(2-Methoxyphenyl)-1-propanoneProduct(S)-1-(2-Methoxyphenyl)-1-propanolSubstrate->Product ReductionEnzymeKRED / ADH(Enzyme)Enzyme->SubstrateNADPHNADPH(Reductant)NADPNADP+NADPH->NADP Hydride TransferNADP->NADPH RegenerationIPAIsopropanol(Sacrificial)IPA->NADPHAcetoneAcetone(Byproduct)IPA->Acetone Coupled Oxidation

Caption: Figure 2. Biocatalytic cycle showing the stereoselective reduction coupled with NADPH cofactor regeneration using Isopropanol (IPA).

Comparative Analysis

The following data contrasts the two methods based on typical laboratory and pilot-scale performance for ortho-substituted aryl ketones.

MetricChemical Route (Grignard/NaBH₄)Biocatalytic Route (KRED)
Enantiomeric Excess (ee) 0% (Racemic)>99% (Single Enantiomer)
Theoretical Yield 100% (as racemate) / 50% (as pure isomer)100% (as pure isomer)
Atom Economy Low (if resolution is required)High (Direct synthesis)
Reagents EtMgBr, Et₂O/THF, Strong AcidsPhosphate Buffer, IPA, Enzyme
Conditions -78°C to Reflux, Anhydrous30°C, Aqueous, pH 7
Scalability Linear, but safety concerns (Exotherm)Excellent (Batch or Flow)
Cost Driver Resolution agents / Chiral HPLCEnzyme cost (mitigated by recycling)
Technical Insight: The "Ortho-Effect"

In chemical reduction, the ortho-methoxy group provides no directing effect to the small hydride ion (from NaBH₄), resulting in a 50:50 mixture. In biocatalysis, the enzyme's binding pocket is a chiral environment. The steric bulk of the o-OMe group forces the substrate to bind in a specific orientation ("lock and key"), ensuring the hydride is delivered exclusively to one face of the ketone.

Conclusion

For the synthesis of 1-(2-Methoxyphenyl)-1-propanol :

  • Choose Chemical Synthesis if you need a reference standard for the racemate or if you lack access to an enzyme screening library.

  • Choose Biocatalysis for all other applications, especially drug development.[1] The ability to obtain >99% ee in a single step under benign conditions makes it the industry standard for this class of molecules.

References

  • Grignard Reaction Protocols

    • Preparation of Grignard Reagents and Reaction with Carbonyls.[1][2][7] (Generic Protocol adapted for o-Anisaldehyde).[1] Available at:

  • Biocatalytic Reduction of Ortho-Substituted Ketones

    • Ketoreductase Catalyzed Stereoselective Bioreduction of Bulky Aryl Ketones.[1] (Demonstrates KRED efficiency on sterically hindered substrates). Available at:

  • Enzymatic Cofactor Regeneration

    • NADH/NADPH Regeneration Systems in Biocatalysis. (Standard protocols for IPA/Glucose coupled systems). Available at: [1]

  • Chemical Safety Data

    • 1-(2-Methoxyphenyl)propan-1-one (Precursor) Safety Profile.[1] PubChem CID 347969.[1] Available at: [1]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 1-(2-Methoxyphenyl)-1-propanol. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering instead a self-validating system of protocols grounded in chemical principles and established safety standards. The causality behind each step is explained to empower researchers not just to follow procedures, but to understand the importance of each action in ensuring a safe and compliant laboratory environment.

Disclaimer: Specific safety data for 1-(2-Methoxyphenyl)-1-propanol is not widely available. Therefore, the guidance provided herein is based on the known hazards of analogous compounds, such as methoxy-propanol derivatives and substituted aromatic alcohols. It is imperative to treat this compound with the caution afforded to flammable and potentially irritating chemicals and to consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

  • Flammability: The presence of a propanol group and an aromatic ring suggests that this compound is likely a flammable liquid.[1][2] Vapors can be heavier than air and may travel to an ignition source.[2][3] Therefore, all handling and disposal procedures must be conducted away from open flames, sparks, or other sources of ignition.[1][3]

  • Irritation: Aromatic alcohols and related methoxy-propanol compounds are known to cause skin and serious eye irritation.[3][4] Prolonged or repeated contact may lead to dermatitis.[3]

  • Toxicity and Central Nervous System Effects: Inhalation of vapors may cause drowsiness or dizziness.[1][4] Ingestion can lead to gastrointestinal irritation.[3][5] While specific target organ toxicity is not documented for this exact compound, related substances can affect the central nervous system, liver, and kidneys with chronic exposure.[5]

  • Environmental Hazard: This compound should not be released into the environment, as its impact on aquatic life is not well-characterized.[2][6][7] Disposal into drains or general waste is strictly prohibited.[2][5][6]

Key Chemical and Physical Properties (Estimated)
PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[8]
Molecular Weight 166.22 g/mol [8]
Appearance Likely a colorless to light yellow liquid
Classification Expected to be a Flammable Liquid (Category 3)[1][4]
Skin Irritant (Category 2)[3][4]
Eye Irritant (Category 1/2A)[4][6]
Specific Target Organ Toxicity - Single Exposure (Category 3), Narcotic Effects[1][4]

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Engineering Controls

Before handling any waste, ensuring personal and environmental protection is paramount. The choice of PPE is dictated by the risk assessment.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[3][4]

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles.[4][6] A face shield may be necessary if there is a splash hazard.

  • Skin and Body Protection: A flame-retardant lab coat is required.[4] Ensure full-length pants and closed-toe shoes are worn.

  • Respiratory Protection: All handling of open containers should be performed in a certified chemical fume hood to prevent inhalation of vapors.[5] If a fume hood is not available and exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[5] Use non-sparking tools and explosion-proof equipment for large quantities.[7][9]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system. Each step logically follows from the previous, ensuring that the waste is handled, stored, and disposed of in a manner that mitigates risk.

Step 1: Waste Segregation and Collection

The principle of causality here is to prevent accidental mixing of incompatible waste streams, which could lead to dangerous reactions.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of 1-(2-Methoxyphenyl)-1-propanol waste. The container should be marked "Hazardous Waste," "Flammable Liquid," and list the full chemical name.[10]

  • Aqueous vs. Organic Waste: Do not mix this organic solvent with aqueous waste streams.

  • Avoid Incompatibles: This compound is incompatible with strong oxidizing agents, alkali metals, and nitrides.[11] Ensure the waste container does not contain residues of these materials.

Step 2: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

  • Small Spills (<100 mL):

    • Alert personnel in the immediate area.

    • Ensure all ignition sources are extinguished or removed.[9]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][5] Do not use combustible materials like paper towels or sawdust.[5]

    • Collect the absorbent material using non-sparking tools and place it into the designated hazardous waste container.[7][9]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills (>100 mL):

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains by covering them if it is safe to do so.[2][6]

    • Only personnel trained in hazardous waste operations should manage large spills.[12]

Step 3: Final Disposal Procedure

The ultimate disposal of 1-(2-Methoxyphenyl)-1-propanol must be handled by a licensed hazardous waste disposal contractor.[3] This is because specialized facilities are required to destroy the chemical in an environmentally sound manner, typically through high-temperature incineration.

  • Container Sealing and Labeling: Once the waste container is full (up to 90% capacity to allow for vapor expansion), securely seal the lid. Ensure the label is complete and accurate.

  • Temporary Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage area.[13] This area must be cool, dry, well-ventilated, and away from ignition sources.[5]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.[14]

  • Manifesting: You will be required to complete a hazardous waste manifest.[13][14] This document tracks the waste from your laboratory (the generator) to its final disposal site, ensuring a complete and compliant chain of custody.[14] Retain a copy of the manifest for your records as required by EPA regulations.[14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing 1-(2-Methoxyphenyl)-1-propanol from use to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Spill Response cluster_disposal Final Disposal A Identify Hazards: - Flammable - Irritant - Potential Toxin B Don Appropriate PPE: - Goggles, Lab Coat - Chem-Resistant Gloves A->B C Work in Chemical Fume Hood B->C D Generate Waste (e.g., used reagent, contaminated materials) C->D E Is this a spill? D->E F Collect in Labeled, Compatible Hazardous Waste Container E->F No G Small Spill (<100mL)? E->G Yes J Store Sealed Container in Satellite Accumulation Area F->J H Absorb with Inert Material (e.g., Vermiculite) G->H Yes I Evacuate & Call EHS G->I No H->F M Licensed Contractor Disposes (via Incineration) I->M EHS Manages Disposal K Contact EHS for Pickup J->K L Complete Hazardous Waste Manifest K->L L->M

Caption: Decision workflow for the safe disposal of 1-(2-Methoxyphenyl)-1-propanol.

References

  • Regulations.gov. (2017, October 20). SAFETY DATA SHEET.
  • Chemius. Methoxy Propanol.
  • Carl ROTH. Safety Data Sheet: 2-Methoxy-1-propanol.
  • Penta chemicals. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET.
  • J.T. Baker. 1-METHOXY-2-PROPANOL.
  • Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propanol.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
  • ChemicalBook. (2025, December 20). Chemical Safety Data Sheet MSDS / SDS - 1-(2-methoxypropoxy)propan-2-ol.
  • Occupational Safety and Health Administration. 2-METHOXY-1-PROPANOL.
  • PubChem. 1-(2-Methoxyphenyl)propan-1-one.
  • PubChem. 1-(4-Methoxyphenyl)-1-propanol.
  • American Chemical Society. Hazardous Waste and Disposal.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Sigma-Aldrich. 2 methoxy 1 propanol.
  • CAMEO Chemicals - NOAA. 1-METHOXY-2-PROPANOL.
  • Tokyo Chemical Industry UK Ltd. 2-Methoxypropan-1-ol.
  • PubChem. 2-(4-Methoxyphenyl)propan-2-ol.
  • PubChem. 2-(2-Methoxyphenyl)propan-2-ol.
  • PubChem. 1-(4-Methoxyphenyl)propan-2-ol.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Methoxyphenyl)-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 7452-01-9 Synonyms:


-Ethyl-2-methoxybenzenemethanol, 1-(o-Anisyl)-1-propanol
Chemical Class:  Benzylic Alcohol / Anisole Derivative

Part 1: Executive Safety Summary & Risk Profile

CRITICAL DISTINCTION: Do not confuse this compound with 1-Methoxy-2-propanol (Propylene glycol methyl ether, CAS 107-98-2).[1] While the names are similar, their safety profiles differ significantly. 1-(2-Methoxyphenyl)-1-propanol is a high-boiling benzylic alcohol derivative, whereas the latter is a volatile glycol ether solvent.

Chemical Risk Assessment

This compound exhibits properties typical of methoxy-substituted benzyl alcohols. The primary risks are dermal absorption and mucous membrane irritation .

PropertyValueSafety Implication
Boiling Point ~259–260°CLow Vapor Pressure: Inhalation risk is minimal at room temperature unless aerosolized or heated.
Flash Point >110°C (>230°F)Combustible (Class IIIB): Low flammability hazard under normal ambient conditions.
Solubility Organic SolventsLipophilic nature facilitates skin permeation .
GHS Classification WarningSkin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).

Part 2: PPE Selection Matrix (Technical Specifications)

Effective protection relies on the "Barrier-Breakthrough" principle. Because specific permeation data for CAS 7452-01-9 is rare, recommendations are derived from structural analogs (Benzyl alcohol, Anisole).

Hand Protection (Glove Permeation Logic)
  • Splash Contact: Nitrile Rubber (0.11 mm / 4 mil) .

    • Mechanism: Nitrile provides excellent resistance to aliphatic hydrocarbons and fair resistance to alcohols.

    • Limit: Change immediately upon contamination.

  • Prolonged Contact / Immersion: Laminate Film (Silver Shield/4H) or Butyl Rubber .

    • Mechanism: The methoxy group increases polarity, potentially swelling natural rubber or thin latex. Laminate films offer broad-spectrum chemical resistance (>480 min breakthrough).

Respiratory Protection[3][4]
  • Standard Operation: Fume hood (Face velocity: 0.5 m/s or 100 fpm).

  • Outside Containment: Half-face respirator with Organic Vapor (OV) cartridges.

    • Trigger: If heating >60°C or generating aerosols.

    • Particulate: Add P95 pre-filter if handling as a dust/solid precursor or mist.

Eye & Body Protection
  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for liquid handling due to the risk of splash migration.

  • Body: Lab coat (100% cotton or Nomex/Kevlar). Synthetic blends (polyester) should be avoided due to potential melting if a fire occurs, though the fire risk here is low.

Part 3: Operational Protocols & Visualization

PPE Decision Logic Workflow

The following diagram illustrates the decision-making process for selecting the correct PPE based on the experimental condition.

PPE_Logic Start Experimental Condition Risk_Assess Assess Exposure Risk Start->Risk_Assess Splash Incidental Splash Risk (Transfer/Weighing) Risk_Assess->Splash Immersion High Exposure/Immersion (Synthesis/Cleanup) Risk_Assess->Immersion Heat Heating (>60°C) or Aerosol Generation Risk_Assess->Heat Nitrile PPE: Nitrile Gloves (4 mil) + Safety Goggles Splash->Nitrile Laminate PPE: Laminate/Butyl Gloves + Face Shield Immersion->Laminate Resp Add: Respirator (OV Cartridge) + Fume Hood Heat->Resp

Figure 1: PPE Selection Decision Tree based on operational exposure intensity.

Handling & Transfer Protocol
  • Engineering Control: All transfers must occur within a certified chemical fume hood.

  • Donning Sequence: Lab coat

    
     Goggles 
    
    
    
    Gloves (tucked over cuffs).
  • Technique: Use positive displacement pipettes for viscous liquids to prevent dripping.

  • Decontamination: Wipe exterior of container with a dry Kimwipe, then a solvent-dampened wipe (Ethanol) before returning to storage.

Part 4: Emergency Response & Disposal Logistics

Spill Response Workflow (Contain-Neutralize-Dispose)

This protocol ensures a self-validating safety loop where the spill is not considered "cleared" until waste is segregated.

Spill_Response Spill Spill Detected Assess Assess Volume & Hazard (Is it >100mL?) Spill->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Yes (>100mL) Contain Containment: Absorbent Pads/Vermiculite Assess->Contain No (<100mL) Clean Cleanup: Scoop into HazWaste Bag Contain->Clean Decon Decontamination: Scrub with Soap/Water Clean->Decon Dispose Disposal: Label as 'Organic Waste' Decon->Dispose

Figure 2: Standard Operating Procedure (SOP) for minor laboratory spills.

Waste Disposal Specifications
  • Waste Stream: Non-Halogenated Organic Solvent Waste.

  • RCRA Classification: Not typically listed as a P- or U-listed waste, but should be treated as characteristic waste if mixed with flammables (D001).

  • Container Labeling: Must explicitly list "1-(2-Methoxyphenyl)-1-propanol" and "Irritant". Do not label simply as "Organic Waste".

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24848518, 1-(2-Methoxyphenyl)-1-propanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: 1-Methoxy-2-propanol (Comparison Reference). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.